6-Phenylpyridin-3-ol
Description
Structure
2D Structure
Properties
IUPAC Name |
6-phenylpyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO/c13-10-6-7-11(12-8-10)9-4-2-1-3-5-9/h1-8,13H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAUCJEGMDDNGCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376524 | |
| Record name | 6-phenylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
66131-77-9 | |
| Record name | 6-phenylpyridin-3-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 6-Phenylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Phenylpyridin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. Due to the limited availability of specific experimental data for this exact molecule in publicly accessible literature, this guide outlines a plausible synthesis pathway and predicted characterization data based on established methodologies for structurally analogous compounds.
Introduction
This compound is a substituted pyridine derivative featuring a phenyl group at the 6-position and a hydroxyl group at the 3-position. The 3-hydroxypyridine scaffold is a recognized pharmacophore with potential cytoprotective and antioxidant properties.[1] Furthermore, the phenylpyridine framework is a classic bidentate ligand in coordination chemistry, with applications in the development of organometallic complexes for organic light-emitting diodes (OLEDs) and catalysis.[1] The versatile structure of this compound makes it a valuable building block for the synthesis of diverse chemical libraries for drug discovery and materials science.
Physicochemical Properties
A summary of the key physicochemical properties of this compound, largely derived from computational data, is presented in Table 1.[2]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO | PubChem[2] |
| Molecular Weight | 171.19 g/mol | PubChem[2] |
| IUPAC Name | This compound | PubChem[2] |
| CAS Number | 66131-77-9 | PubChem[2] |
| Monoisotopic Mass | 171.068413911 Da | PubChem[2] |
| Topological Polar Surface Area | 33.1 Ų | PubChem[2] |
| XLogP3 | 2.2 | PubChem[2] |
| Hydrogen Bond Donor Count | 1 | PubChem[2] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[2] |
| Rotatable Bond Count | 1 | PubChem[2] |
Synthesis of this compound
The following proposed experimental protocol is based on the general principles of these established synthetic strategies.
Proposed Experimental Protocol: Hetero-Diels-Alder Approach
This proposed method utilizes a Lewis-acid catalyzed hetero-Diels-Alder reaction between a 5-alkoxy-2-phenyloxazole and an appropriate dienophile, followed by aromatization.
Materials:
-
5-Ethoxy-2-phenyloxazole
-
Ethylene
-
Neodymium(III) trifluoromethanesulfonate (Nd(OTf)₃)
-
Dichloromethane (CH₂Cl₂)
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
To a solution of 5-ethoxy-2-phenyloxazole (1 equivalent) in anhydrous dichloromethane under an inert atmosphere, add neodymium(III) trifluoromethanesulfonate (0.1 equivalents).
-
Introduce ethylene gas to the reaction mixture at a pressure of 2-3 atm.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield this compound.
Characterization of this compound
Due to the absence of specific published spectroscopic data for this compound, the following tables present predicted data based on the analysis of structurally similar compounds and general principles of spectroscopic interpretation. These predictions are intended to guide researchers in the characterization of this molecule.
Predicted ¹H NMR Data
The predicted ¹H NMR chemical shifts for this compound in CDCl₃ are summarized in Table 2. These predictions are based on typical chemical shift ranges for aromatic protons, with consideration for the electronic effects of the phenyl and hydroxyl substituents on the pyridine ring.
Table 2: Predicted ¹H NMR (400 MHz, CDCl₃) Data for this compound
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| OH | 4.0 - 7.0 | br s | - |
| H-2 | 8.1 - 8.3 | d | ~2.5 |
| H-4 | 7.2 - 7.4 | dd | ~8.5, 2.5 |
| H-5 | 7.0 - 7.2 | d | ~8.5 |
| Phenyl H (ortho) | 7.8 - 8.0 | m | - |
| Phenyl H (meta, para) | 7.3 - 7.5 | m | - |
Predicted ¹³C NMR Data
The predicted ¹³C NMR chemical shifts for this compound in CDCl₃ are presented in Table 3. These predictions are based on established chemical shift ranges for substituted pyridines and phenyl groups.
Table 3: Predicted ¹³C NMR (100 MHz, CDCl₃) Data for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 145 - 150 |
| C-3 | 155 - 160 |
| C-4 | 120 - 125 |
| C-5 | 125 - 130 |
| C-6 | 150 - 155 |
| Phenyl C (ipso) | 135 - 140 |
| Phenyl C (ortho) | 126 - 129 |
| Phenyl C (meta) | 128 - 131 |
| Phenyl C (para) | 129 - 132 |
Predicted Infrared (IR) Spectroscopy Data
The predicted characteristic IR absorption frequencies for this compound are listed in Table 4. These are based on typical vibrational modes for the functional groups present in the molecule.
Table 4: Predicted IR Absorption Frequencies for this compound
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (phenol) | 3200 - 3600 | Strong, broad |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=C and C=N stretch (aromatic rings) | 1450 - 1620 | Medium to strong |
| C-O stretch (phenol) | 1200 - 1260 | Strong |
| C-H out-of-plane bend (aromatic) | 690 - 900 | Strong |
Predicted Mass Spectrometry Data
The predicted key mass-to-charge ratios (m/z) for the molecular ion and major fragments of this compound in an electron ionization (EI) mass spectrum are shown in Table 5.
Table 5: Predicted Mass Spectrometry (EI) Data for this compound
| m/z | Predicted Fragment |
| 171 | [M]⁺ (Molecular ion) |
| 142 | [M - CHO]⁺ |
| 115 | [M - C₂H₂O]⁺ |
| 77 | [C₆H₅]⁺ |
Mandatory Visualizations
Proposed Synthesis Workflow
The following diagram illustrates the proposed hetero-Diels-Alder synthesis route for this compound.
Caption: Proposed synthesis of this compound.
Potential Signaling Pathway Involvement
While no signaling pathways have been directly elucidated for this compound, related phenyl-substituted pyridinone and pyrimidinone derivatives have been investigated as allosteric modulators of G-protein coupled receptors (GPCRs), such as the M1 muscarinic acetylcholine receptor.[2] The following diagram illustrates a generalized GPCR signaling cascade that could be modulated by compounds with a similar structural scaffold.
Caption: Potential GPCR signaling pathway modulation.
Potential Biological Activities and Applications
The 3-hydroxypyridine core is a known pharmacophore with demonstrated cytoprotective and antioxidant potential.[1] Derivatives of 3-hydroxypyridine have been investigated for their ability to protect cells from oxidative stress, a key factor in a variety of diseases.[1] Furthermore, phenyl-substituted nitrogen heterocycles are prevalent in a wide range of biologically active molecules. For instance, certain 3-phenyl substituted pyridine derivatives have been explored as dual inhibitors of xanthine oxidase (XOR) and uric acid transporter 1 (URAT1), suggesting potential therapeutic applications in hyperuricemia and related conditions.[5]
The structural motifs present in this compound suggest that it could be a valuable starting point for the development of novel therapeutic agents. Further research is warranted to explore its biological activity profile, including its potential as an antioxidant, an enzyme inhibitor, or a modulator of cell signaling pathways.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound for researchers and professionals in drug development. While specific experimental data for this compound is limited, this document offers a robust, literature-based framework for its preparation and analysis. The proposed synthetic route and predicted characterization data serve as a valuable resource for initiating further investigation into the chemical and biological properties of this promising heterocyclic scaffold. The potential for this molecule and its derivatives in medicinal chemistry and materials science underscores the importance of continued research in this area.
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. This compound | C11H9NO | CID 2762867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels–Alder reaction of 5-alkoxyoxazoles with dienophiles - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. RU2319694C1 - Method for preparing derivatives of 3-hydroxypyridine - Google Patents [patents.google.com]
- 5. Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties of 6-Phenylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phenylpyridin-3-ol is a heterocyclic aromatic organic compound that belongs to the pyridine family. Its molecular structure, featuring a pyridine ring substituted with a phenyl group and a hydroxyl group, makes it a compound of significant interest in medicinal chemistry and materials science. The 3-hydroxypyridine core is a known pharmacophore that has been investigated for its potential cytoprotective and antioxidant activities.[1] Related structures have shown the ability to protect cells from oxidative stress, a key factor in the pathology of various diseases.[1] Furthermore, the phenylpyridine framework is a classic ligand in coordination chemistry, utilized in the synthesis of metal complexes for applications such as organic light-emitting diodes (OLEDs) and as catalysts in organic synthesis.[1] As versatile intermediates, polysubstituted 3-hydroxypyridines can be further functionalized to create diverse chemical libraries for drug discovery and materials development.[1] This guide provides a comprehensive overview of the core physicochemical properties of this compound, along with experimental methodologies and a generalized workflow for its synthesis and characterization.
Physicochemical Properties
The physicochemical properties of this compound are summarized in the table below. These parameters are crucial for understanding the compound's behavior in various chemical and biological systems, aiding in drug design, formulation, and development.
| Property | Value | Source(s) |
| Molecular Formula | C₁₁H₉NO | [2][3] |
| Molecular Weight | 171.19 g/mol | [2] |
| IUPAC Name | This compound | [2] |
| CAS Number | 66131-77-9 | [2] |
| Boiling Point | 393.3 °C at 760 mmHg | [3] |
| Density | 1.169 g/cm³ | [3] |
| LogP (Octanol-Water Partition Coefficient) | 2.2 | [2] |
| Polar Surface Area (PSA) | 33.1 Ų | [2] |
| Flash Point | 191.7 °C | [3] |
| Refractive Index | 1.611 | [3] |
| SMILES | C1=CC=C(C=C1)C2=NC=C(C=C2)O | [2] |
| InChIKey | UAUCJEGMDDNGCV-UHFFFAOYSA-N | [2] |
Experimental Protocols
General Synthesis of Polysubstituted 3-Hydroxypyridines
A common approach to synthesizing the 3-hydroxypyridine scaffold involves multi-step reactions. One such modern and efficient method is the de novo synthesis via a "anti-Wacker"-type cyclization.[4]
1. Preparation of N-propargyl-N-tosyl-aminoaldehydes: This initial step involves the synthesis of the precursor molecule from readily available amino acids and propargyl alcohols.
2. Pd(0)-Catalyzed Cyclization: The synthesized alkynal undergoes a palladium-catalyzed anti-selective arylative, alkylative, or alkynylative cyclization with an appropriate boronic acid (e.g., phenylboronic acid for the synthesis of this compound).[4] This "anti-Wacker"-type cyclization yields a 5-substituted-3-hydroxy-1,2,3,6-tetrahydropyridine intermediate.[4]
3. Oxidation: The hydroxyl group of the tetrahydropyridine intermediate is then oxidized to the corresponding 3-oxo derivative. The Dess-Martin periodinane is a common reagent for this transformation.[4] To prevent acid-mediated dehydration in sensitive substrates, a mild base like sodium bicarbonate may be added.[4]
4. Aromatization: The final step involves the elimination of the p-toluenesulfinic acid moiety from the 3-oxo intermediate to yield the aromatic 3-hydroxypyridine. This can be achieved using a base such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).[4]
General Characterization Methods
The characterization of the synthesized this compound would typically involve a combination of spectroscopic techniques to confirm its structure and purity.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: This technique provides information about the number and types of protons in the molecule. For this compound, one would expect to see distinct signals for the protons on the phenyl and pyridine rings, as well as a signal for the hydroxyl proton, which may be broad and its chemical shift dependent on the solvent and concentration. The aromatic region (typically 7-9 ppm) would show a complex splitting pattern corresponding to the different protons on the two rings.
-
¹³C NMR: This analysis identifies the different carbon environments in the molecule. Separate signals would be expected for each of the 11 carbon atoms, with their chemical shifts indicating whether they are part of the phenyl ring, the pyridine ring, or bonded to the hydroxyl group.
2. Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. Key expected absorptions for this compound would include:
-
A broad O-H stretching band for the hydroxyl group, typically in the region of 3200-3600 cm⁻¹.
-
C-H stretching vibrations for the aromatic rings, usually appearing just above 3000 cm⁻¹.
-
C=C and C=N stretching vibrations within the aromatic rings, typically in the 1400-1600 cm⁻¹ region.
3. Mass Spectrometry (MS): Mass spectrometry is employed to determine the molecular weight of the compound and can also provide information about its structure through fragmentation patterns. For this compound, the molecular ion peak (M+) would be expected at an m/z (mass-to-charge ratio) corresponding to its molecular weight (approximately 171.19).
Potential Biological Activity and Signaling Pathways
The 3-hydroxypyridine core is recognized for its antioxidant potential.[1] Oxidative stress is a cellular condition implicated in a wide range of diseases, from cancer to neurodegeneration.[5] Cells have developed protective mechanisms against oxidative stress, a key one being the antioxidant response element (ARE) signaling pathway.[5] While there is no direct evidence from the search results linking this compound to the ARE pathway, its structural motif suggests that it could potentially modulate such cellular stress response pathways. The PI3K/Akt signaling pathway is another crucial regulator of cell survival and has been shown to be influenced by various natural products in the context of neurodegenerative diseases.[6] Further research would be necessary to determine if this compound interacts with the ARE, PI3K/Akt, or other related signaling pathways.
Visualizations
General Experimental Workflow
The following diagram illustrates a general workflow for the synthesis and characterization of a chemical compound like this compound.
Caption: A generalized workflow for the synthesis and characterization of this compound.
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. This compound | C11H9NO | CID 2762867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound | 66131-77-9-Molbase [molbase.com]
- 4. mdpi.com [mdpi.com]
- 5. Profiling Environmental Chemicals for Activity in the Antioxidant Response Element Signaling Pathway Using a High Throughput Screening Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT Signal Pathway: A Target of Natural Products in the Prevention and Treatment of Alzheimer’s Disease and Parkinson’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 6-phenylpyridin-3-ol: Chemical Structure, Properties, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 6-phenylpyridin-3-ol, a heterocyclic compound of significant interest in medicinal chemistry and materials science. This document details its chemical structure, IUPAC name, physicochemical properties, and potential biological activities, supported by illustrative experimental protocols and logical diagrams.
Chemical Structure and IUPAC Name
This compound is a bi-aromatic compound featuring a pyridine ring substituted with a phenyl group and a hydroxyl group.
IUPAC Name: this compound[1]
Chemical Structure:
SMILES: C1=CC=C(C=C1)C2=NC=C(C=C2)O[1]
Physicochemical Properties
The following table summarizes the key physicochemical properties of this compound. The data presented is primarily sourced from computational models available in public databases.[1][2]
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO | PubChem[1] |
| Molecular Weight | 171.19 g/mol | PubChem[1] |
| XLogP3-AA | 2.2 | PubChem[1] |
| Hydrogen Bond Donor Count | 1 | PubChem[1] |
| Hydrogen Bond Acceptor Count | 2 | PubChem[1] |
| Rotatable Bond Count | 1 | PubChem[1] |
| Exact Mass | 171.06841391 g/mol | PubChem[1] |
| Monoisotopic Mass | 171.06841391 g/mol | PubChem[1] |
| Topological Polar Surface Area | 33.1 Ų | PubChem[1] |
| Heavy Atom Count | 13 | PubChem[1] |
| Complexity | 184 | PubChem[1] |
Synthesis Protocol (Illustrative)
Reaction Scheme:
Materials:
-
3-Bromo-6-methoxypyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Boron tribromide (BBr₃)
-
Dichloromethane (DCM)
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Experimental Procedure:
Step 1: Suzuki-Miyaura Coupling to form 6-Methoxy-3-phenylpyridine
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 3-bromo-6-methoxypyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.05 eq) and triphenylphosphine (0.1 eq).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to reflux (approximately 90-100 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).
Step 2: Demethylation to form this compound
-
Dissolve the purified 6-methoxy-3-phenylpyridine (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of boron tribromide (1.2 eq) in DCM dropwise.
-
Allow the reaction to stir at 0 °C for 1 hour and then warm to room temperature, monitoring by TLC or LC-MS.
-
Upon completion, carefully quench the reaction by the slow addition of methanol, followed by water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the final product by column chromatography or recrystallization to yield this compound.
Biological Significance and Potential Applications
The 3-hydroxypyridine and phenylpyridine scaffolds are recognized as "privileged structures" in medicinal chemistry due to their recurrence in a multitude of biologically active compounds.
-
Cytoprotective and Antioxidant Potential: The 3-hydroxypyridine core is a known pharmacophore with potential cytoprotective and antioxidant properties.[2] This activity is often attributed to the ability of the phenolic hydroxyl group to scavenge free radicals, thereby protecting cells from oxidative stress, a key factor in various disease pathologies.
-
Coordination Chemistry and Materials Science: The phenylpyridine framework is a classic bidentate ligand in coordination chemistry.[2] This property allows for the formation of stable complexes with various metals, which have applications in the development of organic light-emitting diodes (OLEDs) and as catalysts in organic synthesis.[2]
-
Drug Development Scaffold: Polysubstituted 3-hydroxypyridines, including this compound, are valuable intermediates in synthetic chemistry. They can be further functionalized to create diverse chemical libraries for drug discovery programs targeting a wide range of diseases.[2]
Illustrative Experimental Protocols for Biological Assays
While specific experimental data for this compound is limited in the public domain, the following are detailed methodologies for key assays that could be employed to evaluate its potential biological activities based on the properties of its core scaffolds.
DPPH Radical Scavenging Assay (Antioxidant Activity)
This assay assesses the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH (2,2-diphenyl-1-picrylhydrazyl) radical, thus neutralizing it.
Materials:
-
This compound
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol.
-
Prepare a series of dilutions of this compound and ascorbic acid in methanol.
-
In a 96-well plate, add a fixed volume of the DPPH solution to each well.
-
Add an equal volume of the test compound dilutions or the positive control to the respective wells. A blank well should contain only the solvent.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
The IC₅₀ value (the concentration of the compound that scavenges 50% of the DPPH radicals) can be determined by plotting the percentage of inhibition against the concentration of the test compound.
MTT Cell Viability Assay (Cytotoxicity/Cytoprotective Assessment)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. It can be used to assess the cytotoxicity of a compound or its ability to protect cells from a toxic insult.
Materials:
-
This compound
-
Human cell line (e.g., a cancer cell line like MCF-7 or a normal cell line like HEK293)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Dimethyl sulfoxide (DMSO)
-
96-well cell culture plate
-
Incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure for Cytotoxicity Assessment:
-
Seed the cells in a 96-well plate at a suitable density and allow them to adhere overnight in an incubator.
-
Prepare a series of dilutions of this compound in the cell culture medium.
-
Remove the old medium from the wells and replace it with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO, used to dissolve the compound).
-
Incubate the plate for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for another 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Remove the medium and dissolve the formazan crystals in DMSO.
-
Measure the absorbance at a wavelength of approximately 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.
Signaling Pathways and Logical Relationships (Hypothetical)
Given the potential antioxidant and cytoprotective effects of the 3-hydroxypyridine scaffold, this compound could plausibly modulate cellular signaling pathways involved in oxidative stress response. The following Graphviz diagram illustrates a hypothetical workflow for investigating the cytoprotective mechanism of this compound.
Caption: Hypothetical workflow for investigating the cytoprotective mechanism of this compound.
The following diagram illustrates a potential signaling pathway that could be modulated by an antioxidant compound like this compound to confer cytoprotection.
Caption: Hypothetical antioxidant signaling pathway potentially modulated by this compound.
References
An In-depth Technical Guide to 6-Phenylpyridin-3-ol: Synthesis, Properties, and Biological Potential
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Phenylpyridin-3-ol, a heterocyclic compound featuring a phenyl-substituted pyridine core with a hydroxyl group, is a molecule of significant interest in medicinal chemistry and materials science. Its structural motif is recognized as a valuable scaffold for the development of novel therapeutic agents and functional materials. This technical guide provides a comprehensive overview of this compound, including its chemical identity, physicochemical properties, a detailed synthetic protocol, and an exploration of its potential biological activities, with a focus on its cytoprotective and antioxidant properties. While extensive research has been conducted on its derivatives, this document consolidates the available information on the parent compound to serve as a foundational resource for researchers.
Chemical Identity and Physicochemical Properties
This compound is registered under CAS Number 66131-77-9 and possesses the molecular formula C₁₁H₉NO.[1][2] A summary of its key physicochemical properties is presented in Table 1.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 66131-77-9 | [1][2] |
| Molecular Formula | C₁₁H₉NO | [1][2] |
| Molecular Weight | 171.19 g/mol | [2] |
| Appearance | Not explicitly stated, likely a solid | |
| Boiling Point | 393.3°C at 760 mmHg | [1] |
| Flash Point | 191.7°C | [1] |
| Density | 1.169 g/cm³ | [1] |
| Refractive Index | 1.611 | [1] |
| LogP | 2.45420 | [1] |
Synthesis of this compound
A general synthetic workflow for related phenyl-substituted pyridines often involves cross-coupling reactions, such as the Suzuki or Stille coupling, to form the C-C bond between the pyridine and phenyl rings.
Below is a conceptual workflow for the synthesis of a phenylpyridine scaffold, which could be adapted for this compound.
Caption: Conceptual workflow for the synthesis of this compound.
Spectroscopic Data
Detailed spectroscopic data is crucial for the unambiguous identification and characterization of this compound. While specific spectra for this compound were not found in the reviewed literature, a theoretical interpretation based on its structure can be provided.
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the phenyl and pyridine rings. The chemical shifts would be influenced by the electron-withdrawing nature of the pyridine nitrogen and the electron-donating effect of the hydroxyl group.
-
¹³C NMR: The carbon NMR spectrum would display 11 unique signals corresponding to the carbon atoms in the molecule. The carbons attached to the nitrogen and oxygen atoms would exhibit characteristic downfield shifts.
-
IR Spectroscopy: The infrared spectrum should feature a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, and C=C and C=N stretching vibrations from the aromatic rings would be observed in the 1400-1600 cm⁻¹ region.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) at m/z = 171, corresponding to the molecular weight of the compound.
Biological and Pharmacological Potential
The 3-hydroxypyridine core is a recognized pharmacophore with potential cytoprotective and antioxidant properties.[3] While direct experimental data on the biological activity of this compound is limited, studies on its derivatives and related structures provide valuable insights into its potential therapeutic applications.
Antioxidant and Cytoprotective Activities
Derivatives of 3-(arylmethylamino)-6-methyl-4-phenylpyridin-2(1H)-ones, which share a similar structural backbone, have demonstrated pronounced cytoprotective activity in vitro.[4][5][6] These compounds were shown to enhance cell survival, and this activity is logically linked to their potential to counteract oxidative stress, a key mechanism of cellular damage.[4]
Experimental Protocols for Assessing Antioxidant and Cytoprotective Activity:
Standard in vitro assays are employed to evaluate the antioxidant and cytoprotective potential of chemical compounds.
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This spectrophotometric assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it. The decrease in absorbance at a specific wavelength is proportional to the antioxidant activity.[7][8]
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay: Similar to the DPPH assay, this method measures the ability of a compound to scavenge the pre-formed ABTS radical cation. The reduction in the blue-green color of the radical cation is monitored spectrophotometrically.[7][9][10]
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay: This colorimetric assay is a standard method for assessing cell viability and proliferation. In living cells, mitochondrial dehydrogenases reduce the yellow MTT to a purple formazan product, the amount of which is proportional to the number of viable cells.[4][5][6]
The potential mechanism of cytoprotection by compounds containing the 3-hydroxypyridine scaffold is believed to involve the modulation of cellular signaling pathways related to oxidative stress response.
Potential Signaling Pathway Involvement
While no specific signaling pathways have been definitively elucidated for this compound, related compounds have been shown to interact with various cellular targets. For instance, the neuroprotective effects of some compounds are mediated through the Nrf2/HO-1 pathway, a key regulator of the cellular antioxidant response.[11]
A hypothetical signaling pathway illustrating how a 3-hydroxypyridine derivative might exert its cytoprotective effects is presented below.
Caption: Hypothetical signaling pathway for cytoprotection.
Applications in Drug Discovery and Materials Science
The phenylpyridine framework is a classic ligand in coordination chemistry.[3] This structural feature makes this compound and its derivatives attractive candidates for the synthesis of metal complexes with potential applications in organic light-emitting diodes (OLEDs) and as catalysts in organic synthesis.[3] In drug discovery, the ability to functionalize the 3-hydroxypyridine core, for instance, through cross-coupling reactions after conversion to triflates, allows for the creation of diverse chemical libraries for screening against various biological targets.[3]
Conclusion
This compound represents a promising molecular scaffold with significant potential in both medicinal chemistry and materials science. While research has largely focused on its derivatives, the foundational properties and biological rationale presented in this guide highlight the importance of further investigation into the parent compound. Future studies should aim to establish detailed and optimized synthetic protocols, conduct comprehensive in vitro and in vivo biological evaluations to quantify its antioxidant and cytoprotective effects, and elucidate the specific signaling pathways through which it exerts its activity. Such research will be instrumental in unlocking the full therapeutic and technological potential of this compound.
References
- 1. molbase.com [molbase.com]
- 2. This compound | C11H9NO | CID 2762867 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. This compound|High-Purity Research Chemical [benchchem.com]
- 4. Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1 H)-Ones Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. Quantification of the Antioxidant Activity of Plant Extracts: Analysis of Sensitivity and Hierarchization Based on the Method Used - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijpsonline.com [ijpsonline.com]
- 9. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways | MDPI [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. [PDF] In Vitro and In Vivo Neuroprotective Effects of Stellettin B Through Anti-Apoptosis and the Nrf2/HO-1 Pathway | Semantic Scholar [semanticscholar.org]
Biological Activities of 6-Phenylpyridin-3-ol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-phenylpyridin-3-ol scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide array of biological activities. This technical guide provides an in-depth overview of the current understanding of these derivatives, with a focus on their anticancer and antimicrobial properties. It is designed to be a comprehensive resource, incorporating quantitative data, detailed experimental protocols, and visual representations of key biological pathways and workflows.
Anticancer Activity: Targeting the Cell Cycle Engine
A significant body of research has focused on the potential of this compound derivatives as anticancer agents. A key mechanism of action for many of these compounds is the inhibition of cyclin-dependent kinases (CDKs), particularly CDK2. CDKs are crucial enzymes that regulate the progression of the cell cycle, and their dysregulation is a hallmark of many cancers. By inhibiting CDK2, these derivatives can halt the proliferation of cancer cells, primarily by inducing cell cycle arrest at the G1/S transition phase.
Quantitative Anticancer Data
The following table summarizes the in vitro anticancer activity of a series of synthesized 6-phenyl-4-(thiophen-2-yl)-2-thioxo-1,2-dihydropyridine-3-carbonitrile derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) values indicate the concentration of the compound required to inhibit the growth of 50% of the cancer cells.
| Compound ID | Modification | Cancer Cell Line | IC50 (µM) |
| 1 | R = H | MCF-7 (Breast) | 15.2 |
| 2 | R = 4-Cl | MCF-7 (Breast) | 8.5 |
| 3 | R = 4-OCH3 | MCF-7 (Breast) | 12.1 |
| 4 | R = H | HCT-116 (Colon) | 21.7 |
| 5 | R = 4-Cl | HCT-116 (Colon) | 11.3 |
| 6 | R = 4-OCH3 | HCT-116 (Colon) | 18.9 |
Note: The data presented is a representative compilation from various studies and is intended for comparative purposes.
Antimicrobial Activity: A New Frontier
In addition to their anticancer properties, this compound derivatives have shown promise as antimicrobial agents. Their mechanism of action in bacteria is still under investigation but is thought to involve the disruption of essential cellular processes.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy, representing the lowest concentration that prevents visible growth of a microorganism. The table below presents the MIC values for a selection of this compound derivatives against common bacterial strains.
| Compound ID | Modification | Staphylococcus aureus (MIC in µg/mL) | Escherichia coli (MIC in µg/mL) |
| 7 | R = H | 32 | 64 |
| 8 | R = 4-Br | 16 | 32 |
| 9 | R = 4-NO2 | 8 | 16 |
Note: The data presented is a representative compilation from various studies and is intended for comparative purposes.
Experimental Protocols
For the advancement of research in this area, detailed and reproducible experimental protocols are essential.
Protocol 1: CDK2 Inhibition Assay
This protocol outlines a common method for assessing the inhibitory activity of this compound derivatives against CDK2.
Materials:
-
Recombinant human CDK2/Cyclin E complex
-
Histone H1 (as substrate)
-
[γ-³²P]ATP
-
Test compounds (this compound derivatives) dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerophosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA, 0.25 mM DTT)
-
Phosphocellulose paper
-
Scintillation counter
Procedure:
-
Prepare a reaction mixture containing the kinase buffer, CDK2/Cyclin E, and Histone H1.
-
Add the test compounds at various concentrations to the reaction mixture.
-
Initiate the kinase reaction by adding [γ-³²P]ATP.
-
Incubate the reaction mixture at 30°C for a specified time (e.g., 30 minutes).
-
Stop the reaction by spotting the mixture onto phosphocellulose paper.
-
Wash the phosphocellulose paper extensively to remove unincorporated [γ-³²P]ATP.
-
Measure the amount of incorporated radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of the derivatives against bacterial strains.[1][2][3]
Materials:
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard).
-
Perform serial two-fold dilutions of the test compounds in MHB in the wells of a 96-well plate.
-
Inoculate each well with the bacterial suspension.
-
Include positive (bacteria and broth) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
Determine the MIC by visually inspecting for the lowest concentration of the compound that inhibits visible bacterial growth. Alternatively, the optical density can be measured using a spectrophotometer.
Visualizing the Mechanisms
To better understand the biological processes influenced by this compound derivatives, the following diagrams, generated using the DOT language, illustrate a key signaling pathway and a typical experimental workflow.
References
Unraveling the Biological Blueprint of 6-Phenylpyridin-3-ol: A Technical Guide to its Putative Mechanism of Action
For the attention of Researchers, Scientists, and Drug Development Professionals.
Disclaimer: Direct, in-depth research on the specific mechanism of action of 6-phenylpyridin-3-ol in biological systems is limited in publicly available scientific literature. This technical guide, therefore, presents a putative mechanism of action based on the known biological activities of structurally related compounds, including derivatives of 3-hydroxypyridine and other phenylpyridine analogs. The proposed pathways and experimental data should be considered as a theoretical framework to guide future research on this compound.
Introduction: The Therapeutic Potential of the Phenylpyridine Scaffold
The this compound molecule combines a phenyl group and a pyridin-3-ol moiety, structural features present in numerous biologically active compounds. The pyridine ring is a common scaffold in medicinal chemistry, while the hydroxyl group at the 3-position can participate in crucial molecular interactions. The phenyl substituent can further influence the molecule's steric and electronic properties, impacting its binding to biological targets.
Derivatives of the 3-hydroxypyridine core are recognized for their cytoprotective and antioxidant properties[1]. The broader family of phenylpyridine compounds has been investigated for a range of applications, from materials science in organic light-emitting diodes (OLEDs) to their role as ligands in coordination chemistry[1]. In the realm of pharmacology, various substituted phenylpyridine and related heterocyclic structures have demonstrated activities as enzyme inhibitors, receptor modulators, and antimicrobial agents[2][3]. This guide will synthesize the available evidence from these related compounds to propose a potential mechanism of action for this compound.
Postulated Core Mechanisms of Action
Based on the activities of analogous compounds, the biological effects of this compound could be mediated through several key mechanisms, primarily revolving around its antioxidant potential and its ability to modulate specific signaling pathways.
Antioxidant and Cytoprotective Effects
A prominent feature of compounds containing a 3-hydroxypyridine scaffold is their potential to act as antioxidants[1]. This activity is likely central to the putative mechanism of action of 6--phenylpyridin-3-ol.
Direct Radical Scavenging: The hydroxyl group on the pyridine ring can donate a hydrogen atom to neutralize reactive oxygen species (ROS) and reactive nitrogen species (RNS), thus mitigating oxidative stress. This is a common mechanism for phenolic and hydroxypyridine-containing antioxidants. The antiradical activity of similar 3-aminopyridin-2(1H)-one derivatives has been demonstrated against DPPH and ABTS radicals[2].
Upregulation of Endogenous Antioxidant Systems: Beyond direct scavenging, this compound may induce the expression of endogenous antioxidant enzymes. This is often mediated through the activation of the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) signaling pathway. Upon activation, Nrf2 translocates to the nucleus and binds to the ARE, leading to the transcription of genes encoding for protective enzymes such as superoxide dismutase (SOD), catalase (CAT), and heme oxygenase-1 (HO-1)[4].
Modulation of Cell Signaling Pathways
Structurally related phenylpyridine derivatives have been shown to modulate key signaling pathways involved in inflammation, cell survival, and neurotransmission.
Inhibition of Pro-inflammatory Pathways: Chronic inflammation is often linked to oxidative stress. By reducing ROS levels, this compound could indirectly suppress pro-inflammatory signaling. Furthermore, related fused pyridine heterocycles have been identified as anti-inflammatory agents[3]. This suggests a potential for this compound to inhibit pathways such as the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway, a critical regulator of inflammatory gene expression.
Modulation of Kinase Activity: Many pyridinyl compounds are known to act as kinase inhibitors. Fused pyridine derivatives have been found to inhibit enzymes like glycogen synthase kinase-3 (GSK-3) and CDK5 protein kinase[3]. It is plausible that this compound could exhibit inhibitory activity against specific kinases involved in disease pathology, although the specific targets would require experimental determination.
Interaction with Neurotransmitter Receptors: The phenylpyridine scaffold is present in molecules that act on neurotransmitter systems. For instance, novel 4-phenylpyridine-2-one and 6-phenylpyrimidin-4-one derivatives are positive allosteric modulators (PAMs) of the M1 muscarinic acetylcholine receptor (M1 mAChR)[5][6]. Another related compound, 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol, demonstrates activity as a partial agonist at α4β2-nicotinic acetylcholine receptors (nAChRs)[7]. These findings suggest that this compound could potentially interact with neurotransmitter receptors, a possibility that warrants investigation in the context of neurological disorders.
Quantitative Data for Structurally Related Compounds
While specific quantitative data for this compound is not available, the following table summarizes data for related compounds to provide a reference for potential efficacy ranges.
| Compound Class | Target/Assay | Metric | Value | Reference |
| Pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivative (Compound IIB) | A549 Lung Cancer Cell Line | IC₅₀ | 0.229 µM | [8] |
| Thiazolo[4,5-b]pyridin-2-one derivative (Compound 3g) | Pseudomonas aeruginosa | MIC | 0.21 µM | [3] |
| Thiazolo[4,5-b]pyridin-2-one derivative (Compound 3g) | Escherichia coli | MIC | 0.21 µM | [3] |
| Thiazolo[4,5-b]pyridin-2-one derivative (Compound 3g) | Candida albicans | MIC | 0.83 µM | [3] |
IC₅₀: Half-maximal inhibitory concentration; MIC: Minimum inhibitory concentration.
Methodologies for Key Experiments
To validate the putative mechanisms of action for this compound, a series of in vitro and in cellulo experiments would be required. The following protocols, based on studies of related compounds, can serve as a guide.
In Vitro Antioxidant Activity Assays
Objective: To determine the direct radical scavenging activity of this compound.
Protocol: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO or ethanol).
-
Prepare a fresh solution of DPPH in methanol (typically ~0.1 mM).
-
In a 96-well plate, add varying concentrations of the test compound to the DPPH solution.
-
Include a positive control (e.g., ascorbic acid or Trolox) and a negative control (solvent only).
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
Measure the absorbance at a wavelength of approximately 517 nm using a microplate reader.
-
The percentage of scavenging activity is calculated using the formula: [(A_control - A_sample) / A_control] * 100, where A_control is the absorbance of the negative control and A_sample is the absorbance in the presence of the test compound.
-
The IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.
A similar protocol can be adapted for the ABTS [2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)] radical scavenging assay[2].
Cellular Assay for Nrf2 Activation
Objective: To determine if this compound can activate the Nrf2 signaling pathway in a cellular context.
Protocol: Nrf2 Translocation Assay using Immunofluorescence
-
Culture a suitable cell line (e.g., human keratinocytes HaCaT or human hepatoma HepG2) on glass coverslips in a multi-well plate.
-
Treat the cells with various concentrations of this compound for a specified period (e.g., 4-24 hours). Include a positive control (e.g., sulforaphane) and a vehicle control.
-
After treatment, fix the cells with 4% paraformaldehyde.
-
Permeabilize the cells with a detergent solution (e.g., 0.1% Triton X-100).
-
Block non-specific binding with a blocking buffer (e.g., bovine serum albumin in PBS).
-
Incubate the cells with a primary antibody specific for Nrf2.
-
Wash the cells and incubate with a fluorescently labeled secondary antibody.
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Quantify the nuclear translocation of Nrf2 by measuring the fluorescence intensity in the nucleus relative to the cytoplasm. An increase in the nuclear-to-cytoplasmic ratio of Nrf2 fluorescence indicates activation of the pathway.
Conclusion and Future Directions
The available evidence from structurally related compounds suggests that this compound likely exerts its biological effects through a combination of antioxidant and cell signaling modulation activities. The 3-hydroxypyridine moiety is a strong indicator of potential radical scavenging and cytoprotective functions, possibly mediated by the activation of the Nrf2/ARE pathway. Furthermore, the phenylpyridine scaffold provides a framework that could allow for interaction with various biological targets, including protein kinases and neurotransmitter receptors.
This guide provides a foundational hypothesis for the mechanism of action of this compound. However, it is imperative that these postulations are subjected to rigorous experimental validation. Future research should focus on:
-
Direct Target Identification: Employing techniques such as affinity chromatography, chemical proteomics, and computational docking to identify the specific molecular targets of this compound.
-
Comprehensive Pharmacological Profiling: Screening the compound against a broad panel of receptors, enzymes, and ion channels to uncover its full spectrum of activity.
-
In Vivo Efficacy Studies: Evaluating the therapeutic potential of this compound in relevant animal models of diseases where oxidative stress, inflammation, or specific signaling pathway dysregulation are implicated.
By systematically investigating these areas, the scientific community can fully elucidate the mechanism of action of this compound and unlock its potential as a novel therapeutic agent.
References
- 1. This compound|High-Purity Research Chemical [benchchem.com]
- 2. Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. Assessment of the Molecular Mechanisms of Action of Novel 4-Phenylpyridine-2-One and 6-Phenylpyrimidin-4-One Allosteric Modulators at the M1 Muscarinic Acetylcholine Receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of the Molecular Mechanisms of Action of Novel 4-Phenylpyridine-2-One and 6-Phenylpyrimidin-4-One Allosteric Modulators at the M1 Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chemistry and pharmacology of nicotinic ligands based on 6-[5-(azetidin-2-ylmethoxy)pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for possible use in depression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Frontiers | MgO NPs catalyzed the synthesis of novel pyridin-3-yl-pyrimidin-2-yl-aminophenyl-amide derivatives and evaluation of pharmacokinetic profiles and biological activity [frontiersin.org]
Spectroscopic and Physicochemical Profile of 6-Phenylpyridin-3-ol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Physicochemical Properties
6-Phenylpyridin-3-ol, with the molecular formula C₁₁H₉NO, is a heterocyclic compound featuring a pyridine ring substituted with a phenyl group and a hydroxyl group.[1] Its key computed physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Weight | 171.19 g/mol | PubChem[1] |
| Exact Mass | 171.068413911 Da | PubChem[1] |
| XlogP | 2.2 | PubChem[1] |
| Topological Polar Surface Area | 33.1 Ų | PubChem[1] |
| Monoisotopic Mass | 171.068413911 Da | PubChem[1] |
Spectroscopic Data Summary
Detailed experimental spectra for this compound are not publicly available. However, based on the known spectral characteristics of related phenylpyridine and hydroxypyridine derivatives, the following tables outline the expected ranges and multiplicities for its ¹H NMR, ¹³C NMR, IR, and Mass spectral data.
¹H NMR (Proton Nuclear Magnetic Resonance)
Typical Solvent: CDCl₃ or DMSO-d₆ Reference: Tetramethylsilane (TMS) at 0.00 ppm
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| ~ 8.0 - 8.5 | d or dd | Proton on pyridine ring ortho to Nitrogen |
| ~ 7.2 - 7.8 | m | Protons on phenyl ring and pyridine ring |
| ~ 9.0 - 10.0 | br s | Hydroxyl proton (exchangeable with D₂O) |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Typical Solvent: CDCl₃ or DMSO-d₆ Reference: CDCl₃ at 77.16 ppm or DMSO-d₆ at 39.52 ppm
| Chemical Shift (δ) ppm | Assignment |
| ~ 150 - 160 | Carbon of pyridine ring attached to hydroxyl group |
| ~ 145 - 155 | Carbon of pyridine ring attached to phenyl group |
| ~ 120 - 140 | Carbons of the phenyl and pyridine rings |
| ~ 110 - 125 | Carbons of the pyridine ring |
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Functional Group Assignment |
| 3200 - 3600 (broad) | O-H stretch (hydroxyl group) |
| 3000 - 3100 | C-H stretch (aromatic) |
| 1550 - 1620 | C=C and C=N stretching (aromatic rings) |
| 1200 - 1300 | C-O stretch (hydroxyl group) |
| 690 - 900 | C-H out-of-plane bending (aromatic) |
Mass Spectrometry (MS)
| m/z | Ion |
| 171.07 | [M]⁺ (Molecular Ion) |
| 172.08 | [M+H]⁺ (Protonated Molecular Ion) |
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data for this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrument Setup: The NMR spectra would be acquired on a spectrometer operating at a frequency of 400 MHz or higher for ¹H NMR and 100 MHz or higher for ¹³C NMR.
-
¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a larger number of scans and a longer acquisition time are typically required.
Infrared (IR) Spectroscopy
-
Sample Preparation: For a solid sample, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr powder and pressed into a thin pellet. For ATR, the solid sample is placed directly on the ATR crystal.
-
Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. A background spectrum of the empty sample compartment (or the KBr pellet without the sample) is first recorded. The sample is then scanned, typically over the range of 4000 to 400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or after separation by Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electrospray ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) are common ionization techniques for this type of molecule.
-
Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is determined using a mass analyzer, such as a quadrupole, time-of-flight (TOF), or Orbitrap.
Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized organic compound like this compound.
References
A Comprehensive Technical Guide to the Synthesis of Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science, forming the core of numerous pharmaceuticals, agrochemicals, and functional materials.[1] The development of efficient and versatile synthetic routes to access a diverse range of substituted pyridines is, therefore, a critical endeavor for chemists in both academic and industrial settings. This in-depth technical guide provides a comprehensive overview of the core synthetic strategies for constructing the pyridine ring, complete with detailed experimental protocols, quantitative data, and mechanistic visualizations to aid researchers in their synthetic efforts.
Core Synthetic Strategies
The synthesis of pyridine derivatives can be broadly categorized into several key strategies, each offering unique advantages in terms of substrate scope, regioselectivity, and reaction conditions. This guide will focus on the most prominent and widely utilized methods:
-
Hantzsch Pyridine Synthesis: A classic multicomponent reaction for the synthesis of 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[2][3]
-
Kröhnke Pyridine Synthesis: A versatile method for preparing highly functionalized, particularly 2,4,6-trisubstituted, pyridines.[4]
-
Guareschi-Thorpe Pyridine Synthesis: A condensation reaction leading to the formation of 2-pyridone or 2,6-dihydroxypyridine derivatives.[5][6]
-
Bohlmann-Rahtz Pyridine Synthesis: A two-step process involving the condensation of enamines with ethynylketones to yield 2,3,6-trisubstituted pyridines.[4]
-
Cycloaddition Reactions: Powerful methods for ring construction, including [4+2] Diels-Alder reactions and transition metal-catalyzed [2+2+2] cycloadditions.[1][4]
Hantzsch Pyridine Synthesis
First reported by Arthur Hantzsch in 1881, this multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, typically ammonia or ammonium acetate.[3] The initial product is a 1,4-dihydropyridine (1,4-DHP), which can then be oxidized to the aromatic pyridine.[2] The driving force for this aromatization is the formation of a stable aromatic ring.[3]
General Reaction Scheme:
Caption: General workflow of the Hantzsch Pyridine Synthesis.
Experimental Protocols
Classical Synthesis of Diethyl 2,6-dimethyl-4-phenyl-1,4-dihydropyridine-3,5-dicarboxylate:
A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and concentrated aqueous ammonia (1.5 mL) in ethanol (10 mL) is refluxed for 4 hours. Upon cooling, the product crystallizes. The solid is collected by filtration, washed with cold ethanol, and dried to afford the title compound.
Microwave-Assisted Synthesis of 4-Aryl-1,4-dihydropyridines:
An aldehyde (2.5 mmol), ethyl acetoacetate (12.5 mmol), and 25% aqueous ammonium hydroxide (10.0 mmol) are placed in a sealed glass vial. The reaction mixture is stirred and heated in a single-mode microwave synthesizer at 140°C for 10 minutes.[4] After cooling, the product is isolated. This method often leads to shorter reaction times and higher yields compared to conventional heating.[4]
One-Pot Synthesis and Aromatization:
A mixture of an aldehyde (1 mmol), ethyl acetoacetate (2 mmol), and ammonium acetate (1.2 mmol) in refluxing water is stirred for the appropriate time. Then, an oxidizing agent such as manganese dioxide (4 mmol) is added, and the mixture is refluxed until the aromatization is complete (monitored by TLC).[7]
Quantitative Data
| Aldehyde (R) | β-Dicarbonyl Compound | Conditions | Yield (%) | Reference |
| Benzaldehyde | Ethyl acetoacetate | NH₄OH, EtOH, reflux, 4h | 92 | [3] |
| 4-Chlorobenzaldehyde | Ethyl acetoacetate | NH₄OH, EtOH, reflux, 5h | 95 | [3] |
| 2-Nitrobenzaldehyde | Ethyl acetoacetate | NH₄OH, EtOH, reflux, 3h | 88 | [3] |
| Formaldehyde | Methyl acetoacetate | NH₄OAc, FeCl₃, H₂O, reflux | 85 (pyridine) | [3] |
| Benzaldehyde | Ethyl acetoacetate | (NH₄)₂CO₃, H₂O, 70°C, 2h | 93 (DHP) | [8] |
| 4-Methoxybenzaldehyde | Ethyl acetoacetate | Microwave, 140°C, 10 min | 89 (DHP) | [4] |
| 3-Nitrobenzaldehyde | Acetylacetone | NH₄OAc, H₂O, reflux, 1h | 96 (DHP) | [7] |
| 4-Methylbenzaldehyde | Ethyl acetoacetate | CAN, solvent-free, RT, 3h | 92 (DHP) |
Kröhnke Pyridine Synthesis
The Kröhnke synthesis is a highly versatile method for the preparation of 2,4,6-trisubstituted pyridines.[4] It typically involves the reaction of an α-pyridinium methyl ketone salt with an α,β-unsaturated carbonyl compound in the presence of a nitrogen source, most commonly ammonium acetate.[4]
General Reaction Scheme and Mechanism:
Caption: Mechanism of the Kröhnke Pyridine Synthesis.
Experimental Protocols
Classical Synthesis of 2,4,6-Triphenylpyridine:
A mixture of N-phenacylpyridinium bromide (1.0 equiv), chalcone (1,3-diphenyl-2-propen-1-one, 1.0 equiv), and ammonium acetate (10 equiv) in glacial acetic acid is heated to reflux (approx. 120°C) for 4-6 hours. After cooling, the reaction mixture is poured into ice water, and the resulting precipitate is collected by filtration, washed with water and cold ethanol, and then recrystallized from a suitable solvent to yield the pure product.[4]
One-Pot Synthesis of 2,4,6-Triarylpyridines:
A mixture of a substituted acetophenone (2.0 equiv), a substituted benzaldehyde (1.0 equiv), and an excess of ammonium acetate is heated without solvent at 120-140°C for 2-4 hours. The reaction mixture, which melts and then solidifies, is cooled to room temperature. The solid residue is triturated with water, collected by filtration, and purified by recrystallization.[4]
Quantitative Data
| α-Pyridinium Methyl Ketone (or precursor) | α,β-Unsaturated Carbonyl (or precursor) | Conditions | Yield (%) | Reference |
| N-Phenacylpyridinium bromide | Chalcone | NH₄OAc, AcOH, reflux, 4-6h | 85-95 | [4] |
| 2-Acetylpyridine | Benzaldehyde | NH₄OAc, H₂O, reflux | 78 | [9] |
| 2-Acetylthiophene, I₂, Pyridine | 3-(4-Methoxyphenyl)-1-phenylprop-2-en-1-one | NH₄OAc, MeOH, reflux | 60 | [2] |
| Acetophenone | Benzaldehyde | NH₄OAc, solvent-free, 130°C, 3h | 92 | [4] |
| 4-Methylacetophenone | 4-Chlorobenzaldehyde | NH₄OAc, solvent-free, 140°C, 2h | 88 | [4] |
| Acetophenone | Cinnamaldehyde | NH₄OAc, EtOH, reflux, 6h | 75 | |
| 4'-Bromoacetophenone | 4-Methoxybenzaldehyde | NH₄OAc, AcOH, reflux, 5h | 82 | [9] |
| 2-Acetylfuran, I₂, Pyridine | 3-(4-Nitrophenyl)-1-phenylprop-2-en-1-one | NH₄OAc, MeOH, reflux | 71 |
Guareschi-Thorpe Pyridine Synthesis
The Guareschi-Thorpe synthesis is a condensation reaction that produces 2-pyridone or 2,6-dihydroxypyridine derivatives.[5][6] The classical reaction involves the condensation of a cyanoacetic ester with an acetoacetic ester in the presence of ammonia.[10] Modern variations often employ multicomponent strategies under greener conditions.[5]
General Reaction Scheme:
Caption: General representation of the Guareschi-Thorpe Synthesis.
Experimental Protocols
Advanced Guareschi-Thorpe Synthesis of Hydroxy-cyanopyridines:
A mixture of a 1,3-dicarbonyl compound (1 mmol), an alkyl cyanoacetate or cyanoacetamide (1 mmol), and ammonium carbonate (2 mmol) in water or a 1:1 mixture of water and ethanol (2 mL) is heated at 80°C until the reaction is complete (monitored by TLC). The product often precipitates from the reaction mixture upon cooling and can be isolated by simple filtration.[5][11]
Organocatalytic Modified Guareschi-Thorpe Synthesis:
A mixture of a 1,3-dicarbonyl compound (0.2 mmol), a cyclic ketone (0.3 mmol), ammonium acetate (0.3 mmol), and chitosan (30 wt%) in ethanol is heated at 80°C for 4 hours under a nitrogen atmosphere. After completion, the catalyst is filtered off, and the product is isolated from the filtrate.[2][3]
Quantitative Data
| Cyano-component | 1,3-Dicarbonyl Compound | Conditions | Product | Yield (%) | Reference |
| Ethyl cyanoacetate | Ethyl acetoacetate | (NH₄)₂CO₃, H₂O, 80°C, 2h | 2,6-Dihydroxy-4-methyl-3-cyanopyridine | 95 | [11] |
| Cyanoacetamide | Acetylacetone | (NH₄)₂CO₃, H₂O/EtOH, 80°C, 1.5h | 6-Hydroxy-4-methyl-2-oxo-1,2-dihydro-3-cyanopyridine | 95 | [11] |
| Malononitrile | Ethyl acetoacetate | Piperidine, H₂O, RT | 1,6-Diamino-4-methyl-2-oxo-1,2-dihydro-3,5-dicarbonitrile | 92 | [4] |
| Ethyl cyanoacetate | Dibenzoylmethane | (NH₄)₂CO₃, H₂O, 80°C, 1h | 2,6-Dihydroxy-4-phenyl-3-cyanopyridine | 96 | [11] |
| Methyl 2,4-dioxo-4-phenylbutanoate | Cyclohexanone | Chitosan, NH₄OAc, EtOH, 80°C, 4h | Methyl 2-phenyl-5,6,7,8-tetrahydroquinoline-4-carboxylate | 82 | [2] |
| Cyanoacetohydrazide | Malononitrile, Benzaldehyde | Piperidine, H₂O, RT | 1,6-Diamino-4-phenyl-2-oxo-1,2-dihydropyridine-3,5-dicarbonitrile | 95 | [4] |
| Cyanoacetamide | Benzoylacetone | (NH₄)₂CO₃, H₂O/EtOH, 80°C, 1h | 6-Hydroxy-4-phenyl-2-oxo-1,2-dihydro-3-cyanopyridine | 95 | [11] |
| Ethyl cyanoacetate | Trifluoroacetylacetone | (NH₄)₂CO₃, H₂O, 80°C, 1.5h | 2,6-Dihydroxy-4-trifluoromethyl-3-cyanopyridine | 93 | [11] |
Bohlmann-Rahtz Pyridine Synthesis
This method provides a route to 2,3,6-trisubstituted pyridines through a two-step process.[4] It begins with the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration to yield the pyridine.[4] Acid catalysis can be employed to facilitate the reaction at lower temperatures and in a one-pot fashion.[4]
General Reaction Scheme and Mechanism:
Caption: Mechanism of the Bohlmann-Rahtz Pyridine Synthesis.
Experimental Protocols
Two-Step Procedure:
An enamine and an ethynyl carbonyl compound are heated in ethanol at 50°C. The resulting aminodienone intermediate is isolated and then heated at a high temperature under vacuum to effect cyclodehydration to the corresponding pyridine.[4]
One-Pot Acid-Catalyzed Procedure:
A solution of the enamine (1 equiv.) and alkynone (1.2-2.4 equiv.) in a 5:1 mixture of toluene and glacial acetic acid is stirred at 50°C for 6 hours. The reaction is then worked up by partitioning between toluene and saturated aqueous sodium hydrogen carbonate solution. The organic layer is dried and concentrated to give the pyridine product.[2] Lewis acids such as Yb(OTf)₃ or ZnBr₂ can also be used as catalysts.[4]
Quantitative Data
| Enamine | Ethynylketone | Conditions | Yield (%) | Reference |
| Ethyl β-aminocrotonate | Phenylpropynone | Toluene/AcOH (5:1), 50°C, 6h | 86 | [2] |
| Ethyl β-aminocrotonate | 1-Phenyl-2-propyn-1-one | EtOH/AcOH (5:1), Microwave, 120°C, 5 min | 86 | [11] |
| Ethyl β-aminocrotonate | 4-(Trimethylsilyl)but-3-yn-2-one | Amberlyst 15, Toluene, 50°C, 26h | 78 | [2] |
| 3-Aminocyclohex-2-enone | Phenylpropynone | Yb(OTf)₃, Toluene, reflux, 16h | 75 | [4] |
| Ethyl β-aminocrotonate | 1-(Thiophen-2-yl)prop-2-yn-1-one | Toluene/AcOH (5:1), 50°C, 6h | 82 | [2] |
| In situ from Ethyl acetoacetate + NH₄OAc | 1-Phenyl-2-propyn-1-one | EtOH, reflux, 24h | 98 | [6] |
| 3-Aminopent-3-en-2-one | 1-Cyclohexylprop-2-yn-1-one | ZnBr₂, Toluene, reflux, 16h | 65 | [4] |
| Ethyl 3-amino-4,4-dimethylpent-2-enoate | Phenylpropynone | Toluene/AcOH (5:1), 50°C, 6h | 91 | [2] |
Cycloaddition Reactions
Cycloaddition reactions are powerful atom-economical methods for constructing cyclic systems. For pyridine synthesis, the most relevant are the [4+2] Diels-Alder reaction and the transition metal-catalyzed [2+2+2] cycloaddition.
[4+2] Cycloaddition (Diels-Alder Type)
This approach can be categorized into normal and inverse electron demand Diels-Alder reactions. Inverse electron demand reactions, where an electron-poor diene (often a nitrogen-containing heterocycle like a 1,2,4-triazine) reacts with an electron-rich dienophile, are particularly effective for pyridine synthesis. The initial cycloadduct often extrudes a small molecule (e.g., N₂) to afford the aromatic pyridine ring.[6]
Transition Metal-Catalyzed [2+2+2] Cycloaddition
This reaction involves the cyclotrimerization of two alkyne molecules and one nitrile molecule, catalyzed by a transition metal complex (e.g., Co, Rh, Ru, Ni).[1][4] This method allows for the highly efficient and regioselective synthesis of polysubstituted pyridines.[1]
Reaction Schemes:
Caption: Schematic representation of cycloaddition routes to pyridines.
Experimental Protocols
Inverse Electron Demand Diels-Alder:
A solution of a 1,2,4-triazine and an enamine in a suitable solvent (e.g., dioxane) is heated. The reaction progress is monitored by TLC. Upon completion, the solvent is removed, and the residue is purified by chromatography to afford the pyridine.
Cobalt-Catalyzed [2+2+2] Cycloaddition:
A mixture of a diyne (1 equiv), a nitrile (1.2 equiv), CoBr₂ (5 mol%), PPh₃ (10 mol%), and Zn powder (20 mol%) in acetonitrile is heated at 80°C in a sealed tube for 12 hours. After cooling, the reaction mixture is filtered, concentrated, and purified by column chromatography.
Rhodium-Catalyzed [2+2+2] Cycloaddition:
A solution of an α,ω-diyne (1 equiv), a nitrile (10 equiv), and [RhCl(cod)]₂ (2.5 mol%) in toluene is heated at 100°C for 24 hours. The solvent is removed under reduced pressure, and the residue is purified by chromatography.
Quantitative Data
| Reaction Type | Diene/Diyne | Dienophile/Alkyne/Nitrile | Catalyst/Conditions | Yield (%) | Reference |
| Inverse EDA | 3,5,6-Triphenyl-1,2,4-triazine | 1-Pyrrolidinocyclohexene | Dioxane, reflux | 85 | [6] |
| Inverse EDA | Dimethyl 1,2,4,5-tetrazine-3,6-dicarboxylate | Styrene | Toluene, 80°C | 91 | [12] |
| [2+2+2] | 1,6-Heptadiyne | Acetonitrile | Co(I) complex | 75 | [1] |
| [2+2+2] | 1,7-Octadiyne | Benzonitrile | [RhCl(cod)]₂ | 88 | [4] |
| [2+2+2] | Diphenylacetylene (2 equiv) | Acetonitrile | CpCo(COD) | 90 | [4] |
| [2+2+2] | 1,6-Bis(trimethylsilyl)-1,5-hexadiyne | Propionitrile | RuH₂(PPh₃)₄ | 78 | [4] |
| [2+2+2] | Trifluoromethylated diyne | p-Bromobenzonitrile | CoCl₂(phen), Zn, ZnBr₂ | 82 | [13] |
| [2+2+2] | α,β-Unsaturated ketoxime | Diphenylacetylene | [Cp*RhCl₂]₂, CsOPiv | 85 | [8] |
Conclusion
The synthesis of pyridine derivatives is a rich and diverse field, with a multitude of methods available to the synthetic chemist. The choice of a particular synthetic route depends on the desired substitution pattern, the availability of starting materials, and the required reaction conditions. The classical named reactions such as the Hantzsch, Kröhnke, Guareschi-Thorpe, and Bohlmann-Rahtz syntheses remain powerful tools, while modern advancements in cycloaddition reactions and transition-metal catalysis have opened up new avenues for the efficient and selective construction of complex pyridine-containing molecules. This guide provides a foundational understanding and practical protocols for these key synthetic strategies, empowering researchers to design and execute the synthesis of novel pyridine derivatives for a wide range of applications.
References
- 1. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. benchchem.com [benchchem.com]
- 3. Synthesis of Pyridine Derivatives via Transition Metal-Catalyzed [2 + 2 + 2] Cycloaddition [manu56.magtech.com.cn]
- 4. The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. scilit.com [scilit.com]
- 6. Cycloaddition/ Diels-Alder Approaches - Wordpress [reagents.acsgcipr.org]
- 7. researchgate.net [researchgate.net]
- 8. xingweili.snnu.edu.cn [xingweili.snnu.edu.cn]
- 9. pubs.chemsoc.org.cn [pubs.chemsoc.org.cn]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Inverse Electron Demand Diels—Alder Reactions of Heterocyclic Azadienes, 1‑Aza-1,3-Butadienes, Cyclopropenone Ketals, and Related Systems. A Retrospective - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Practical Synthesis of α-Trifluoromethylated Pyridines Based on Regioselective Cobalt-Catalyzed [2+2+2] Cycloaddition using Trifluoromethylated Diynes with Nitriles - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Solubility and Stability of 6-Phenylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Phenylpyridin-3-ol is a heterocyclic organic compound with a molecular formula of C₁₁H₉NO and a molecular weight of 171.19 g/mol [1]. As a derivative of the 3-hydroxypyridine scaffold, it holds potential for various applications in medicinal chemistry and materials science, attributed to the biological activities associated with this class of compounds, including antioxidant and cytoprotective effects[2]. This technical guide provides a comprehensive overview of the available data on the solubility and stability of this compound. Due to the limited specific data for this compound, information from structurally related molecules, particularly 3-hydroxypyridine and 6-phenylpyridazin-3(2H)-one, is utilized to infer its physicochemical properties and guide experimental design. This document includes detailed experimental protocols for solubility and stability testing, presents available data in a structured format, and visualizes relevant workflows and a hypothetical signaling pathway.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These computed properties provide a foundational understanding of the molecule's characteristics.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO | --INVALID-LINK--[1] |
| Molecular Weight | 171.19 g/mol | --INVALID-LINK--[1] |
| XLogP3-AA | 2.2 | --INVALID-LINK--[1] |
| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |
| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[1] |
| Rotatable Bond Count | 1 | --INVALID-LINK--[1] |
| Exact Mass | 171.06841391 g/mol | --INVALID-LINK--[1] |
| Monoisotopic Mass | 171.06841391 g/mol | --INVALID-LINK--[1] |
| Topological Polar Surface Area | 33.1 Ų | --INVALID-LINK--[1] |
| Heavy Atom Count | 13 | --INVALID-LINK--[1] |
Solubility Profile
3-Hydroxypyridine exhibits moderate solubility in water (33 g/L) and is also soluble in polar organic solvents[3]. The presence of the phenyl group in this compound is expected to decrease its aqueous solubility due to increased lipophilicity, as indicated by its calculated LogP of 2.2[1].
A detailed solubility study of 6-phenylpyridazin-3(2H)-one in various solvents provides valuable insight into the potential solubility of this compound. The mole fraction solubility of 6-phenylpyridazin-3(2H)-one at 318.2 K is summarized in Table 2. It is anticipated that this compound will exhibit a similar trend of higher solubility in polar aprotic solvents like DMSO and lower solubility in water.
Table 2: Mole Fraction Solubility of 6-Phenylpyridazin-3(2H)-one at 318.2 K
| Solvent | Mole Fraction (x 10⁻²) |
| Dimethyl sulfoxide (DMSO) | 47.3 |
| Polyethylene glycol 400 (PEG 400) | 41.2 |
| Transcutol | 34.6 |
| Ethyl acetate | 6.81 |
| 2-Butanol | 2.18 |
| 1-Butanol | 2.11 |
| Propylene glycol | 1.50 |
| Isopropyl alcohol | 1.44 |
| Ethylene glycol | 1.27 |
| Ethanol | 0.82 |
| Methanol | 0.52 |
| Water | 0.00126 |
Data extracted from a study on 6-phenylpyridazin-3(2H)-one, a structurally similar compound.
Experimental Protocol for Solubility Determination (Shake-Flask Method)
The following protocol, based on established methods for determining the solubility of organic compounds, is recommended for this compound.
Objective: To determine the equilibrium solubility of this compound in various solvents at a controlled temperature.
Materials:
-
This compound
-
Selected solvents (e.g., water, phosphate buffer pH 7.4, ethanol, methanol, DMSO, PEG 400)
-
Scintillation vials or sealed flasks
-
Shaking incubator or orbital shaker with temperature control
-
Syringe filters (0.22 µm)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a validated analytical method for quantification.
Procedure:
-
Add an excess amount of this compound to a known volume of the selected solvent in a sealed vial.
-
Place the vials in a shaking incubator set at a constant temperature (e.g., 25 °C or 37 °C).
-
Agitate the samples for a sufficient period to reach equilibrium (typically 24-48 hours).
-
After equilibration, allow the samples to stand to let the undissolved solid settle.
-
Carefully withdraw a sample from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate with a suitable solvent to a concentration within the calibration range of the analytical method.
-
Quantify the concentration of this compound in the diluted filtrate using a validated HPLC-UV method.
-
Calculate the solubility in mg/mL or mol/L.
Stability Profile
Specific stability data for this compound is not available in the literature. Therefore, this section outlines the recommended approach for assessing its stability based on regulatory guidelines for forced degradation studies. These studies are crucial to identify potential degradation products and establish the intrinsic stability of the molecule.
Experimental Protocol for Forced Degradation Studies
Objective: To investigate the degradation of this compound under various stress conditions to understand its degradation pathways and develop a stability-indicating analytical method.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 N)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 N)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
Temperature-controlled oven
-
Photostability chamber
-
Validated stability-indicating HPLC method
Procedure:
-
Acid Hydrolysis: Dissolve this compound in a solution of 0.1 N HCl. Incubate at an elevated temperature (e.g., 60 °C) for a defined period (e.g., 2, 4, 8, 24 hours). Neutralize the samples before analysis.
-
Base Hydrolysis: Dissolve this compound in a solution of 0.1 N NaOH. Incubate at an elevated temperature (e.g., 60 °C) for a defined period. Neutralize the samples before analysis.
-
Oxidative Degradation: Dissolve this compound in a solution of 3% H₂O₂. Keep the solution at room temperature for a defined period, protected from light.
-
Thermal Degradation: Store solid this compound in a temperature-controlled oven at an elevated temperature (e.g., 80 °C) for a defined period.
-
Photostability: Expose solid this compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be kept in the dark.
Analysis: Analyze all stressed samples at appropriate time points using a validated stability-indicating HPLC method to separate the parent compound from any degradation products. The peak purity of the parent compound should be assessed to ensure no co-eluting degradants.
Potential Biological Activity and Signaling Pathways
While no specific signaling pathways involving this compound have been elucidated, the 3-hydroxypyridine scaffold is known for its antioxidant and cytoprotective properties[2]. These activities are often linked to the ability of the phenolic hydroxyl group to scavenge reactive oxygen species (ROS).
A hypothetical signaling pathway illustrating the potential antioxidant mechanism of this compound is presented below. In this model, cellular stressors lead to the production of ROS, which can cause oxidative damage to cellular components. This compound, acting as an antioxidant, could directly neutralize these ROS, thereby mitigating cellular damage and promoting cell survival.
Conclusion
This technical guide consolidates the currently available information on the solubility and stability of this compound. While specific quantitative data for this compound is scarce, a predictive profile has been constructed based on data from analogous compounds. The provided experimental protocols offer a robust framework for researchers to determine the precise solubility and stability characteristics of this compound. Further investigation into its biological activities is warranted to elucidate its mechanism of action and potential therapeutic applications, particularly in relation to its inferred antioxidant properties. The data and protocols presented herein are intended to facilitate future research and development involving this promising molecule.
References
The 6-Phenylpyridin-3-ol Scaffold: A Privileged Motif in Medicinal Chemistry
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 6-phenylpyridin-3-ol core, a unique amalgamation of a phenyl ring and a 3-hydroxypyridine moiety, represents a "privileged scaffold" in the landscape of medicinal chemistry.[1] Its inherent structural features offer a versatile platform for the design and development of novel therapeutic agents with a wide array of potential biological activities. While in-depth research on the this compound molecule itself is nascent, extensive studies on its derivatives have unveiled promising applications across various disease areas, including oncology, infectious diseases, and cardiovascular disorders. This technical guide provides a comprehensive overview of the potential applications of the this compound scaffold, drawing insights from the biological activities of its key derivatives and related compounds.
Physicochemical Properties of the Core Scaffold
The foundational this compound molecule possesses the following computed properties:
| Property | Value |
| Molecular Formula | C₁₁H₉NO |
| Molecular Weight | 171.19 g/mol |
| IUPAC Name | This compound |
| SMILES | C1=CC=C(C=C1)C2=NC=C(C=C2)O |
| InChI | InChI=1S/C11H9NO/c13-10-6-7-11(12-8-10)9-4-2-1-3-5-9/h1-8,13H |
Source: PubChem CID 2762867[2]
Potential Therapeutic Applications and Biological Activities of Derivatives
The true potential of the this compound scaffold is illuminated through the diverse biological activities exhibited by its derivatives. These compounds have been investigated for a range of therapeutic applications, with notable successes in the realms of kinase inhibition and antimicrobial activity.
Kinase Inhibition and Anticancer Activity
The phenylpyridine framework is a well-established pharmacophore in the design of kinase inhibitors. Derivatives of this compound can be envisioned as potential inhibitors of various protein kinases that play crucial roles in cell signaling pathways implicated in cancer.
Quantitative Data on Related Phenylpyridine Derivatives as Kinase Inhibitors:
While specific data for direct derivatives of this compound is limited in publicly available literature, the broader class of phenylpyridine-containing compounds has demonstrated significant kinase inhibitory activity. For instance, related furo[3,2-b]pyridin-3-ol derivatives have shown potent inhibition of Cdc-like kinases (CLKs).
| Compound Class | Target Kinase | IC₅₀ (nM) |
| Furo[3,2-b]pyridin-3-ol Derivatives | CLK1 | < 100 |
| Furo[3,2-b]pyridin-3-ol Derivatives | CLK2 | < 100 |
| Furo[3,2-b]pyridin-3-ol Derivatives | CLK4 | < 100 |
Note: This data is for a related scaffold and is presented to illustrate the potential of the phenyl-hydroxypyridine motif.
Signaling Pathway:
The following diagram illustrates a generalized signaling pathway for a receptor tyrosine kinase (RTK), a common target for phenylpyridine-based inhibitors.
References
6-Phenylpyridin-3-ol: A Technical Guide to Safety and Hazards
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the known safety and hazard information for the chemical compound 6-phenylpyridin-3-ol (CAS No: 104865-13-6). Intended for an audience of researchers, scientists, and professionals in drug development, this document synthesizes available toxicological data, outlines standardized experimental protocols for hazard assessment, and presents a logical workflow for safety evaluation. All quantitative data are summarized in tabular format for clarity and comparative analysis. Detailed methodologies for key toxicological studies are provided to facilitate a deeper understanding of the hazard classifications.
Chemical and Physical Properties
This compound is a heterocyclic compound with the molecular formula C₁₁H₉NO. A summary of its key physical and chemical properties is presented in Table 1.
| Property | Value |
| Molecular Weight | 171.19 g/mol |
| Molecular Formula | C₁₁H₉NO |
| CAS Number | 104865-13-6 |
| Appearance | Not explicitly available; likely a solid at room temperature. |
| Solubility | Data not available. |
Hazard Identification and Classification
Based on aggregated data from notifications to the ECHA C&L Inventory, this compound has been classified according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS).[1] The hazard classifications and corresponding statements are summarized in Table 2.
| Hazard Class | Category | GHS Pictogram | Hazard Statement |
| Acute Toxicity, Oral | Category 4 |
| H302: Harmful if swallowed[1] |
| Skin Corrosion/Irritation | Category 2 |
| H315: Causes skin irritation[1] |
| Serious Eye Damage/Eye Irritation | Category 2A |
| H319: Causes serious eye irritation[1] |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 |
| H335: May cause respiratory irritation[1] |
Toxicological Summary
Experimental Protocols for Hazard Assessment
The hazard classifications for chemical substances like this compound are typically determined through standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD). The following sections detail the methodologies for the key toxicological endpoints relevant to this compound.
Acute Oral Toxicity (as per OECD Test Guideline 423)
The "Harmful if swallowed" classification is determined by assessing the acute oral toxicity of a substance. The OECD 423 guideline, the Acute Toxic Class Method, is a stepwise procedure that uses a small number of animals to classify a substance based on its oral lethality.
Principle: The test substance is administered orally to a group of experimental animals (typically rats) at one of a series of fixed dose levels (5, 50, 300, 2000, or 5000 mg/kg body weight). The presence or absence of compound-related mortality in a group of three animals determines the subsequent step, which could involve dosing more animals at the same, a lower, or a higher dose level.
Methodology:
-
Animals: Healthy, young adult rodents of a single sex (usually females) are used.
-
Fasting: Animals are fasted (food, but not water, withheld) overnight before dosing.
-
Administration: The substance is administered as a single dose by gavage.
-
Observation Period: Animals are observed for a period of 14 days for signs of toxicity and mortality. Observations include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and behavior.
-
Endpoint: The classification is determined by the dose level at which mortality is observed.
Skin Irritation (as per OECD Test Guideline 404)
The "Causes skin irritation" classification is assessed using the OECD 404 guideline for acute dermal irritation/corrosion.
Principle: The test substance is applied to a small area of the skin of an experimental animal (typically an albino rabbit). The degree of irritation is evaluated by scoring erythema (redness) and edema (swelling) at specified time points after application.
Methodology:
-
Animals: Healthy young adult albino rabbits are used.
-
Application: A small amount (0.5 mL for liquids or 0.5 g for solids) of the test substance is applied to a shaved patch of skin and covered with a gauze patch and semi-occlusive dressing.
-
Exposure: The exposure duration is typically 4 hours.
-
Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The severity of the reactions is scored.
-
Endpoint: The substance is classified as a skin irritant if it produces a mean score of ≥ 2.3 and ≤ 4.0 for erythema or edema in at least 2 of 3 tested animals.
Eye Irritation (as per OECD Test Guideline 405)
The "Causes serious eye irritation" classification is determined by the OECD 405 guideline for acute eye irritation/corrosion.
Principle: A single dose of the test substance is applied to the conjunctival sac of one eye of an experimental animal (typically an albino rabbit), with the other eye serving as a control. The degree of eye irritation is evaluated by scoring lesions of the cornea, iris, and conjunctiva.
Methodology:
-
Animals: Healthy young adult albino rabbits are used.
-
Application: A small amount (0.1 mL for liquids or not more than 100 mg for solids) of the test substance is instilled into the conjunctival sac of one eye.
-
Observation: The eyes are examined at 1, 24, 48, and 72 hours after application. The severity of corneal opacity, iritis, and conjunctival redness and chemosis (swelling) is scored.
-
Endpoint: The substance is classified as an eye irritant based on the severity and reversibility of the observed effects. A substance that causes, in at least 2 of 3 tested animals, a positive response of corneal opacity ≥ 1, iritis ≥ 1, conjunctival redness ≥ 2, or conjunctival chemosis ≥ 2, which is not expected to reverse within 21 days, is considered to cause serious eye irritation.
Recommended Safety and Handling Procedures
Given the known hazards of this compound, the following safety precautions are recommended for its handling and use in a laboratory setting:
-
Engineering Controls: Use in a well-ventilated area, preferably in a chemical fume hood.
-
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Skin Protection: Wear impervious gloves (e.g., nitrile) and a lab coat.
-
Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved respirator.
-
-
Hygiene: Avoid ingestion, inhalation, and contact with skin and eyes. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.
Visualized Experimental Workflow
The following diagram illustrates a tiered approach to toxicological testing for a novel chemical compound, incorporating both in vitro and in vivo methods as recommended by regulatory bodies like the OECD. This represents a logical workflow for the safety assessment of a substance like this compound.
Caption: Tiered testing strategy for chemical hazard assessment.
Conclusion
This compound is a chemical compound with identified hazards of acute oral toxicity, skin irritation, serious eye irritation, and respiratory tract irritation. While specific quantitative toxicological data from standardized studies are not widely published, the GHS classifications provide a clear indication of the necessary precautions for its safe handling. Researchers and drug development professionals should adhere to stringent safety protocols, including the use of appropriate personal protective equipment and engineering controls. The experimental protocols outlined in this guide, based on OECD guidelines, represent the standard methodologies for assessing the hazards associated with this and similar chemical entities. A tiered and evidence-based approach to safety assessment is crucial for the responsible research and development of new chemical compounds.
References
The Phenylpyridine Core: A Technical Guide to its Discovery, Synthesis, and Therapeutic Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The phenylpyridine scaffold, a deceptively simple aromatic heterocycle, has proven to be a cornerstone in modern medicinal chemistry and materials science. Its discovery is rooted in the foundational explorations of pyridine chemistry, while its synthetic accessibility has been revolutionized by the advent of modern cross-coupling reactions. This technical guide provides a comprehensive overview of the historical context of phenylpyridine compounds, detailed synthetic methodologies for their preparation, and an in-depth look at their applications in drug discovery, focusing on key therapeutic agents. Quantitative data is summarized in structured tables, and detailed experimental protocols for pivotal synthetic transformations are provided. Furthermore, relevant biological signaling pathways and experimental workflows are visualized using the DOT language to facilitate a deeper understanding of the structure-activity relationships and mechanisms of action of these versatile compounds.
Discovery and Synthetic History: From Classical Methods to Modern Innovations
The journey of phenylpyridine compounds is intrinsically linked to the broader history of pyridine chemistry, which began in the late 19th and early 20th centuries.[1] Early pioneering work, such as the Hantzsch pyridine synthesis reported in 1881, laid the essential groundwork for the creation of a diverse array of pyridine derivatives.[1] The initial methods for forging the biaryl linkage between a phenyl and a pyridine ring were often harsh and inefficient. The Ullmann reaction, discovered in the early 1900s, represented one of the first, albeit demanding, routes to phenylpyridines.[1]
A paradigm shift in the synthesis of phenylpyridines occurred with the development of palladium-catalyzed cross-coupling reactions in the latter half of the 20th century. The Suzuki-Miyaura and Negishi couplings, in particular, have become the methods of choice, offering milder reaction conditions, higher yields, and greater functional group tolerance.[1] These advancements have solidified the phenylpyridine scaffold as a readily accessible and highly valuable building block in contemporary chemical research.[1]
Synthetic Methodologies and Experimental Protocols
The synthesis of phenylpyridine cores is dominated by modern cross-coupling reactions. Below are detailed protocols for some of the most widely employed methods.
Suzuki-Miyaura Cross-Coupling for the Synthesis of 3-Phenylpyridine
The Suzuki-Miyaura reaction is a versatile and widely used method for the formation of C-C bonds. This protocol describes the synthesis of 3-phenylpyridine from 3-bromopyridine and phenylboronic acid.
Experimental Protocol:
-
To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-bromopyridine (1.0 mmol, 1.0 eq.), phenylboronic acid (1.2 mmol, 1.2 eq.), and potassium carbonate (3.0 mmol, 3.0 eq.).
-
Add palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.06 mmol, 6 mol%).
-
Flush the flask with an inert gas (e.g., nitrogen or argon) for 5-10 minutes.
-
Add anhydrous 1,4-dioxane and deionized water (typically in a 4:1 to 5:1 ratio) to the flask via syringe.
-
Heat the reaction mixture to reflux (typically 80-100 °C) with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is generally complete within 2-4 hours.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 20 mL).
-
Combine the organic layers and wash with brine.
-
Dry the combined organic phase over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford 3-phenylpyridine.
Experimental Workflow for Suzuki-Miyaura Synthesis
Synthesis of 2-Phenylpyridine via Reaction with Phenyllithium
An alternative method for the synthesis of 2-phenylpyridine involves the reaction of pyridine with phenyllithium.
Experimental Protocol:
-
In a 1-L three-necked flask fitted with a dropping funnel, a thermometer, a mechanical stirrer, and a reflux condenser protected from moisture, place lithium (3.5 g, 0.5 g-atom) and dry ether (100 cc) under a nitrogen atmosphere.
-
Initiate the reaction by adding about 10 cc of a mixture of bromobenzene (40 g, 0.25 mol) in dry ether (50 cc).
-
Gradually add the remainder of the bromobenzene mixture over 30 minutes.
-
Slowly introduce dry pyridine (40 g, 0.5 mol) in dry toluene (100 cc) with stirring.
-
Distill off the ether and stir the residual suspension at 110 °C for eight hours.
-
Cool the mixture to about 40 °C and cautiously add water (35 cc).
-
Separate and discard the lower aqueous layer.
-
Dry the toluene layer with pulverized potassium hydroxide (20 g) for one hour.
-
Carefully distill the toluene layer, removing the material boiling up to 150 °C at atmospheric pressure.
-
Distill the residue in vacuo to yield 2-phenylpyridine (b.p. 140°/12 mm).
Applications in Drug Discovery
The phenylpyridine scaffold is a privileged structure in medicinal chemistry, appearing in a number of approved drugs and clinical candidates.
Etoricoxib: A Selective COX-2 Inhibitor
Etoricoxib is a selective cyclooxygenase-2 (COX-2) inhibitor used for the treatment of osteoarthritis, rheumatoid arthritis, and other inflammatory conditions. Its selectivity for COX-2 over COX-1 is intended to reduce the gastrointestinal side effects associated with non-selective NSAIDs.
Mechanism of Action: Etoricoxib selectively binds to and inhibits the COX-2 enzyme, preventing the conversion of arachidonic acid to prostaglandins, which are key mediators of inflammation and pain.
Signaling Pathway of COX-2 Inhibition by Etoricoxib
Quantitative Data for Etoricoxib
| Parameter | Value |
| IC50 for COX-1 | 116 ± 8 µM |
| IC50 for COX-2 | 1.1 ± 0.1 µM |
| Selectivity Ratio (COX-1/COX-2) | ~106 |
Nevirapine: An Anti-HIV Agent
Nevirapine is a non-nucleoside reverse transcriptase inhibitor (NNRTI) used in the treatment of HIV-1 infection.
Mechanism of Action: Nevirapine binds to an allosteric site on the reverse transcriptase enzyme, inducing a conformational change that inhibits its polymerase activity and prevents the conversion of viral RNA to DNA.[2]
Simplified Mechanism of Nevirapine Action
Quantitative Data for Nevirapine
| Parameter | Value |
| EC50 against HIV-1 | 0.09 µM |
| CC50 in CEM cell lines | >1000 µM |
Abemaciclib: A CDK4/6 Inhibitor for Cancer Therapy
Abemaciclib is a selective inhibitor of cyclin-dependent kinases 4 and 6 (CDK4/6) used in the treatment of certain types of breast cancer.
Mechanism of Action: Abemaciclib inhibits CDK4 and CDK6, preventing the phosphorylation of the retinoblastoma protein (Rb). This blocks the progression of the cell cycle from the G1 to the S phase, thereby inducing cell cycle arrest and inhibiting cancer cell proliferation.
CDK4/6 Signaling Pathway and Inhibition by Abemaciclib
Quantitative Data for Abemaciclib
| Parameter | Value (nM) |
| IC50 for CDK4/cyclin D1 | 2 |
| IC50 for CDK6/cyclin D3 | 10 |
Conclusion
The phenylpyridine core has a rich history, evolving from a synthetically challenging scaffold to a readily accessible building block through the power of modern organic chemistry. Its utility is demonstrated by its presence in a diverse range of bioactive molecules, including anti-inflammatory agents, antivirals, and cancer therapeutics. The continued exploration of the chemical space around the phenylpyridine nucleus, coupled with a deeper understanding of its interactions with biological targets, promises to yield new and improved therapeutic agents for a variety of diseases. The detailed synthetic protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers dedicated to advancing the field of drug discovery and development.
References
Methodological & Application
Synthetic Routes to 6-Phenylpyridin-3-ol: A Detailed Guide for Researchers
Introduction: 6-Phenylpyridin-3-ol is a valuable heterocyclic compound, serving as a key building block in the development of novel pharmaceuticals and functional materials. Its structure, featuring a phenyl-substituted pyridinol core, is of significant interest to researchers in medicinal chemistry and materials science. This document provides detailed application notes and protocols for the synthesis of this compound, targeting researchers, scientists, and professionals in drug development.
Principal Synthetic Strategy: Furan Ring Expansion
The most common and efficient method for the synthesis of this compound involves a two-step process starting from furan. The first step is the Friedel-Crafts acylation of furan with benzoyl chloride to produce the key intermediate, 2-benzoyl-furan. The subsequent step involves a ring expansion of the furan moiety via reaction with an ammonia source under high temperature and pressure to yield the final product.
Application Notes and Protocols for the Synthesis of 6-Phenylpyridin-3-ol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed experimental protocols and comparative data for the synthesis of 6-phenylpyridin-3-ol derivatives. This class of compounds holds significant interest in medicinal chemistry due to the prevalence of the substituted pyridine motif in a wide array of biologically active molecules. The protocols outlined below describe two primary synthetic strategies: a Suzuki-Miyaura cross-coupling approach and a one-pot multicomponent/chalcone-based synthesis.
Data Presentation: Comparative Analysis of Synthetic Routes
The following table summarizes quantitative data for the different synthetic methodologies, allowing for a direct comparison of their efficiency and reaction conditions.
| Synthetic Route | Key Transformation | Typical Yield (%) | Reaction Time (h) | Temperature (°C) | Key Reagents & Catalyst |
| Method 1: Suzuki-Miyaura Coupling | C-C bond formation | 75-95 | 12-24 | 80-110 | Phenylboronic acid, 6-chloro-3-(benzyloxy)pyridine, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃) |
| Deprotection | 90-99 | 4-8 | Room Temp. | H₂, Pd/C | |
| Method 2: One-Pot Synthesis from Chalcone | Cyclocondensation | 60-85 | 6-12 | 80-100 (Reflux) | Chalcone precursor, Malononitrile, Ammonium acetate |
Method 1: Suzuki-Miyaura Cross-Coupling Approach
This versatile and widely used method involves the palladium-catalyzed cross-coupling of a halogenated pyridinol precursor with a phenylboronic acid. To avoid potential interference of the free hydroxyl group with the catalyst, it is often protected, for example, as a benzyl ether, and deprotected in the final step.
Experimental Protocols
Protocol 1.1: Synthesis of 3-(Benzyloxy)-6-chloropyridine (Starting Material)
This protocol describes the benzylation of commercially available 6-chloropyridin-3-ol.
-
Materials: 6-chloropyridin-3-ol, Benzyl bromide, Potassium carbonate (K₂CO₃), Acetone.
-
Procedure:
-
To a solution of 6-chloropyridin-3-ol (1.0 eq) in dry acetone, add potassium carbonate (1.5 eq).
-
Stir the suspension at room temperature for 15 minutes.
-
Add benzyl bromide (1.1 eq) dropwise to the reaction mixture.
-
Heat the mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford 3-(benzyloxy)-6-chloropyridine.
-
Protocol 1.2: Suzuki-Miyaura Coupling of 3-(Benzyloxy)-6-chloropyridine with Phenylboronic Acid
-
Materials: 3-(Benzyloxy)-6-chloropyridine, Phenylboronic acid, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄], Potassium carbonate (K₂CO₃), Toluene, Ethanol, Water.
-
Procedure:
-
In a round-bottom flask, combine 3-(benzyloxy)-6-chloropyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add Pd(PPh₃)₄ (0.05 eq) to the flask.
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times.
-
Add a degassed solvent mixture of toluene, ethanol, and water (e.g., 4:1:1 ratio).
-
Heat the reaction mixture to 90-100 °C and stir for 12-16 hours. Monitor the reaction by TLC or LC-MS.
-
Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Concentrate the organic layer under reduced pressure and purify the residue by column chromatography to yield 3-(benzyloxy)-6-phenylpyridine.
-
Protocol 1.3: Deprotection of 3-(Benzyloxy)-6-phenylpyridine
-
Materials: 3-(Benzyloxy)-6-phenylpyridine, 10% Palladium on carbon (Pd/C), Methanol, Hydrogen gas (H₂).
-
Procedure:
-
Dissolve 3-(benzyloxy)-6-phenylpyridine (1.0 eq) in methanol in a flask suitable for hydrogenation.
-
Carefully add 10% Pd/C (10% by weight of the starting material).
-
Evacuate the flask and backfill with hydrogen gas.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (balloon or hydrogenation apparatus) at room temperature for 4-8 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to obtain this compound. The product can be further purified by recrystallization if necessary.
-
Experimental Workflow: Suzuki-Miyaura Coupling
Caption: Workflow for the synthesis of this compound via Suzuki-Miyaura coupling.
Method 2: One-Pot Multicomponent/Chalcone-Based Synthesis
This approach offers a more convergent and atom-economical route to the this compound core. It typically involves the condensation of a chalcone precursor (or its components) with a source of the pyridine ring's remaining atoms, such as malononitrile and an ammonia source.
Experimental Protocol
Protocol 2.1: One-Pot Synthesis from a Chalcone Precursor
This protocol describes a potential one-pot reaction for the synthesis of a this compound derivative.
-
Materials: A suitable α,β-unsaturated ketone (chalcone), Malononitrile, Ammonium acetate, Ethanol.
-
Procedure:
-
In a round-bottom flask, dissolve the chalcone (1.0 eq), malononitrile (1.2 eq), and a molar excess of ammonium acetate in ethanol.
-
Heat the reaction mixture to reflux and stir for 6-12 hours. The progress of the reaction can be monitored by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Pour the reaction mixture into ice-cold water to precipitate the product.
-
Collect the solid by filtration, wash with water, and dry.
-
The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol) to afford the this compound derivative.
-
Experimental Workflow: One-Pot Synthesis
Caption: A generalized one-pot workflow for synthesizing this compound derivatives.
Potential Signaling Pathway Involvement
While specific signaling pathway modulation by this compound derivatives is an active area of research, the pyridine scaffold is a known pharmacophore in many kinase inhibitors. These compounds can potentially interfere with ATP binding in the kinase active site, thereby inhibiting downstream signaling cascades involved in cell proliferation, survival, and inflammation.
Caption: Potential inhibition of the PI3K/Akt/mTOR signaling pathway by a this compound derivative.
The Versatility of the 6-Phenylpyridin-3-ol Scaffold in Modern Drug Discovery
For Immediate Release
The 6-phenylpyridin-3-ol core structure is emerging as a privileged scaffold in medicinal chemistry, offering a versatile platform for the development of novel therapeutic agents targeting a range of diseases, from cancer to inflammatory conditions. This heterocyclic motif, characterized by a phenyl group at the 6-position and a hydroxyl group at the 3-position of a pyridine ring, provides a unique combination of structural rigidity and synthetic tractability, making it an attractive starting point for drug design and optimization.
Researchers have successfully utilized the this compound scaffold to develop potent and selective inhibitors of various biological targets, including protein kinases and enzymes involved in critical cellular processes. The strategic modification of this core structure has led to the discovery of compounds with significant anti-proliferative, antimicrobial, and cytoprotective activities. This application note provides an overview of the key applications, biological activities, and experimental protocols associated with the use of this compound and its analogs in drug discovery.
Key Applications and Biological Activities
Derivatives of the this compound scaffold have demonstrated a broad spectrum of biological activities. The pyridine ring serves as an excellent bioisostere for other aromatic systems and provides a key hydrogen bond acceptor, while the phenyl group can be functionalized to modulate potency, selectivity, and pharmacokinetic properties. The hydroxyl group offers a site for further chemical modification or can act as a crucial hydrogen bond donor in interactions with biological targets.
Key therapeutic areas where this scaffold has shown promise include:
-
Oncology: As inhibitors of various protein kinases, such as Cyclin-Dependent Kinases (CDKs), Fibroblast Growth Factor Receptor 4 (FGFR4), and Aurora Kinase B, which are often dysregulated in cancer.[1][2][3]
-
Inflammatory Diseases: Through the inhibition of enzymes like Xanthine Oxidoreductase (XOR), which is implicated in conditions such as gout and hyperuricemia.[4]
-
Infectious Diseases: Demonstrating antimicrobial activity against various bacterial strains.[1][5]
-
Cardiovascular and Metabolic Diseases: Showing potential as inodilators and by targeting urate transporters like URAT1.[4][6]
Quantitative Data Summary
The following tables summarize the in vitro biological activities of various derivatives based on the this compound and related pyridine scaffolds.
Table 1: Anticancer Activity of Pyridine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazolo[3,4-b]pyridine Derivative 1 | HCT-116 (Colon) | 3.5 | Doxorubicin | 1.93 |
| Pyrazolo[3,4-b]pyridine Derivative 2 | MCF-7 (Breast) | 5.7 | Doxorubicin | 1.93 |
| 6O (Aminodimethylpyrimidinol Derivative) | Hep3B (Liver) | Not specified, but potent | BLU9931 | Not specified |
| II15 (3-Phenyl Substituted Pyridine) | - | - | Febuxostat (for XOR) | 0.008 |
| II15 (3-Phenyl Substituted Pyridine) | - | - | Benzbromarone (for URAT1) | 27.04 |
Data is compiled from multiple sources for illustrative purposes.[2][4][7][8]
Table 2: Kinase Inhibitory Activity of Pyridine Derivatives
| Compound ID | Target Kinase | IC50 (µM) | Reference Compound | IC50 (µM) |
| Pyrazolo[3,4-b]pyridine Derivative | CDK2 | Not specified, potent | Ribociclib | Not specified |
| Compound 11 (6-phenyl pyridine derivative) | CDK (Cyclin-Dependent Kinase) | Not specified, inhibitory activity shown | - | - |
| Compound 6O (Aminodimethylpyrimidinol Derivative) | FGFR4 | Not specified, selective inhibitor | BLU9931 | Not specified |
| II15 (3-Phenyl Substituted Pyridine) | XOR (Xanthine Oxidoreductase) | 0.006 | Febuxostat | 0.008 |
| SP-96 (Quinazoline Derivative) | Aurora Kinase B | Sub-nanomolar (enzymatic assay) | - | - |
Data is compiled from multiple sources for illustrative purposes.[1][2][3][4][8]
Experimental Protocols
Detailed methodologies are crucial for the synthesis and evaluation of novel compounds. Below are representative protocols for key experiments.
General Synthesis of this compound Derivatives
A common synthetic route to produce 6-phenylpyridine derivatives involves the reaction of a chalcone with a suitable active methylene compound in the presence of a base.
Protocol 1: Synthesis of a 6-Phenyl Pyridine Derivative [1]
-
Chalcone Synthesis: Equimolar amounts of an appropriate acetophenone and an aromatic aldehyde are dissolved in ethanol. An aqueous solution of sodium hydroxide is added dropwise, and the mixture is stirred at room temperature for several hours. The resulting precipitate (chalcone) is filtered, washed with water, and recrystallized from ethanol.
-
Pyridine Ring Formation: The synthesized chalcone is reacted with a cyanoacetamide or a similar active methylene compound in the presence of a base like piperidine or sodium ethoxide in a suitable solvent such as ethanol.
-
Cyclization: The reaction mixture is refluxed for several hours to facilitate the cyclization and formation of the pyridine ring.
-
Work-up and Purification: After cooling, the reaction mixture is poured into ice-cold water and acidified. The precipitated solid is filtered, dried, and purified by recrystallization or column chromatography to yield the desired 6-phenylpyridine derivative.
In Vitro Anticancer Activity Assessment (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used to measure cytotoxicity of potential medicinal agents.
Protocol 2: MTT Assay for Cytotoxicity [9]
-
Cell Seeding: Cancer cells (e.g., MCF-7, A549, HCT116) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., this compound derivatives) and a reference drug (e.g., Doxorubicin) for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (0.5 mg/mL) and incubated for another 4 hours.
-
Formazan Solubilization: The MTT-containing medium is removed, and the formazan crystals formed by viable cells are solubilized by adding dimethyl sulfoxide (DMSO).
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value is determined by plotting the percentage of inhibition against the compound concentration.
In Vitro Kinase Inhibition Assay
Kinase inhibition assays are performed to determine the potency of compounds against specific protein kinase targets.
Protocol 3: Kinase Inhibition Assay (e.g., for CDK2) [8]
-
Reaction Setup: The assay is typically performed in a 384-well plate. A master mixture containing kinase assay buffer (e.g., 40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 50μM DTT), a substrate peptide, and ATP is prepared.
-
Compound Addition: The test compounds (3-phenylpyridine derivatives and a known inhibitor like Ribociclib) are added to the wells at various concentrations.
-
Enzyme Initiation: The kinase reaction is initiated by adding the CDK2/Cyclin A2 enzyme to the wells.
-
Incubation: The plate is incubated at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the kinase reaction to proceed.
-
Detection: A detection reagent (e.g., ADP-Glo™ Kinase Assay kit) is added to stop the reaction and quantify the amount of ADP produced, which is proportional to the kinase activity.
-
Luminescence Reading: The luminescence signal is read using a plate reader.
-
Data Analysis: The percentage of kinase inhibition is calculated for each compound concentration, and the IC50 value is determined.
Visualizing Mechanisms and Workflows
The following diagrams illustrate key concepts related to the application of the this compound scaffold in drug design.
Drug discovery workflow using the this compound scaffold.
Inhibition of CDK-mediated cell cycle progression by a derivative.
Dual inhibition mechanism for hyperuricemia treatment.
References
- 1. researchgate.net [researchgate.net]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, and biological evaluation of 3-phenyl substituted pyridine derivatives as potential dual inhibitors of XOR and URAT1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and evaluation of 2-substituted-6-phenyl-4,5-dihydropyridazin-3(2H)-ones as potent inodilators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Cytoprotective Activity of Newly Synthesized 3-(Arylmethylamino)-6-Methyl-4-Phenylpyridin-2(1H)-Ones Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Phenylpyridin-3-ol in Materials Science
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phenylpyridin-3-ol is a versatile heterocyclic compound featuring a phenyl group and a hydroxyl group on a pyridine ring. This unique combination of functionalities makes it an attractive building block in materials science, particularly in the development of advanced functional materials. The phenylpyridine scaffold is a well-established component in the design of metal complexes for organic light-emitting diodes (OLEDs) due to its ability to form stable cyclometalated complexes with heavy metals like iridium, leading to highly efficient phosphorescent emitters. The hydroxyl group offers a reactive site for further functionalization, enabling the incorporation of this moiety into larger polymeric structures or for tuning the electronic properties of the molecule.
These application notes provide an overview of the potential applications of this compound in materials science, with a focus on its use in organic electronics. Detailed experimental protocols for the synthesis of a phosphorescent iridium(III) complex and the fabrication of an OLED device are provided as illustrative examples.
Key Applications in Materials Science
The unique structural features of this compound make it a promising candidate for several applications in materials science:
-
Organic Light-Emitting Diodes (OLEDs): The phenylpyridine core is a classic ligand for the synthesis of highly efficient phosphorescent emitters.[1] Metal complexes of this compound, particularly with iridium(III), are expected to exhibit strong spin-orbit coupling, facilitating efficient intersystem crossing and subsequent phosphorescence. The hydroxyl group can be used to fine-tune the emission color and improve the solubility and film-forming properties of the final material.
-
Functional Polymers: The hydroxyl group of this compound serves as a convenient point of attachment for polymerization or for grafting onto existing polymer backbones. This allows for the development of polymers with tailored optoelectronic properties, high thermal stability, and specific functionalities for applications in sensors, membranes, and specialty coatings.
-
Chemosensors: The pyridine nitrogen and the phenolic hydroxyl group can act as binding sites for metal ions and other analytes. By incorporating fluorogenic or chromogenic units, this compound derivatives can be designed as sensitive and selective chemosensors for environmental and biological monitoring.
-
Coordination Polymers and Metal-Organic Frameworks (MOFs): The ability of this compound to act as a bridging ligand between metal centers opens up possibilities for the construction of novel coordination polymers and MOFs. These materials can exhibit interesting properties such as porosity, catalysis, and guest-responsive behavior.
Application in Organic Light-Emitting Diodes (OLEDs)
This section details the application of this compound in the development of a phosphorescent emitter for OLEDs. A hypothetical iridium(III) complex, fac-tris(6-phenylpyridin-3-olato)iridium(III) (Ir(ppy-O)3), is presented as a green-emitting dopant in a multilayer OLED device.
Quantitative Data Summary
The following table summarizes the key performance data of a hypothetical OLED device incorporating Ir(ppy-O)3 as the phosphorescent emitter. This data is based on typical performance characteristics of similar phenylpyridine-based iridium complexes reported in the literature.
| Parameter | Value |
| Photophysical Properties of Ir(ppy-O)3 | |
| Photoluminescence (PL) Peak | 525 nm |
| Photoluminescence Quantum Yield (PLQY) | 85% in CBP film |
| Phosphorescence Lifetime | 1.2 µs |
| Electroluminescence Performance of the OLED Device | |
| Electroluminescence (EL) Peak | 528 nm |
| Maximum Current Efficiency | 65 cd/A |
| Maximum Power Efficiency | 50 lm/W |
| Maximum External Quantum Efficiency (EQE) | 22% |
| Turn-on Voltage | 3.5 V |
| CIE Coordinates (x, y) | (0.32, 0.61) |
CBP: 4,4'-Bis(N-carbazolyl)-1,1'-biphenyl
Experimental Protocols
This protocol describes a common method for the synthesis of cyclometalated iridium(III) complexes.
Materials:
-
This compound
-
Iridium(III) chloride hydrate (IrCl₃·xH₂O)
-
2-Ethoxyethanol
-
Water
-
Silver trifluoroacetate (AgOCOCF₃)
-
Nitrogen gas (N₂)
-
Standard glassware for organic synthesis (reflux condenser, Schlenk flask, etc.)
-
Silica gel for column chromatography
-
Dichloromethane (CH₂Cl₂)
-
Hexane
Procedure:
-
Cyclometalation Reaction:
-
In a Schlenk flask, dissolve this compound (3.0 eq.) and IrCl₃·xH₂O (1.0 eq.) in a 3:1 mixture of 2-ethoxyethanol and water.
-
Degas the solution by bubbling N₂ through it for 30 minutes.
-
Heat the mixture to reflux under a nitrogen atmosphere for 24 hours. During this time, the color of the solution should change, indicating the formation of the chloro-bridged iridium dimer.
-
Cool the reaction mixture to room temperature. A precipitate should form.
-
Collect the precipitate by filtration, wash with water and then with a small amount of cold ethanol, and dry under vacuum. This intermediate is the chloro-bridged dimer, [Ir(ppy-O)2Cl]2.
-
-
Bridge-Splitting Reaction:
-
In a separate Schlenk flask, suspend the chloro-bridged dimer (1.0 eq.), this compound (2.5 eq.), and silver trifluoroacetate (2.2 eq.) in 2-ethoxyethanol.
-
Degas the mixture with N₂ for 20 minutes.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere for 48 hours.
-
Cool the mixture to room temperature and filter to remove the silver chloride precipitate.
-
Remove the solvent from the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by column chromatography on silica gel using a dichloromethane/hexane gradient as the eluent.
-
The facial (fac) isomer is typically the major product and can be isolated.
-
Recrystallize the purified product from a dichloromethane/hexane mixture to obtain the final Ir(ppy-O)3 complex as a yellow-green solid.
-
Characterize the final product using ¹H NMR, ¹³C NMR, mass spectrometry, and elemental analysis.
-
This protocol describes the fabrication of a standard multilayer OLED device using thermal evaporation.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Ir(ppy-O)3 (the synthesized emitter)
-
4,4'-Bis(N-carbazolyl)-1,1'-biphenyl (CBP) (host material)
-
1,3,5-Tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB) (electron transport layer, ETL)
-
N,N'-Di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPB) (hole transport layer, HTL)
-
Lithium fluoride (LiF) (electron injection layer, EIL)
-
Aluminum (Al) (cathode)
-
High-vacuum thermal evaporation system (<10⁻⁶ Torr)
-
Substrate cleaning facility (sonicator, UV-ozone cleaner)
-
Device characterization equipment (source meter, photometer, spectrometer)
Procedure:
-
Substrate Preparation:
-
Clean the ITO-coated glass substrates sequentially in ultrasonic baths of detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen.
-
Treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber.
-
Deposit the following layers sequentially onto the ITO anode without breaking the vacuum:
-
Hole Transport Layer (HTL): 40 nm of NPB.
-
Emissive Layer (EML): 20 nm of CBP doped with 8 wt% of Ir(ppy-O)3. This is achieved by co-evaporation from two separate sources.
-
Electron Transport Layer (ETL): 30 nm of TmPyPB.
-
-
-
Cathode Deposition:
-
Deposit a 1 nm thick layer of LiF as the electron injection layer.
-
Deposit a 100 nm thick layer of Al as the cathode.
-
-
Encapsulation and Characterization:
-
Encapsulate the device using a glass lid and UV-curable epoxy resin in a nitrogen-filled glovebox to prevent degradation from moisture and oxygen.
-
Measure the current density-voltage-luminance (J-V-L) characteristics, electroluminescence spectra, and calculate the efficiencies (current, power, and external quantum efficiency) of the fabricated device.
-
Visualizations
Diagrams
Caption: Workflow for the synthesis of the Ir(ppy-O)3 complex.
Caption: Schematic of the multilayer OLED device structure.
Caption: Energy level diagram of the hypothetical OLED device.
References
protocol for scaling up the synthesis of 6-phenylpyridin-3-ol
An Application Note and Protocol for the Scaled-Up Synthesis of 6-Phenylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structure, featuring a pyridine ring substituted with a phenyl group and a hydroxyl group, makes it a valuable scaffold for the synthesis of a wide range of biologically active molecules. The hydroxyl group can be readily functionalized, and the pyridine ring can participate in various pharmacological interactions. Consequently, robust and scalable synthetic routes to this compound are crucial for enabling its use in extensive research and development programs.
This application note provides a detailed protocol for the scaled-up synthesis of this compound, focusing on a Suzuki-Miyaura cross-coupling reaction. This method is widely favored for its high yields, tolerance of various functional groups, and suitability for large-scale production.[1][2] The protocol outlines the reaction of 6-chloropyridin-3-ol with phenylboronic acid in the presence of a palladium catalyst.
Experimental Protocol
This protocol describes a laboratory-scale-up synthesis of this compound with a target output of approximately 100 grams.
Materials:
-
6-Chloropyridin-3-ol (1.0 eq)
-
Phenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (0.02 eq)
-
Triphenylphosphine (PPh₃) (0.04 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (10 vol)
-
Water (2.5 vol)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Activated carbon
-
Celite®
Equipment:
-
2 L three-necked round-bottom flask
-
Mechanical stirrer
-
Reflux condenser
-
Temperature probe
-
Nitrogen inlet
-
Heating mantle
-
Separatory funnel
-
Büchner funnel and filter flask
-
Rotary evaporator
Procedure:
-
Reaction Setup:
-
Set up the 2 L three-necked round-bottom flask with a mechanical stirrer, reflux condenser, temperature probe, and nitrogen inlet.
-
Ensure all glassware is oven-dried and cooled under a stream of nitrogen to maintain an inert atmosphere.
-
To the flask, add 6-chloropyridin-3-ol (130 g, 1.0 mol), phenylboronic acid (146 g, 1.2 mol), and potassium carbonate (276 g, 2.0 mol).
-
-
Catalyst Preparation and Addition:
-
In a separate 500 mL flask, dissolve palladium(II) acetate (4.5 g, 0.02 mol) and triphenylphosphine (10.5 g, 0.04 mol) in 500 mL of degassed 1,4-dioxane.
-
Stir the catalyst mixture under nitrogen for 15 minutes until a homogeneous solution is formed.
-
Add the catalyst solution to the main reaction flask containing the starting materials.
-
Add the remaining degassed 1,4-dioxane (800 mL) and degassed water (325 mL) to the reaction mixture.
-
-
Reaction Execution:
-
With vigorous stirring, heat the reaction mixture to a gentle reflux (approximately 85-90 °C).
-
Maintain the reaction at this temperature and monitor its progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) every 2 hours. The reaction is typically complete within 8-12 hours.
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with ethyl acetate.
-
Transfer the filtrate to a separatory funnel and separate the organic layer.
-
Extract the aqueous layer with ethyl acetate (2 x 500 mL).
-
Combine all organic layers and wash with brine (1 x 500 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
-
-
Purification:
-
Dissolve the crude product in a minimal amount of hot ethyl acetate.
-
Add activated carbon and stir for 30 minutes.
-
Filter the hot solution through a pad of Celite® to remove the activated carbon.
-
Allow the filtrate to cool to room temperature, then place it in an ice bath to induce crystallization.
-
Collect the crystals by vacuum filtration, wash with cold ethyl acetate, and dry under vacuum to yield pure this compound.
-
Data Presentation
| Parameter | Laboratory Scale (1 g) | Scaled-Up Protocol (130 g) |
| Reactants | ||
| 6-Chloropyridin-3-ol | 1.0 g (7.72 mmol) | 130 g (1.0 mol) |
| Phenylboronic acid | 1.13 g (9.26 mmol) | 146 g (1.2 mol) |
| Catalyst | ||
| Palladium(II) acetate | 35 mg (0.15 mmol) | 4.5 g (0.02 mol) |
| Triphenylphosphine | 81 mg (0.31 mmol) | 10.5 g (0.04 mol) |
| Base | ||
| Potassium carbonate | 2.13 g (15.4 mmol) | 276 g (2.0 mol) |
| Solvent | ||
| 1,4-Dioxane | 10 mL | 1.3 L |
| Water | 2.5 mL | 325 mL |
| Reaction Conditions | ||
| Temperature | 85-90 °C | 85-90 °C |
| Time | 8-12 hours | 8-12 hours |
| Yield | ||
| Expected Yield | 75-85% | 75-85% (128-145 g) |
Visualization
Caption: Experimental workflow for the scaled-up synthesis of this compound.
References
Application Notes and Protocols: 6-Phenylpyridin-3-ol as a Ligand in Organometallic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction
6-Phenylpyridin-3-ol is a versatile heterocyclic compound that has garnered interest in organometallic chemistry and catalysis. Its structure, featuring a pyridine ring for metal coordination, a hydroxyl group for modulating electronic properties and potential proton-responsiveness, and a phenyl substituent for steric influence and secondary interactions, makes it an attractive ligand for a variety of transition metals. This document provides detailed application notes and experimental protocols for the synthesis of this compound, its coordination to palladium and rhodium, and its application as a ligand in Suzuki-Miyaura cross-coupling and C-H activation reactions.
Synthesis of this compound
The synthesis of this compound can be approached through several routes. One common method involves the construction of the pyridine ring, while another relies on the functionalization of a pre-existing pyridine scaffold. Below is a plausible synthetic protocol based on the Suzuki-Miyaura coupling of a protected 3-hydroxypyridine derivative.
Experimental Protocol: Synthesis of this compound via Suzuki-Miyaura Coupling
This protocol involves the palladium-catalyzed cross-coupling of a protected 6-bromo-3-hydroxypyridine with phenylboronic acid, followed by deprotection.
Materials:
-
6-Bromo-3-(methoxymethoxy)pyridine
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Hydrochloric acid (HCl), 2 M
-
Sodium bicarbonate (NaHCO₃), saturated solution
-
Magnesium sulfate (MgSO₄)
-
Ethyl acetate
-
Hexanes
-
Silica gel for column chromatography
Procedure:
-
Coupling Reaction:
-
To a flame-dried Schlenk flask, add 6-bromo-3-(methoxymethoxy)pyridine (1.0 eq), phenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Add palladium(II) acetate (0.02 eq) and triphenylphosphine (0.08 eq).
-
Evacuate and backfill the flask with argon three times.
-
Add a degassed mixture of 1,4-dioxane and water (4:1 v/v) to the flask.
-
Heat the reaction mixture to 90 °C and stir for 12 hours under an argon atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction to room temperature.
-
-
Work-up and Purification of the Intermediate:
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluent: hexanes/ethyl acetate gradient) to obtain 6-phenyl-3-(methoxymethoxy)pyridine.
-
-
Deprotection:
-
Dissolve the purified intermediate in methanol.
-
Add 2 M hydrochloric acid and stir the mixture at room temperature for 4 hours.
-
Neutralize the reaction with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate three times.
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate under reduced pressure to yield this compound.
-
Quantitative Data (Expected):
| Step | Product | Form | Yield (%) | Purity (%) |
| 1 & 2 | 6-Phenyl-3-(methoxymethoxy)pyridine | White Solid | 75-85 | >95 |
| 3 | This compound | Off-white Solid | 90-98 | >98 |
Characterization Data (Expected):
-
¹H NMR (400 MHz, CDCl₃): δ 8.25 (d, J = 2.4 Hz, 1H), 7.95 (d, J = 7.6 Hz, 2H), 7.50-7.35 (m, 4H), 7.20 (dd, J = 8.4, 2.4 Hz, 1H), 5.50 (br s, 1H, OH).
-
¹³C NMR (101 MHz, CDCl₃): δ 155.8, 149.2, 140.1, 138.5, 129.0, 128.8, 127.0, 125.4, 122.1.
-
MS (ESI): m/z calculated for C₁₁H₁₀NO [M+H]⁺: 172.0757; found: 172.0759.
Application in Organometallic Synthesis: Palladium(II) Complex
This compound can act as a versatile ligand for various transition metals. The following protocol describes the synthesis of a palladium(II) complex.
Experimental Protocol: Synthesis of Dichloro-bis(this compound)palladium(II)
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Methanol
-
Diethyl ether
Procedure:
-
To a solution of this compound (2.2 eq) in warm methanol, add a solution of palladium(II) chloride (1.0 eq) in methanol.
-
Stir the resulting mixture at room temperature for 24 hours.
-
A precipitate will form. Collect the solid by filtration.
-
Wash the solid with cold methanol and then with diethyl ether.
-
Dry the product under vacuum to yield the desired palladium(II) complex.
Quantitative Data (Expected):
| Product | Form | Yield (%) |
| [PdCl₂(this compound)₂] | Yellow Powder | 85-95 |
Characterization Data (Expected):
-
IR (KBr, cm⁻¹): ν(OH) ~3400 (broad), ν(C=N) ~1610, ν(Pd-Cl) ~340.
-
Elemental Analysis: Calculated values for C₂₂H₁₈Cl₂N₂O₂Pd should be consistent with experimental findings.
Catalytic Applications
The organometallic complexes of this compound are expected to be active catalysts in various cross-coupling and C-H activation reactions. The electronic properties of the ligand, tunable via the hydroxyl group, can influence the catalytic activity.
Suzuki-Miyaura Cross-Coupling
Experimental Protocol: Suzuki-Miyaura Coupling of 4-Bromoanisole with Phenylboronic Acid
Materials:
-
[PdCl₂(this compound)₂] (catalyst)
-
4-Bromoanisole
-
Phenylboronic acid
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane/Water (4:1)
-
Internal standard (e.g., dodecane)
Procedure:
-
In a reaction vial, combine 4-bromoanisole (1.0 mmol), phenylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol).
-
Add the palladium catalyst [PdCl₂(this compound)₂] (0.01 mmol, 1 mol%).
-
Add the 1,4-dioxane/water solvent mixture (5 mL).
-
Seal the vial and heat the reaction mixture at 100 °C for 6 hours.
-
After cooling to room temperature, add an internal standard.
-
Analyze the reaction mixture by Gas Chromatography (GC) or ¹H NMR to determine the yield.
-
For isolation, dilute with water and extract with ethyl acetate. Combine the organic layers, dry over MgSO₄, filter, and concentrate. Purify by column chromatography.
Quantitative Data (Expected):
| Catalyst Loading (mol%) | Substrate | Product | Yield (%) | TON | TOF (h⁻¹) |
| 1.0 | 4-Bromoanisole | 4-Methoxybiphenyl | 92 | 92 | 15.3 |
| 0.5 | 4-Bromoanisole | 4-Methoxybiphenyl | 88 | 176 | 29.3 |
| 1.0 | 1-Bromo-4-nitrobenzene | 4-Nitrobiphenyl | 95 | 95 | 15.8 |
C-H Activation/Arylation
Experimental Protocol: Rhodium-Catalyzed C-H Arylation of Benzene
This protocol describes a plausible procedure for the C-H arylation of benzene with 3,3-dimethyl-1-phenyltriazene, directed by the this compound ligand.
Materials:
-
[Rh(cod)₂]BF₄ (cod = 1,5-cyclooctadiene)
-
This compound
-
3,3-Dimethyl-1-phenyltriazene
-
Benzene
-
Silver hexafluoroantimonate (AgSbF₆)
-
1,2-Dichloroethane (DCE)
Procedure:
-
In a glovebox, charge a screw-capped vial with [Rh(cod)₂]BF₄ (0.025 mmol), this compound (0.03 mmol), and AgSbF₆ (0.05 mmol).
-
Add 1,2-dichloroethane (1.0 mL) and stir for 10 minutes.
-
Add 3,3-dimethyl-1-phenyltriazene (0.5 mmol) and benzene (2.0 mmol).
-
Seal the vial and heat at 120 °C for 24 hours.
-
Cool the reaction to room temperature and filter through a short pad of silica gel, eluting with ethyl acetate.
-
Concentrate the filtrate and analyze the residue by GC-MS and ¹H NMR to determine the yield of biphenyl.
Quantitative Data (Expected):
| Catalyst System | Substrate | Product | Yield (%) |
| [Rh]-6-phenylpyridin-3-ol | Benzene | Biphenyl | 60-75 |
Visualizations
Synthesis Workflow for this compound
Application Notes and Protocols for the Functionalization of 6-Phenylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Abstract
6-Phenylpyridin-3-ol is a valuable heterocyclic scaffold in medicinal chemistry and materials science. Its pyridine core, substituted with both a phenyl group and a reactive hydroxyl group, offers multiple avenues for structural modification to develop novel compounds with tailored properties. This document provides detailed application notes and experimental protocols for the key functionalization strategies of the pyridine ring in this compound, including electrophilic substitution, cross-coupling reactions via triflate and halide intermediates, and direct C-H functionalization. Quantitative data is summarized in tables for comparative analysis, and reaction pathways are illustrated with diagrams.
Introduction to Functionalization Strategies
The pyridine ring of this compound presents a unique electronic landscape for functionalization. The available positions for substitution are C2, C4, and C5. The reactivity and regioselectivity of reactions are governed by the interplay of the directing effects of the substituents:
-
3-Hydroxyl Group (-OH): A strongly activating ortho-, para-director, promoting electrophilic attack at the C2 and C4 positions.
-
Pyridine Nitrogen: An electron-withdrawing atom that deactivates the ring towards electrophilic substitution, directing incoming electrophiles to the C3 and C5 positions. It also activates the ring for nucleophilic attack, particularly at the C2 and C4 positions.
-
6-Phenyl Group: An activating group that can influence the overall electron density of the pyridine ring.
Based on these electronic properties, four primary strategies for the functionalization of this compound are outlined:
-
Direct Electrophilic Substitution: Leveraging the activating effect of the hydroxyl group to introduce substituents directly onto the pyridine ring.
-
Functionalization via 3-O-Triflate Intermediate: Conversion of the hydroxyl group into an excellent leaving group (triflate) to enable a wide range of palladium-catalyzed cross-coupling reactions at the C3 position.
-
Functionalization via Halogenated Intermediates: Introduction of a halogen atom (Br, I) at the C2, C4, or C5 positions to serve as a handle for subsequent cross-coupling reactions.
-
Direct C-H Functionalization: Modern transition-metal-catalyzed methods that enable the direct conversion of C-H bonds into new C-C or C-heteroatom bonds.
Strategy 1: Direct Electrophilic Substitution
Direct functionalization of the this compound ring can be achieved via electrophilic substitution, which is directed primarily to the C2 position by the activating hydroxyl group. Radical arylation presents a viable method for this transformation.
Protocol: Titanium(III)-Mediated Radical Arylation at C2[1][2]
This protocol describes the regioselective introduction of an aryl group at the C2 position of a 3-hydroxypyridine scaffold using an aryl radical generated from an aryldiazonium salt.
Materials:
-
This compound
-
Substituted Aniline
-
Sodium Nitrite (NaNO₂)
-
Hydrochloric Acid (HCl)
-
Titanium(III) Chloride (TiCl₃, 15% solution in HCl)
-
Acetone
-
Water (degassed)
-
Sodium Bicarbonate (NaHCO₃)
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Diazonium Salt Preparation:
-
In a flask cooled to 0 °C, dissolve the substituted aniline (1.0 equiv.) in a mixture of acetone and 6 M HCl.
-
Slowly add an aqueous solution of sodium nitrite (1.1 equiv.) dropwise, maintaining the temperature below 5 °C.
-
Stir the resulting solution for 30 minutes at 0 °C to form the aryldiazonium chloride solution.
-
-
Radical Arylation Reaction:
-
In a separate three-necked flask under an inert atmosphere (e.g., Argon), dissolve this compound (1.2 equiv.) in a mixture of acetone and degassed water.
-
Cool the solution to 0 °C and add titanium(III) chloride solution (3.0 equiv.) dropwise. The solution should turn dark.
-
Add the freshly prepared aryldiazonium chloride solution from Step 1 dropwise to the pyridine solution over 30-60 minutes at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours.
-
-
Work-up and Purification:
-
Quench the reaction by carefully adding saturated NaHCO₃ solution until the pH is neutral (pH ~7).
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 2-aryl-6-phenylpyridin-3-ol.
-
Table 1: Representative Data for Radical Arylation of 3-Hydroxypyridines [1][2]
| Aryl Group Source (Aniline) | Product | Yield (%) |
| Aniline | 2-Phenyl-3-hydroxypyridine | 75% |
| 4-Fluoroaniline | 2-(4-Fluorophenyl)-3-hydroxypyridine | 68% |
| 4-Chloroaniline | 2-(4-Chlorophenyl)-3-hydroxypyridine | 71% |
| 4-Bromoaniline | 2-(4-Bromophenyl)-3-hydroxypyridine | 65% |
Note: Yields are based on the parent 3-hydroxypyridine and are indicative for the 6-phenyl derivative.
Strategy 2: Functionalization via 3-O-Triflate Intermediate
The conversion of the phenolic hydroxyl group to a trifluoromethanesulfonate (triflate, -OTf) group transforms it into an excellent leaving group. This enables a wide variety of palladium-catalyzed cross-coupling reactions, providing a powerful and versatile route to functionalize the C3 position.[3]
Protocol: Triflation of this compound[4][5]
This protocol details the synthesis of the key 6-phenylpyridin-3-yl triflate intermediate.
Materials:
-
This compound
-
N-Phenyl-bis(trifluoromethanesulfonimide) (Comins' Reagent) or Triflic Anhydride (Tf₂O)
-
Base (e.g., Triethylamine (TEA), Pyridine, or Sodium Hydride (NaH))
-
Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Saturated Ammonium Chloride (NH₄Cl) solution
Procedure:
-
Reaction Setup:
-
To a flame-dried, two-necked flask under an inert atmosphere, add this compound (1.0 equiv.) and anhydrous solvent (DCM or THF).
-
Cool the solution to 0 °C (or -78 °C if using Tf₂O).
-
Add the base (e.g., TEA, 1.5 equiv.). If using NaH, add it first and stir until hydrogen evolution ceases.
-
-
Triflation:
-
Slowly add a solution of the triflating agent (Comins' Reagent or Tf₂O, 1.1 equiv.) in the same anhydrous solvent.
-
Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction by adding saturated aqueous NH₄Cl solution.
-
Extract the product with DCM or ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain 6-phenylpyridin-3-yl triflate.
-
Protocol: Suzuki-Miyaura Coupling of 6-Phenylpyridin-3-yl Triflate[4][6][7]
This reaction forms a new carbon-carbon bond by coupling the triflate with an organoboron reagent.
Materials:
-
6-Phenylpyridin-3-yl Triflate (1.0 equiv.)
-
Aryl- or Vinyl-boronic Acid or Boronate Ester (1.2-1.5 equiv.)
-
Palladium Catalyst (e.g., Pd(PPh₃)₄, 5-10 mol%)
-
Base (e.g., K₃PO₄ or K₂CO₃, 2.0-3.0 equiv.)
-
Anhydrous Solvent (e.g., 1,4-Dioxane or Toluene)
Procedure:
-
Reaction Setup:
-
In a Schlenk flask, combine 6-phenylpyridin-3-yl triflate, the boronic acid/ester, the base, and the palladium catalyst.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed, anhydrous solvent via syringe.
-
-
Reaction:
-
Heat the mixture with stirring to 80-100 °C.
-
Monitor the reaction progress by TLC or GC-MS until the starting triflate is consumed (typically 4-24 hours).
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and dilute with ethyl acetate.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Wash the filtrate with water and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.
-
Purify the product by column chromatography.
-
Protocol: Buchwald-Hartwig Amination of 6-Phenylpyridin-3-yl Triflate[8][9][10]
This protocol enables the formation of carbon-nitrogen bonds, coupling the triflate with a primary or secondary amine.
Materials:
-
6-Phenylpyridin-3-yl Triflate (1.0 equiv.)
-
Amine (1.2 equiv.)
-
Palladium Pre-catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 2 mol%)
-
Phosphine Ligand (e.g., BINAP, DPPF, or XPhos, 4 mol%)
-
Strong Base (e.g., NaOt-Bu or Cs₂CO₃, 1.4 equiv.)
-
Anhydrous Toluene or Dioxane
Procedure:
-
Reaction Setup:
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with the palladium pre-catalyst, ligand, and base.
-
Add the 6-phenylpyridin-3-yl triflate and the amine.
-
Add the anhydrous, degassed solvent.
-
-
Reaction:
-
Seal the tube and heat the mixture with stirring to 80-110 °C for 12-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
-
Work-up and Purification:
-
Follow the general work-up and purification procedure described for the Suzuki-Miyaura coupling.
-
Table 2: Representative Cross-Coupling Reactions of 3-Pyridyl Triflates
| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Temp (°C) | Yield (%) | Ref |
| Suzuki-Miyaura | (E)-1-Hexenyl-pinacol boronate | Pd(PPh₃)₄ (10%) | K₃PO₄ | Dioxane | 80 | 89 | [4] |
| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Dioxane/H₂O | 60 | ~90 | [5] |
| Buchwald-Hartwig | Aniline | Pd₂(dba)₃/BINAP | NaOt-Bu | Toluene | 100 | >80 | [6][7] |
| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂/CuI | TEA | THF | RT | ~90 | [8] |
| Heck | Ethyl acrylate | Pd(OAc)₂/P(o-tol)₃ | TEA | Acetonitrile | 80 | >85 | [9] |
Note: Yields are based on generic or closely related aryl/pyridyl triflates and serve as a general guide.
Strategy 3: Functionalization via Halogenated Intermediates
Introducing a halogen (typically bromine or iodine) onto the pyridine ring at the C2, C4, or C5 positions creates a versatile handle for subsequent cross-coupling reactions. The regioselectivity of halogenation is influenced by the directing effects of the existing substituents and the reaction conditions. The strong activating effect of the hydroxyl group generally directs electrophilic halogenation to the ortho (C2) and para (C4) positions.
Protocol: Electrophilic Bromination of this compound
This protocol provides a general method for the bromination of an activated pyridine ring. The ratio of C2 and C4 isomers may vary and requires optimization.
Materials:
-
This compound
-
N-Bromosuccinimide (NBS)
-
Solvent (e.g., Acetonitrile (MeCN), Dichloromethane (DCM), or Acetic Acid)
-
Saturated Sodium Thiosulfate (Na₂S₂O₃) solution
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
Procedure:
-
Reaction Setup:
-
Dissolve this compound (1.0 equiv.) in the chosen solvent in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
-
Bromination:
-
Add N-Bromosuccinimide (1.0-1.1 equiv.) portion-wise over 15 minutes.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for 4-16 hours, monitoring by TLC.
-
-
Work-up and Purification:
-
Quench the reaction with saturated aqueous Na₂S₂O₃ solution to destroy any remaining NBS.
-
Neutralize with saturated aqueous NaHCO₃ solution.
-
Extract the product with a suitable organic solvent (e.g., Ethyl Acetate or DCM).
-
Wash the combined organic layers with brine, dry over anhydrous MgSO₄, and concentrate.
-
Purify the crude product by column chromatography to separate regioisomers and obtain the desired bromo-6-phenylpyridin-3-ol(s).
-
Cross-Coupling of Halo-Derivatives
Once prepared, the halogenated derivatives of this compound can be used in the same cross-coupling reactions described in Section 3 (Suzuki-Miyaura, Buchwald-Hartwig, etc.). Generally, aryl bromides are more reactive than aryl chlorides in palladium-catalyzed reactions.
Strategy 4: Direct C-H Functionalization
Direct C-H functionalization is an increasingly important strategy that avoids the need for pre-functionalized starting materials like halides or triflates. These reactions often use transition metal catalysts (e.g., Iridium, Rhodium, Palladium) to selectively activate and functionalize a specific C-H bond.
Protocol: Iridium-Catalyzed C-H Borylation[4][13][14]
This method introduces a boronic ester group onto the pyridine ring, which can then be used in subsequent Suzuki-Miyaura coupling reactions. The regioselectivity is often governed by steric factors, favoring the least hindered positions. For this compound, the C4 and C5 positions are potential sites for borylation.
Materials:
-
This compound (1.0 equiv.)
-
Bis(pinacolato)diboron (B₂pin₂) (1.5 equiv.)
-
Iridium Catalyst (e.g., [Ir(cod)OMe]₂, 1-3 mol%)
-
Ligand (e.g., 4,4′-di-tert-butyl-2,2′-bipyridine (dtbpy), 2-6 mol%)
-
Anhydrous Solvent (e.g., THF, Cyclohexane)
Procedure:
-
Reaction Setup:
-
In a glovebox, charge a Schlenk tube with this compound, B₂pin₂, the iridium catalyst, and the ligand.
-
Add the anhydrous solvent.
-
-
Reaction:
-
Seal the tube and heat the mixture to 80-100 °C for 12-24 hours.
-
Monitor the reaction by GC-MS by taking an aliquot, quenching with methanol, and analyzing for the corresponding protonated (deborylated) product position.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by column chromatography on silica gel to isolate the pyridylboronic ester. The product can then be used in Suzuki-Miyaura coupling as described in Section 3.2.
-
Summary and Outlook
The functionalization of this compound can be achieved through several effective strategies. Direct electrophilic substitution offers a route to C2-functionalized products. The conversion of the hydroxyl group to a triflate provides a robust platform for a wide array of cross-coupling reactions at the C3 position, enabling the introduction of carbon and nitrogen substituents. The preparation of halogenated derivatives, while requiring regioselectivity control, opens up the C2, C4, and C5 positions for similar coupling chemistry. Finally, emerging direct C-H functionalization techniques, such as iridium-catalyzed borylation, present a modern and atom-economical approach to creating versatile boronic ester intermediates for further diversification. The choice of strategy will depend on the desired position of functionalization and the specific target molecule. The protocols and data provided herein serve as a comprehensive guide for researchers to design and execute synthetic routes for the development of novel this compound derivatives.
References
- 1. Regioselective Radical Arylation of 3-Hydroxypyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. Iridium-catalyzed C-H borylation of substituted pyridines - American Chemical Society [acs.digitellinc.com]
- 5. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 9. Rhodium-catalyzed C–C coupling reactions via double C–H activation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
Application Notes and Protocols for High-Purity Crystallization of 6-Phenylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phenylpyridin-3-ol is a heterocyclic compound of significant interest in medicinal chemistry and materials science due to its structural motifs. The purity of this compound is paramount for reliable biological testing, accurate characterization, and ensuring the desired performance in various applications. Crystallization is a powerful and widely employed technique for the purification of solid organic compounds. This document provides detailed protocols for obtaining high-purity this compound through various crystallization methods. The selection of an appropriate solvent system is critical and is therefore addressed with a systematic approach.
The fundamental principle of crystallization is based on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures. An ideal solvent will dissolve the compound sparingly at room temperature but will have a high solubility at its boiling point. Upon slow cooling of a saturated solution, the target compound forms a crystalline lattice, excluding impurities which remain in the mother liquor.
Physicochemical Properties of this compound
A preliminary understanding of the physicochemical properties of this compound is essential for developing a suitable crystallization strategy.
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO | PubChem |
| Molecular Weight | 171.19 g/mol | PubChem |
| Appearance | Off-white to yellow solid (typical) | - |
| Melting Point | Data not readily available | - |
| Polarity | Polar, due to the hydroxyl group and nitrogen atom | Inferred |
Solvent Selection and Screening
The choice of solvent is the most critical parameter for successful crystallization. For a polar molecule like this compound, which contains both a hydrogen bond donor (-OH) and acceptor (pyridine nitrogen), polar solvents are generally suitable. A systematic solvent screening should be performed to identify the optimal solvent or solvent mixture.
General Principles for Solvent Selection
-
"Like dissolves like" : Polar compounds tend to dissolve in polar solvents.[1]
-
Solubility Profile : The compound should exhibit high solubility in the hot solvent and low solubility in the cold solvent to ensure good recovery.[2]
-
Boiling Point : The solvent's boiling point should be high enough to provide a significant temperature gradient for crystallization but lower than the melting point of the compound to prevent "oiling out".[2]
-
Inertness : The solvent must not react with the compound.[1]
-
Volatility : The solvent should be sufficiently volatile for easy removal from the purified crystals.[2]
Recommended Solvents for Screening
Based on the structure of this compound, the following solvents are recommended for initial screening:
-
Alcohols : Methanol, Ethanol, Isopropanol[1]
-
Esters : Ethyl acetate
-
Ketones : Acetone, 2-Butanone (Methyl Ethyl Ketone)[1]
-
Ethers : Tetrahydrofuran (THF)
-
Aromatic Hydrocarbons : Toluene
-
Water : As an anti-solvent in mixed-solvent systems.[2]
Experimental Protocol for Solvent Screening
-
Place approximately 10-20 mg of crude this compound into a small test tube.
-
Add the selected solvent dropwise at room temperature and observe the solubility. A good solvent should not dissolve the compound readily at this stage.
-
If the compound is insoluble at room temperature, gently heat the test tube in a water bath towards the boiling point of the solvent.
-
Continue adding the solvent dropwise with heating until the solid completely dissolves. Record the approximate volume of solvent used.
-
Allow the solution to cool slowly to room temperature, and then place it in an ice bath.
-
Observe the formation of crystals. An ideal solvent will yield a significant amount of crystalline solid upon cooling.
-
Repeat this procedure for each of the recommended solvents to determine the most suitable one.
Crystallization Protocols
Based on the results of the solvent screening, one of the following crystallization methods can be employed.
Single-Solvent Crystallization
This is the most straightforward method when a single solvent with the desired solubility profile is identified. Alcohols such as ethanol or methanol are often good candidates for polar, aromatic compounds.[1]
-
Place the crude this compound in an Erlenmeyer flask of an appropriate size.
-
Add a boiling chip or a magnetic stir bar.
-
In a separate flask, heat the chosen solvent to its boiling point.
-
Add the hot solvent to the flask containing the crude solid in small portions, with continuous heating and stirring, until the solid just dissolves. Use the minimum amount of hot solvent necessary to achieve complete dissolution.[3]
-
If the solution is colored, and the pure compound is known to be colorless, add a small amount of activated charcoal and boil for a few minutes.
-
If insoluble impurities or activated charcoal are present, perform a hot gravity filtration into a clean, pre-warmed Erlenmeyer flask. This step should be done quickly to prevent premature crystallization.
-
Cover the flask with a watch glass and allow the solution to cool slowly and undisturbed to room temperature. Slow cooling promotes the formation of larger, purer crystals.[1]
-
Once the solution has reached room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal yield.
-
Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor.
-
Dry the crystals in a vacuum oven or desiccator until a constant weight is achieved.
Mixed-Solvent Crystallization (Solvent/Anti-Solvent)
This method is employed when no single solvent provides the ideal solubility characteristics. A common and effective approach for polar compounds is to use a polar solvent in which the compound is soluble (e.g., ethanol, methanol, acetone) and an anti-solvent in which it is insoluble (e.g., water, hexane).[2] An ethanol/water mixture is a good starting point for pyridine-phenolic compounds.
-
Dissolve the crude this compound in a minimum amount of the hot "good" solvent (e.g., ethanol) in an Erlenmeyer flask with heating and stirring.
-
Once the solid is completely dissolved, continue to heat the solution and add the "bad" anti-solvent (e.g., water) dropwise until the solution becomes faintly turbid (cloudy). This indicates the point of saturation.[4]
-
Add a few more drops of the hot "good" solvent until the turbidity just disappears, resulting in a clear, saturated solution.
-
Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice bath to complete the crystallization process.
-
Collect the crystals by vacuum filtration, wash with a small amount of a cold mixture of the two solvents (in a higher proportion of the anti-solvent), and dry as described in the single-solvent method.
Purity Analysis
The purity of the recrystallized this compound should be assessed using appropriate analytical techniques.
| Analytical Method | Purpose | Expected Outcome for High-Purity Sample |
| Melting Point Analysis | Preliminary purity assessment. | A sharp and narrow melting point range. Impurities typically broaden and depress the melting range.[2] |
| High-Performance Liquid Chromatography (HPLC) | Quantitative purity determination and detection of impurities. | A single major peak corresponding to this compound, with minimal or no impurity peaks. Purity should be >98%.[5][6] |
| Nuclear Magnetic Resonance (¹H NMR) Spectroscopy | Structural confirmation and purity assessment. | The spectrum should be clean and consistent with the expected structure of this compound. Integration of impurity peaks relative to the main compound can provide a quantitative purity assessment.[7][8] |
| Gas Chromatography-Mass Spectrometry (GC-MS) | To identify and quantify volatile impurities. | A single major peak with the correct mass spectrum for the target compound. |
Data Presentation: Expected Outcomes
While specific data for this compound is not widely published, the following table provides typical recovery yields and achievable purity levels for the recrystallization of analogous pyridine-phenolic compounds.
| Crystallization Method | Solvent System | Typical Recovery Yield (%) | Achievable Purity (%) | Notes |
| Single-Solvent | Ethanol | 75-90 | >98 | A common and effective solvent for polar aromatic compounds.[1] |
| Single-Solvent | Methanol | 70-85 | >98 | Good for polar compounds, easily removed.[1] |
| Mixed-Solvent | Ethanol/Water | 80-95 | >97 | The addition of water as an anti-solvent often improves yield.[2] |
| Mixed-Solvent | Acetone/Hexane | 70-85 | >97 | Suitable for moderately polar compounds. |
Visualizing the Workflow
The following diagrams illustrate the logical flow of the crystallization processes.
Caption: General workflow for the crystallization of this compound.
Caption: Decision workflow for single-solvent screening.
References
- 1. athabascau.ca [athabascau.ca]
- 2. web.mnstate.edu [web.mnstate.edu]
- 3. Chemistry Teaching Labs - Single-solvents [chemtl.york.ac.uk]
- 4. Chemistry Teaching Labs - Mixed-solvents [chemtl.york.ac.uk]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Chromatographic Separation of 6-Phenylpyridin-3-ol Isomers
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Phenylpyridin-3-ol is a heterocyclic compound with a structure amenable to the existence of both positional and chiral isomers. The accurate separation and analysis of these isomers are critical in drug discovery and development, as different isomers can exhibit distinct pharmacological and toxicological profiles. These application notes provide detailed protocols for the chromatographic separation of positional and chiral isomers of this compound using High-Performance Liquid Chromatography (HPLC).
Positional Isomer Separation
Positional isomers of this compound, such as 2-phenylpyridin-5-ol, may arise during synthesis. Their separation is crucial for ensuring the purity of the desired isomer. Due to the aromatic nature of these compounds, stationary phases that facilitate π-π interactions can offer enhanced selectivity. Phenyl-based columns are often a good choice for the separation of aromatic positional isomers.
Experimental Protocol: Reversed-Phase HPLC for Positional Isomer Separation
Objective: To achieve baseline separation of this compound from its potential positional isomers.
Instrumentation:
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Value |
| Column | Phenyl-Hexyl column (e.g., 150 mm x 4.6 mm, 5 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 20% B to 80% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve the sample in the initial mobile phase composition (80:20 Mobile Phase A:Mobile Phase B) to a final concentration of 1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis:
-
Identify and quantify the isomers based on their retention times and peak areas. A resolution of >1.5 is generally desired for baseline separation.
Hypothetical Quantitative Data: Positional Isomer Separation
| Compound | Retention Time (min) | Peak Asymmetry | Resolution (Rs) |
| 2-Phenylpyridin-5-ol | 8.5 | 1.1 | - |
| This compound | 9.8 | 1.2 | 2.1 |
Chiral Isomer Separation (Enantiomers)
If this compound is synthesized as a racemate, the separation of its enantiomers is essential, as they may have different biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and effective method for enantiomeric separation. This typically involves the use of a chiral stationary phase (CSP).
Experimental Protocol: Chiral HPLC for Enantiomeric Separation
Objective: To resolve the enantiomers of this compound.
Instrumentation:
-
HPLC system with a binary or isocratic pump
-
Autosampler
-
Column thermostat
-
UV-Vis or Diode Array Detector (DAD)
Chromatographic Conditions:
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., Amylose tris(3,5-dimethylphenylcarbamate) immobilized on silica gel, 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-Hexane / Isopropanol (IPA) (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
Sample Preparation:
-
Dissolve the racemic this compound in the mobile phase to a concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter prior to injection.
Data Analysis:
-
Calculate the enantiomeric excess (% ee) and resolution (Rs) between the two enantiomeric peaks.
Hypothetical Quantitative Data: Chiral Isomer Separation
| Enantiomer | Retention Time (min) | Peak Asymmetry | Resolution (Rs) |
| Enantiomer 1 | 12.3 | 1.0 | - |
| Enantiomer 2 | 14.1 | 1.1 | 1.8 |
Experimental Workflow and Logic
The following diagram illustrates the logical workflow for the separation and analysis of this compound isomers.
Caption: Workflow for the separation of this compound isomers.
Signaling Pathways and Logical Relationships
The decision-making process for selecting the appropriate chromatographic method is based on the nature of the isomeric impurity. The following diagram illustrates this logical relationship.
Caption: Decision logic for chromatographic method selection.
Troubleshooting & Optimization
optimizing reaction conditions for 6-phenylpyridin-3-ol synthesis
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the synthesis of 6-phenylpyridin-3-ol. The information is presented in a clear question-and-answer format to directly address specific issues that may be encountered during experimentation.
Hypothetical Synthetic Route: Aza-Achmatowicz Rearrangement
A plausible synthetic route to this compound involves the aza-Achmatowicz rearrangement of a suitable furan precursor. This approach is a known method for the synthesis of substituted hydroxypyridines. The general scheme involves the oxidation of a 2-amino-substituted furan to a dihydropyridinone intermediate, which then rearranges to the desired pyridin-3-ol.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound via the hypothetical aza-Achmatowicz rearrangement.
Q1: My reaction yield is consistently low. What are the potential causes and how can I improve it?
A1: Low yields in this synthesis can stem from several factors. A systematic approach to troubleshooting is recommended.
-
Purity of Starting Materials: Ensure the furan precursor and all reagents are of high purity. Impurities can lead to side reactions or inhibit the catalyst.
-
Reaction Conditions:
-
Temperature: The reaction temperature is critical. Suboptimal temperatures can lead to incomplete reactions or degradation of the product. It is advisable to screen a range of temperatures.
-
Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Stopping the reaction too early or too late can significantly impact the yield.
-
Solvent: The choice of solvent can influence the solubility of reactants and the reaction kinetics. A solvent screen is recommended.
-
-
Catalyst Activity: If a catalyst is used, ensure it is active and used at the optimal loading.
Q2: I am observing the formation of multiple side products, complicating the purification process. What are these byproducts and how can I minimize them?
A2: The formation of side products is a common issue. Potential byproducts in this synthesis could include:
-
Over-oxidation products: Harsh oxidizing conditions can lead to the formation of undesired oxidized species.
-
Polymerization of starting material: The furan precursor may be prone to polymerization under acidic or thermal stress.
-
Incomplete rearrangement products: The dihydropyridinone intermediate may not fully convert to the final product.
To minimize byproduct formation:
-
Control stoichiometry: Use the correct molar ratios of reactants.
-
Optimize reaction conditions: As mentioned above, temperature, time, and solvent play a crucial role.
-
Use a milder oxidant: If over-oxidation is suspected, consider using a less reactive oxidizing agent.
Q3: The purification of the final product by column chromatography is proving difficult. What alternative purification strategies can I employ?
A3: If standard silica gel column chromatography is ineffective, consider the following:
-
Alternative Stationary Phases: Explore different stationary phases such as alumina or reverse-phase silica (C18).
-
Recrystallization: This is an excellent method for obtaining highly pure crystalline compounds. A solvent screen to find a suitable solvent system is necessary.
-
Acid-Base Extraction: The phenolic nature of this compound allows for selective extraction into an aqueous basic solution, which can help separate it from non-acidic impurities.
Frequently Asked Questions (FAQs)
Q1: What is a typical experimental procedure for the synthesis of this compound via the aza-Achmatowicz rearrangement?
A1: A general, hypothetical protocol is provided below. Please note that optimization will be required.
Experimental Protocols
Hypothetical Protocol: Synthesis of this compound via Aza-Achmatowicz Rearrangement
-
Oxidation of Furan Precursor: To a solution of the 2-amino-5-phenylfuran precursor (1 equivalent) in a suitable solvent (e.g., methanol, dichloromethane), add the oxidizing agent (e.g., m-CPBA, NBS) portion-wise at a controlled temperature (e.g., 0 °C).
-
Reaction Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Quench the reaction with a suitable reagent (e.g., sodium thiosulfate solution for m-CPBA). Extract the crude product with an organic solvent.
-
Rearrangement: The crude intermediate can be subjected to acidic or basic conditions to facilitate rearrangement to this compound.
-
Purification: Purify the final product by column chromatography or recrystallization.
Q2: How can I effectively monitor the progress of the reaction?
A2: Thin Layer Chromatography (TLC) is the most common and effective method. Use a suitable eluent system (e.g., a mixture of ethyl acetate and hexanes) to achieve good separation between the starting material, intermediate, and product. Visualization can be achieved using a UV lamp (254 nm).
Q3: What are the key safety precautions to consider during this synthesis?
A3: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Handle oxidizing agents with care as they can be hazardous.
Data Presentation
The following tables provide illustrative data on how reaction parameters can influence the yield of this compound. This data is hypothetical and intended to guide optimization efforts.
Table 1: Effect of Solvent on Reaction Yield
| Entry | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | Dichloromethane | 25 | 12 | 45 |
| 2 | Methanol | 25 | 12 | 60 |
| 3 | Acetonitrile | 25 | 12 | 52 |
| 4 | Toluene | 50 | 8 | 35 |
Table 2: Effect of Oxidizing Agent on Reaction Yield
| Entry | Oxidizing Agent | Equivalents | Temperature (°C) | Yield (%) |
| 1 | m-CPBA | 1.1 | 0 - 25 | 65 |
| 2 | NBS | 1.1 | 0 - 25 | 58 |
| 3 | Oxone® | 1.2 | 25 | 62 |
| 4 | Hydrogen Peroxide | 2.0 | 25 | 40 |
Mandatory Visualization
Caption: General experimental workflow for the synthesis of this compound.
Caption: A logical workflow for troubleshooting low reaction yield.
Technical Support Center: Synthesis of Substituted Pyridines
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the synthesis of substituted pyridines. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Section 1: Troubleshooting Low Yields in Classical Syntheses
Low product yield is one of the most common frustrations in pyridine synthesis. This section addresses frequent issues in well-established named reactions.
FAQ 1.1: My Hantzsch pyridine synthesis is resulting in a low yield. What are the primary causes and solutions?
Answer:
Low yields in the Hantzsch synthesis, a multicomponent reaction to form dihydropyridines and subsequently pyridines, can arise from several factors. The classical one-pot method often contends with harsh conditions and long reaction times, which can diminish yields.[1][2]
Common Causes & Troubleshooting Steps:
-
Inefficient Reaction Conditions: Traditional methods can be slow and low-yielding.[1]
-
Solution: Modern approaches can significantly boost efficiency. Consider using a catalyst like p-toluenesulfonic acid (PTSA) with ultrasonic irradiation, which has reported yields up to 96%.[1][2] Alternatively, microwave-assisted synthesis can shorten reaction times to 2-7 minutes and provide excellent yields (82%-94%).[1]
-
-
Poor Oxidation of the Dihydropyridine Intermediate: The synthesis first produces a 1,4-dihydropyridine (DHP), which must be oxidized to the final pyridine product.[2][3] Incomplete aromatization is a direct cause of low yield.
-
Solution: While classical oxidants like CrO₃, KMnO₄, and HNO₃ are used, they can generate side products and complicate purification.[1][2] Consider milder, more efficient agents or a one-pot synthesis that includes direct aromatization using reagents like ferric chloride or manganese dioxide in water.[1][2]
-
-
Side Reactions: The Hantzsch reaction can proceed via multiple mechanistic pathways, and slight variations in conditions can favor the formation of unwanted byproducts.[1]
-
Solution: Maintain precise control over reaction temperature and reactant stoichiometry. If problems persist, analyzing reaction intermediates can help identify where product loss is occurring.[1] Changing the order of reagent addition, such as pre-forming an intermediate, can also lead to a cleaner reaction.[1]
-
FAQ 1.2: I'm struggling with the Bohlmann-Rahtz synthesis. What leads to low yields or decomposition?
Answer:
The Bohlmann-Rahtz synthesis is a versatile two-step method, but it is often hampered by the high temperatures required for the final cyclodehydration step, which can lead to decomposition.[3][4]
Common Causes & Troubleshooting Steps:
-
High Temperature Requirement: The thermal cyclodehydration step often requires temperatures that can degrade starting materials or products.[3][5]
-
Decomposition of Starting Materials: Enamines, key starting materials, can be sensitive to the acidic conditions used to promote cyclization.[3][4]
Quantitative Data: Improving Hantzsch Synthesis Yields
The following table summarizes various catalytic and solvent conditions that have been shown to improve yields in the Hantzsch synthesis compared to classical methods.
| Catalyst/Condition | Solvent | Temperature (°C) | Time | Yield (%) | Reference |
| p-Toluenesulfonic acid (PTSA) | Aqueous Micelles (SDS) | Room Temp (Ultrasonic) | N/A | up to 96% | [1][2] |
| None (Microwave-assisted) | Ethanol | 120 | 2-7 min | 82-94% | [1] |
| γ-Al₂O₃ nanoparticles | Solvent-free | 90 | 5-25 min | up to 95% | [3] |
| Cobalt(II) chloride hexahydrate | Solvent-free | 110 | 4 hours | up to 90% | [7] |
Section 2: Addressing Regioselectivity Challenges
Controlling the position of substituents on the pyridine ring is a persistent challenge due to the intrinsic electronic properties of the heterocycle.[8]
FAQ 2.1: My nucleophilic aromatic substitution (SNA) on a halopyridine is giving a mixture of C2 and C4 products. How can I improve selectivity?
Answer:
Nucleophilic attack on pyridines inherently favors the C2 and C4 positions because the negative charge of the intermediate can be stabilized by delocalization onto the ring nitrogen.[9] Several factors can be adjusted to influence the product ratio.
Strategies to Enhance Regioselectivity:
-
Steric Hindrance: This is a primary tool for directing selectivity.
-
Solvent Effects: The choice of solvent can influence reaction pathways. Experimenting with a range of solvents with different polarities may help favor one regioisomer over the other.[9]
-
Electronic Effects: The electronic properties of existing substituents on the ring can subtly alter the electron deficiency at the C2 and C4 positions, influencing the site of attack.[9]
FAQ 2.2: I need to functionalize the C3 position of pyridine, but electrophilic aromatic substitution (EAS) is ineffective. What is the best strategy?
Answer:
Direct electrophilic substitution at the C3 position is difficult due to the electron-deficient nature of the pyridine ring.[8][10] Forcing conditions often lead to low yields.[9] A more effective and common strategy involves activating the ring via N-oxidation.
Recommended Strategy: Pyridine N-Oxide
-
Oxidation: First, oxidize the pyridine nitrogen to form the pyridine N-oxide.[9]
-
Electrophilic Substitution: The N-oxide is significantly more reactive towards electrophiles and directs substitution primarily to the C4 position.[9][11]
-
Deoxygenation: After the substitution reaction, the N-oxide is removed (deoxygenated) to yield the desired C4-substituted pyridine. While this strategy primarily yields C4 products, it is a key method for activating the ring. Achieving C3 functionalization often requires more advanced techniques like directed C-H activation.[8][11]
// Nodes start [label="Goal: Control Regioselectivity\nin Pyridine Functionalization", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=ellipse]; reaction_type [label="What is the reaction type?", fillcolor="#FBBC05", fontcolor="#202124", shape=diamond]; snar [label="Nucleophilic Aromatic\nSubstitution (SNAr)", fillcolor="#F1F3F4", fontcolor="#202124"]; eas [label="Electrophilic Aromatic\nSubstitution (EAS)", fillcolor="#F1F3F4", fontcolor="#202124"]; ch_act [label="C-H Activation", fillcolor="#F1F3F4", fontcolor="#202124"];
// SNAr Path snar_target [label="Target Position?", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; c4_target [label="Favor C4", fillcolor="#34A853", fontcolor="#FFFFFF"]; c2_target [label="Favor C2", fillcolor="#34A853", fontcolor="#FFFFFF"]; snar_sol1 [label="Use bulky nucleophile\n to hinder C2 attack.", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; snar_sol2 [label="Ensure C4 is sterically\naccessible.", fillcolor="#FFFFFF", fontcolor="#202124", shape=note];
// EAS Path eas_target [label="Target Position?", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond]; c3_target [label="C3 (meta)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; c4_target_eas [label="C2/C4 (ortho/para)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; eas_sol1 [label="Inefficient directly.\nUse N-Oxide strategy to\nactivate ring (directs C4).", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; eas_sol2 [label="Use Pyridine N-Oxide\nto enhance reactivity.", fillcolor="#FFFFFF", fontcolor="#202124", shape=note];
// C-H Activation Path ch_act_sol [label="Use directing group (DG)\nto achieve site-selectivity.\n(e.g., ortho-acylation)", fillcolor="#FFFFFF", fontcolor="#202124", shape=note];
// Connections start -> reaction_type; reaction_type -> snar [label=" SNAr "]; reaction_type -> eas [label=" EAS "]; reaction_type -> ch_act [label=" C-H Act. "];
snar -> snar_target; snar_target -> c4_target [label=" C4 "]; snar_target -> c2_target [label=" C2 "]; c4_target -> snar_sol1; c2_target -> snar_sol2;
eas -> eas_target; eas_target -> c3_target [label=" C3 "]; eas_target -> c4_target_eas [label=" C4 "]; c3_target -> eas_sol1; c4_target_eas -> eas_sol2;
ch_act -> ch_act_sol; } end_dot Caption: Decision tree for troubleshooting regioselectivity.
Section 3: Experimental Protocols
This section provides detailed methodologies for key synthetic procedures.
Protocol 3.1: Microwave-Assisted Hantzsch Synthesis
This protocol describes a rapid and high-yield synthesis of a dihydropyridine intermediate.
Materials:
-
Aldehyde (e.g., Benzaldehyde, 1 mmol)
-
β-Ketoester (e.g., Ethyl acetoacetate, 2 mmol)
-
Nitrogen Source (e.g., Ammonium acetate, 1.5 mmol)
-
Solvent (e.g., Ethanol, 3-5 mL)
-
Microwave-safe reaction vessel with a stirrer bar
Procedure:
-
In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), β-ketoester (2 mmol), and ammonium acetate (1.5 mmol).[1]
-
Add the solvent (e.g., ethanol, 3-5 mL) and seal the vessel.[1]
-
Place the vessel in a microwave reactor.
-
Irradiate the mixture at a set temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes).[1]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the reaction is complete, cool the vessel to room temperature.
-
The crude product can then be isolated, typically by concentrating the solvent and purifying via recrystallization or column chromatography.[1]
Protocol 3.2: Acid-Catalyzed Bohlmann-Rahtz Synthesis
This protocol uses a solid acid catalyst to avoid the high temperatures of the traditional method.[3]
Materials:
-
Enamine (1.0 mmol)
-
Ethynyl ketone (1.1 mmol)
-
Amberlyst-15 resin (e.g., 50 mg)
-
Solvent (e.g., Chloroform or Toluene, 5 mL)
Procedure:
-
To a solution of the enamine (1.0 mmol) in the chosen solvent (5 mL), add the ethynyl ketone (1.1 mmol) and the Amberlyst-15 resin.[3]
-
Stir the mixture at 50°C.[3]
-
Monitor the reaction by TLC until the starting materials are consumed (typically 2-6 hours).[3]
-
Cool the reaction mixture to room temperature.
-
Filter the mixture to remove the Amberlyst-15 resin, washing the resin with a small amount of fresh solvent.[3]
-
Combine the filtrate and washings and evaporate the solvent under reduced pressure.
-
Purify the resulting crude pyridine product by column chromatography on silica gel.[3]
Section 4: Purification Challenges
FAQ 4.1: My final pyridine product is difficult to purify. What are some common issues and solutions?
Answer:
Purification of substituted pyridines can be complicated by their basicity, polarity, and the presence of persistent impurities.
Common Issues & Solutions:
-
Residual Catalyst: Transition metal catalysts used in cross-coupling or C-H activation reactions can be difficult to remove.
-
Solution: After the reaction, perform a proper aqueous work-up to remove inorganic salts and catalysts. This typically involves quenching the reaction, extracting the product into an organic solvent, washing with brine, and drying over an anhydrous salt (e.g., Na₂SO₄) before concentration.[12] For stubborn metal residues, specialized scavenger resins or a short silica gel plug filtration before full column chromatography can be effective.
-
-
Separation of Regioisomers: Reactions with poor regioselectivity will yield a mixture of isomers that can be challenging to separate.[12]
-
Solution: Flash column chromatography is the most common method for separating regioisomers.[12] Careful selection of the eluent system is critical. A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is often required to achieve separation.
-
-
High Polarity: The basic nitrogen atom makes many pyridine derivatives quite polar, causing them to streak or run poorly on silica gel columns.
-
Solution: To improve chromatography, consider adding a small amount of a basic modifier like triethylamine (~0.1-1%) to the eluent system. This deactivates the acidic sites on the silica gel, leading to better peak shape and separation. Alternatively, using a different stationary phase like alumina may be beneficial.
-
// Nodes start [label="Crude Pyridine Product", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=box3d]; workup [label="Aqueous Work-up\n(Quench, Extract, Wash, Dry)", fillcolor="#FBBC05", fontcolor="#202124"]; concentrate [label="Concentrate Under\nReduced Pressure", fillcolor="#FBBC05", fontcolor="#202124"]; assess [label="Assess Crude Purity (TLC/NMR)", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=diamond];
// Purification Paths high_purity [label="High Purity", fillcolor="#F1F3F4", fontcolor="#202124"]; low_purity [label="Impure", fillcolor="#F1F3F4", fontcolor="#202124"];
// Impurity Types isomers [label="Regioisomers Present?", fillcolor="#34A853", fontcolor="#FFFFFF", shape=diamond]; catalyst [label="Residual Catalyst?", fillcolor="#34A853", fontcolor="#FFFFFF", shape=diamond]; polar [label="Streaking on TLC?", fillcolor="#34A853", fontcolor="#FFFFFF", shape=diamond];
// Solutions column [label="Flash Column Chromatography\n(Shallow Gradient)", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; scavenger [label="Use Scavenger Resin or\nActivated Carbon Treatment", fillcolor="#FFFFFF", fontcolor="#202124", shape=note]; modifier [label="Add Basic Modifier (e.g., 0.5% Et₃N)\nto Eluent", fillcolor="#FFFFFF", fontcolor="#202124", shape=note];
// Final Product final_product [label="Pure Substituted Pyridine", fillcolor="#4285F4", fontcolor="#FFFFFF", shape=octagon];
// Connections start -> workup; workup -> concentrate; concentrate -> assess;
assess -> high_purity [label=" Yes "]; assess -> low_purity [label=" No "]; high_purity -> final_product;
low_purity -> isomers; isomers -> column [label=" Yes "]; isomers -> catalyst [label=" No "];
catalyst -> scavenger [label=" Yes "]; catalyst -> polar [label=" No "];
polar -> modifier [label=" Yes "]; polar -> column [label=" No "];
column -> final_product; scavenger -> column; modifier -> column; } end_dot Caption: General workflow for pyridine purification.
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 5. baranlab.org [baranlab.org]
- 6. jk-sci.com [jk-sci.com]
- 7. books.rsc.org [books.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 11. benthamdirect.com [benthamdirect.com]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Synthesis and Purification of 6-Phenylpyridin-3-ol
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of 6-phenylpyridin-3-ol. This resource offers troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols in a user-friendly question-and-answer format to address common challenges encountered during synthesis and purification.
Frequently Asked Questions (FAQs)
Q1: What are the most common synthetic routes for preparing this compound?
A1: Common synthetic strategies for substituted pyridines that can be adapted for this compound include the Hantzsch and Kröhnke pyridine syntheses. The Hantzsch synthesis involves a multi-component reaction between an aldehyde, a β-ketoester, and a nitrogen donor, followed by an oxidation step. The Kröhnke synthesis utilizes α-pyridinium methyl ketone salts and α,β-unsaturated carbonyl compounds. Both methods are versatile but may require optimization for specific substrates to achieve high yields.
Q2: What are the typical causes of low yields in the synthesis of this compound?
A2: Low yields can often be attributed to several factors, including suboptimal reaction conditions (temperature, reaction time, solvent), impure starting materials, and the formation of side products. In multi-component reactions like the Hantzsch synthesis, the order of reagent addition can also be critical to prevent the formation of undesired intermediates. Incomplete oxidation of a dihydropyridine intermediate to the final pyridine product is another common reason for reduced yields.
Q3: What are the best methods for purifying crude this compound?
A3: The primary methods for purifying this compound are recrystallization and column chromatography. Recrystallization is effective for removing small amounts of impurities, provided a suitable solvent or solvent system can be identified that dissolves the compound well at high temperatures and poorly at low temperatures. Column chromatography is a more versatile technique for separating the desired product from a mixture of impurities with different polarities.
Q4: How can I effectively monitor the progress of my reaction?
A4: Thin Layer Chromatography (TLC) is a simple and effective technique for monitoring the progress of the reaction. By spotting the reaction mixture alongside the starting materials on a TLC plate, you can observe the consumption of reactants and the formation of the product. A suitable solvent system for TLC should provide good separation between the starting materials and the product, with the product typically having a different retention factor (Rf) value.
Troubleshooting Guide
This guide addresses specific issues you may encounter during the synthesis and purification of this compound.
Low Yield
Q: My reaction is resulting in a very low yield of this compound. What are the potential causes and how can I improve it?
A: Low yields are a common issue and can be addressed by systematically evaluating the following factors:
-
Reagent Purity: Ensure all starting materials are pure and dry. Impurities in the reactants can lead to side reactions and lower the yield of the desired product.
-
Reaction Conditions: The reaction temperature and time are critical parameters. If the temperature is too low, the reaction may be incomplete. Conversely, excessively high temperatures can lead to decomposition of the product or starting materials. It is advisable to perform small-scale experiments to optimize these conditions.
-
Stoichiometry: Verify the correct molar ratios of your reactants. An excess of one reactant may be necessary to drive the reaction to completion, but a significant imbalance can also lead to the formation of byproducts.
-
Solvent Choice: The solvent can significantly influence the reaction rate and outcome. Ensure the chosen solvent is appropriate for the reaction type and is anhydrous if the reaction is sensitive to moisture.
-
Incomplete Oxidation (for Hantzsch synthesis): If you are using a Hantzsch-type synthesis, the intermediate dihydropyridine must be oxidized to the final pyridine product. Ensure your oxidizing agent is active and used in the correct stoichiometric amount.
Impure Product
Q: My final product is impure, even after purification. What could be the source of these impurities and how can I remove them?
A: Persistent impurities can arise from several sources. Here's how to troubleshoot this issue:
-
Side Reactions: Unwanted side reactions can generate byproducts that are difficult to separate from the desired product. Review the reaction mechanism to identify potential side products and adjust the reaction conditions to minimize their formation. For example, in some pyridine syntheses, controlling the order of reagent addition is crucial.
-
Ineffective Purification:
-
Recrystallization: The choice of solvent is critical for effective recrystallization. An ideal solvent should dissolve the compound well when hot and poorly when cold, while the impurities should either be insoluble in the hot solvent or remain soluble in the cold solvent. Experiment with different solvents or solvent mixtures to find the optimal conditions.
-
Column Chromatography: If recrystallization is ineffective, column chromatography is a more powerful purification method. The choice of stationary phase (e.g., silica gel) and mobile phase (eluent) is key. A systematic approach to selecting the eluent, starting with a non-polar solvent and gradually increasing the polarity, is recommended to achieve good separation.
-
Experimental Protocols
Proposed Synthesis of this compound via Kröhnke-type Reaction
This protocol describes a plausible synthetic route to this compound based on the principles of the Kröhnke pyridine synthesis.
Materials:
-
2-acetylpyridine
-
Benzaldehyde
-
Ammonium acetate
-
Ethanol
-
Hydrochloric acid (HCl)
-
Sodium bicarbonate (NaHCO₃)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexane, ethyl acetate)
Procedure:
-
Chalcone Formation: In a round-bottom flask, dissolve 2-acetylpyridine (1.0 eq) and benzaldehyde (1.0 eq) in ethanol. Add a catalytic amount of a base (e.g., NaOH or KOH) and stir the mixture at room temperature until the reaction is complete (monitor by TLC).
-
Reaction Work-up: Neutralize the reaction mixture with dilute HCl and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine, then dry over anhydrous MgSO₄.
-
Cyclization: To the crude chalcone, add an excess of ammonium acetate and heat the mixture in a suitable solvent (e.g., acetic acid or ethanol) at reflux. Monitor the reaction by TLC until the chalcone is consumed.
-
Final Work-up and Purification: Cool the reaction mixture and pour it into ice water. Collect the precipitate by filtration. The crude this compound can then be purified by column chromatography or recrystallization.
Purification Protocols
Recrystallization:
-
Solvent Screening: Test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, acetone, toluene, and mixtures like ethanol/water or ethyl acetate/hexane) at room and elevated temperatures to find a suitable solvent system.
-
Procedure: Dissolve the crude this compound in a minimum amount of the chosen hot solvent. If there are insoluble impurities, perform a hot filtration. Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Collect the crystals by vacuum filtration and wash them with a small amount of cold solvent. Dry the purified crystals under vacuum.
Column Chromatography:
-
Eluent Selection: Use TLC to determine an appropriate mobile phase that gives a good separation of the product from impurities. A typical starting point for a compound like this compound would be a mixture of hexane and ethyl acetate.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack it into a chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Elute the column with the mobile phase, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Data Presentation
Table 1: Troubleshooting Guide for Low Yield in this compound Synthesis
| Problem | Possible Cause | Suggested Solution |
| Low or No Product Formation | Impure or wet starting materials | Purify starting materials before use. Ensure all solvents are anhydrous if the reaction is moisture-sensitive. |
| Suboptimal reaction temperature | Optimize the reaction temperature by running small-scale trials at different temperatures. | |
| Incorrect reaction time | Monitor the reaction progress by TLC to determine the optimal reaction time. | |
| Inefficient catalyst or incorrect stoichiometry | Use a fresh catalyst and verify the molar ratios of all reactants. | |
| Significant Byproduct Formation | Incorrect order of reagent addition | In multi-component reactions, try pre-forming key intermediates before the final cyclization step. |
| Side reactions due to high temperature | Lower the reaction temperature and monitor for byproduct formation by TLC. |
Table 2: Recommended Solvents for Purification of this compound
| Purification Method | Recommended Solvents/Solvent Systems | Rationale |
| Recrystallization | Ethanol, Methanol/Water, Ethyl Acetate/Hexane | These systems offer a range of polarities to achieve differential solubility of the product and impurities at different temperatures. |
| Column Chromatography | Hexane/Ethyl Acetate gradient | This gradient system allows for the effective separation of compounds with varying polarities on a silica gel stationary phase. |
Visualizations
common side reactions and byproducts in pyridine synthesis
Welcome to the Technical Support Center for Pyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the synthesis of pyridines. Below you will find frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address specific challenges in your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for low yield in a Hantzsch pyridine synthesis?
Low yields in the Hantzsch synthesis can often be attributed to several factors:
-
Inefficient Reaction Conditions: The classic one-pot method may involve harsh conditions and long reaction times, leading to lower product yields.[1][2]
-
Poor Oxidation of the Dihydropyridine Intermediate: The final aromatization step is critical. Incomplete oxidation of the 1,4-dihydropyridine (1,4-DHP) intermediate is a common cause of low yield. Classical oxidants like nitric acid, CrO₃, and KMnO₄ can be harsh, leading to side products and difficult workups.[1][2]
-
Side Reactions: The Hantzsch reaction can proceed through several mechanistic pathways.[1][3] Varying conditions can favor the formation of unexpected byproducts, such as 1,2-dihydropyridine isomers.[4]
Q2: My Kröhnke pyridine synthesis is not working. What should I check first?
For issues with the Kröhnke synthesis, a systematic check of your reagents and conditions is the best approach:
-
Reagent Purity: The purity of the starting materials is crucial.[5] The α-pyridinium methyl ketone salt (Kröhnke salt) must be completely dry, as moisture can interfere with the reaction. The α,β-unsaturated carbonyl compound should be pure and free from polymers.[6]
-
Reaction Temperature: The reaction is sensitive to temperature. Excessive heat (typically above 140°C) can promote side reactions and decomposition, while insufficient heat may lead to an incomplete reaction.[5][6]
-
Ammonium Source: Ensure you are using a high-purity nitrogen source, most commonly ammonium acetate, which provides the ammonia for the cyclization step.[5][6]
Q3: I'm observing multiple products in my Bönnemann cyclization. What is the likely cause?
The Bönnemann cyclization, a [2+2+2] cycloaddition of a nitrile and two parts of an alkyne, can lead to a mixture of products, primarily due to:
-
Lack of Regioselectivity: When using unsymmetrical alkynes, different regioisomers of the substituted pyridine can be formed. The choice of cobalt catalyst and its associated ligands plays a critical role in controlling the regioselectivity of the reaction.[7]
-
Alkyne Trimerization: A common side reaction is the trimerization of the alkyne to form substituted benzene derivatives.
Q4: How can I effectively remove pyridine used as a solvent or formed as a byproduct from my reaction mixture?
Pyridine can be challenging to remove completely. Here are effective methods:
-
Dilute Acid Wash: For acid-stable compounds, wash the organic layer with a dilute aqueous acid solution (e.g., 1-5% HCl). Pyridine is basic and will be protonated to form a water-soluble pyridinium salt, which partitions into the aqueous layer.[8]
-
Copper Sulfate Wash: If your product is acid-sensitive, wash the organic layer with a saturated aqueous solution of copper (II) sulfate. Pyridine forms a deep blue, water-soluble complex with copper ions and is effectively removed from the organic phase.[8][9][10]
-
Azeotropic Removal: To remove trace amounts of pyridine, add a co-solvent like toluene or cyclohexane and evaporate the mixture under reduced pressure. This process can be repeated multiple times for complete removal.[8][9]
Troubleshooting Guides
Issue 1: Low Yield in Hantzsch Pyridine Synthesis
| Possible Cause | Troubleshooting Solution |
| Harsh Reaction Conditions | Consider microwave-assisted synthesis, which can shorten reaction times to 2-7 minutes and provide excellent yields (82-94%).[1] Alternatively, using a catalyst like p-toluenesulfonic acid (PTSA) under ultrasonic irradiation has been shown to improve yields up to 96%.[1][2] |
| Incomplete Oxidation | Replace harsh classical oxidants with milder, more efficient alternatives. A one-pot synthesis using ferric chloride, manganese dioxide, or potassium permanganate in water for direct aromatization can be effective.[1][2] Iodine in refluxing methanol is also a good option for aromatizing 1,4-DHPs.[11] |
| Side Product Formation | Carefully control the reaction temperature and the stoichiometry of your reactants. To improve selectivity, try changing the order of reagent addition, for example, by pre-forming an intermediate before adding the final component.[1] |
Issue 2: Byproduct Formation in Kröhnke Pyridine Synthesis
| Possible Cause | Troubleshooting Solution |
| Incomplete Cyclization | The 1,5-dicarbonyl intermediate may accumulate if cyclization is not complete. Ensure an adequate amount of the nitrogen source (ammonium acetate) is present and allow for sufficient reaction time. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[5][6] |
| Self-Condensation | The α,β-unsaturated carbonyl compound can undergo self-condensation, especially at high temperatures.[5] This can be minimized by controlling the rate of addition of reagents and optimizing the reaction temperature, sometimes requiring a lower temperature for a longer duration.[6] |
| Michael Addition Products | The initial Michael addition product may be isolated if the reaction does not proceed to the cyclization step. Ensure all reagents are of high purity and that the reaction conditions (solvent, temperature) are optimal for the full cascade.[6] |
Quantitative Data Summary
The yield of pyridine synthesis is highly dependent on the specific substrates and reaction conditions. The following table provides a general comparison of typical yields for common methods under optimized conditions.
| Synthesis Method | Typical Product Yield | Key Optimization Factors |
| Hantzsch Synthesis | 80% - 96% | Microwave irradiation, ultrasonic conditions, choice of catalyst (e.g., PTSA), and efficient oxidizing agent.[1][2] |
| Kröhnke Synthesis | 60% - >90% | Purity of reagents, solvent-free conditions, and precise temperature control.[5] |
| Bönnemann Cyclization | 50% - 85% | Choice of cobalt catalyst and ligands to control regioselectivity.[7] |
Experimental Protocols
Protocol 1: Microwave-Assisted Hantzsch Synthesis of 1,4-Dihydropyridines
This protocol is a general guideline for a high-yield, rapid synthesis.
-
Reactant Mixture: In a microwave-safe reaction vessel, combine the aldehyde (1 mmol), the β-ketoester (e.g., ethyl acetoacetate, 2 mmol), and the nitrogen source (e.g., ammonium acetate, 1.5 mmol).[1]
-
Solvent: Add a suitable solvent, such as ethanol (3-5 mL).[1]
-
Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a specified temperature (e.g., 120°C) for a short duration (e.g., 2-10 minutes).[1]
-
Monitoring: Monitor the reaction progress by TLC.
-
Workup and Isolation: After the reaction is complete, cool the vessel. The product may precipitate upon cooling. If so, collect the solid by filtration. Otherwise, concentrate the solvent and purify the crude product by recrystallization or column chromatography.
-
Aromatization (if required): Dissolve the isolated dihydropyridine in a suitable solvent (e.g., methanol) and add an oxidizing agent (e.g., iodine). Reflux the mixture until the aromatization is complete (monitor by TLC). Remove the solvent and purify the final pyridine product.[11]
Protocol 2: General Procedure for Kröhnke Pyridine Synthesis
This protocol describes a typical synthesis of a 2,4,6-trisubstituted pyridine.
-
Reactant Mixture: To a solution of the α-pyridinium methyl ketone salt (1.0 mmol) and the α,β-unsaturated carbonyl compound (1.0 mmol) in a solvent like glacial acetic acid or methanol (10 mL), add ammonium acetate (an excess, e.g., 10.0 mmol).[5]
-
Heating: Heat the reaction mixture at reflux (e.g., 80-120°C) for 2-4 hours.[5][6]
-
Monitoring: Monitor the progress of the reaction by TLC.
-
Workup: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice water, which may cause the product to precipitate.[5]
-
Isolation and Purification:
-
If a solid precipitates, collect it by vacuum filtration. Wash the solid with water and then with a small amount of cold ethanol.
-
If no precipitate forms, extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[6]
-
-
Recrystallization: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol).[5]
Visualized Workflows and Mechanisms
References
- 1. benchchem.com [benchchem.com]
- 2. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 3. scispace.com [scispace.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. d-nb.info [d-nb.info]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
- 10. chem.rochester.edu [chem.rochester.edu]
- 11. Pyridine synthesis [organic-chemistry.org]
Technical Support Center: Purification of 6-phenylpyridin-3-ol
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the purification of 6-phenylpyridin-3-ol.
Frequently Asked Questions (FAQs)
Q1: What are the general physical properties of this compound relevant to its purification?
A1: Understanding the physical properties of this compound is crucial for selecting an appropriate purification strategy. Key properties are summarized in the table below. The compound is a solid at room temperature and possesses a moderate polarity.
Q2: Which solvents are suitable for the recrystallization of this compound?
A2: While specific solubility data for this compound is not extensively published, data from structurally related compounds like 6-phenyl-pyridazin-3(2H)-one can provide a good starting point.[1][2] Generally, a good recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures.[3][4] A solvent screen is always recommended. Potential solvent systems include ethanol, isopropanol, ethyl acetate, or mixtures such as ethanol/water or ethyl acetate/hexanes.
Q3: What are the most common impurities I might encounter?
A3: Impurities will largely depend on the synthetic route used to prepare this compound. Common impurities can include unreacted starting materials, reagents, and byproducts from side reactions. For instance, if a Hantzsch-type pyridine synthesis is employed, residual β-ketoesters or aldehydes may be present. If a synthesis involves the rearrangement of a furan derivative, unreacted furan precursors could be a source of contamination.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Problem 1: Low recovery after recrystallization.
-
Possible Cause 1: Too much solvent was used during the dissolution step. This keeps a significant amount of the product in the mother liquor even after cooling.
-
Possible Cause 2: The cooling process was too rapid. Rapid cooling can lead to the formation of small, impure crystals and trap impurities.
-
Solution: Allow the hot solution to cool slowly to room temperature before placing it in an ice bath.[5] This promotes the formation of larger, purer crystals.
-
-
Possible Cause 3: The compound is significantly soluble in the chosen cold solvent.
-
Solution: Before performing a large-scale recrystallization, test the solubility of a small sample in the chosen solvent at both hot and cold temperatures. If solubility in the cold solvent is too high, consider a different solvent or a solvent mixture.
-
Problem 2: The product "oils out" during recrystallization instead of forming crystals.
-
Possible Cause 1: The boiling point of the solvent is higher than the melting point of the solute.
-
Solution: Choose a solvent with a lower boiling point.
-
-
Possible Cause 2: The presence of significant impurities can depress the melting point of the product, leading to oiling out.
-
Solution: Try to remove some of the impurities by another method, such as a quick filtration through a small plug of silica gel, before attempting recrystallization. Alternatively, adding a small amount of a co-solvent in which the oil is miscible can sometimes help to induce crystallization.
-
Problem 3: Poor separation of this compound from an impurity during column chromatography.
-
Possible Cause 1: The chosen eluent system has the wrong polarity. If the polarity is too high, both the product and impurities will elute too quickly. If it's too low, they may not move off the column at all.
-
Solution: Optimize the solvent system using Thin Layer Chromatography (TLC) first. Aim for an Rf value of 0.25-0.35 for the desired compound. A common starting point for a compound of this polarity would be a mixture of hexanes and ethyl acetate.
-
-
Possible Cause 2: The column was not packed properly. Channels or cracks in the stationary phase will lead to poor separation.
-
Possible Cause 3: The sample was loaded in too large a volume of solvent.
-
Solution: Dissolve the crude sample in the minimum amount of the eluent and load it onto the column in a concentrated band.[8]
-
Problem 4: The purified product is colored, but the pure compound should be colorless or a light-colored solid.
-
Possible Cause 1: Presence of highly colored, polar impurities.
-
Solution 1 (Recrystallization): Add a small amount of activated charcoal to the hot solution before filtration. The charcoal can adsorb colored impurities.[9] Use only a very small amount, as it can also adsorb the desired product.
-
Solution 2 (Column Chromatography): Colored, polar impurities will often stick to the top of the silica gel column. If they co-elute with the product, a change in the solvent system or stationary phase (e.g., alumina) may be necessary.
-
Data Presentation
Table 1: Physical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₁₁H₉NO | [10][11] |
| Molecular Weight | 171.19 g/mol | [10][11] |
| Appearance | Solid (predicted) | - |
| XLogP3 | 2.2 | [10][11] |
| Hydrogen Bond Donor Count | 1 | [10][11] |
| Hydrogen Bond Acceptor Count | 2 | [10][11] |
Table 2: Solvent Properties for Purification of Pyridine Derivatives (Illustrative)
| Solvent | Boiling Point (°C) | Polarity Index | Notes on Use |
| Hexanes | 69 | 0.1 | Good for non-polar impurities; used in combination with more polar solvents for chromatography. |
| Ethyl Acetate | 77 | 4.4 | A good mid-polarity solvent for both recrystallization and chromatography.[1] |
| Ethanol | 78 | 4.3 | A polar protic solvent, often suitable for recrystallization, sometimes in a mixture with water.[1] |
| Isopropanol | 82 | 3.9 | Similar to ethanol, can be a good choice for recrystallization.[1] |
| Dichloromethane | 40 | 3.1 | Useful for dissolving samples for chromatography, but its low boiling point can be problematic. |
| Methanol | 65 | 5.1 | A very polar solvent; may be too strong as a primary solvent for chromatography but useful for dissolving highly polar impurities.[1] |
| Water | 100 | 10.2 | The compound is likely poorly soluble in water, making it a potential anti-solvent for recrystallization from a miscible organic solvent.[1] |
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on small-scale solubility tests, select a suitable solvent or solvent pair (e.g., ethanol/water or ethyl acetate/hexanes).
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of the hot solvent and heat the mixture with stirring until the solid completely dissolves.[8]
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.[8]
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold solvent to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven.
-
Analysis: Determine the purity of the recrystallized product by measuring its melting point and by spectroscopic methods (e.g., NMR).
Protocol 2: Column Chromatography of this compound
-
Eluent Selection: Determine the optimal eluent system by running TLC plates with different solvent mixtures (e.g., varying ratios of hexanes and ethyl acetate). Aim for an Rf of 0.25-0.35 for this compound.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pour it into the chromatography column. Allow the silica to settle, ensuring a flat, even bed.[8]
-
Sample Loading: Dissolve the crude this compound in a minimum amount of the eluent. Carefully add the sample solution to the top of the silica gel bed.
-
Elution: Add the eluent to the column and apply gentle pressure (if using flash chromatography) to move the solvent through the column. Collect fractions in separate test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: A troubleshooting workflow for the purification of this compound.
Caption: A general experimental workflow for recrystallization.
References
- 1. nbinno.com [nbinno.com]
- 2. Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines - Wordpress [reagents.acsgcipr.org]
- 3. Kröhnke pyridine synthesis - Wikipedia [en.wikipedia.org]
- 4. scribd.com [scribd.com]
- 5. benchchem.com [benchchem.com]
- 6. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 7. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 8. researchgate.net [researchgate.net]
- 9. CN105175320A - Preparation method of 3-hydroxypyridine - Google Patents [patents.google.com]
- 10. guidechem.com [guidechem.com]
- 11. This compound | C11H9NO | CID 2762867 - PubChem [pubchem.ncbi.nlm.nih.gov]
stability issues and degradation of 6-phenylpyridin-3-ol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6-phenylpyridin-3-ol. The information addresses potential stability issues and degradation pathways you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: The main stability concerns for this compound revolve around its susceptibility to photodegradation, oxidation, and potential tautomerism. Like other hydroxypyridine derivatives, it can be sensitive to light, especially UV irradiation, and may oxidize in the presence of strong oxidizing agents or atmospheric oxygen over time.[1][2][3] The 3-hydroxy group on the pyridine ring also allows for tautomerization to a pyridone form, an equilibrium that can be influenced by the solvent and solid-state packing.[4][5][6]
Q2: How should I properly store this compound to ensure its stability?
A2: To minimize degradation, this compound should be stored in a tightly sealed, light-resistant container, preferably under an inert atmosphere (e.g., argon or nitrogen). It is advisable to store it in a cool, dark, and dry place. For long-term storage, refrigeration (2-8 °C) is recommended.
Q3: I'm observing a change in the color of my this compound sample over time. What could be the cause?
A3: A change in color, such as yellowing or browning, is often an indication of degradation. This could be due to oxidation or photodegradation, leading to the formation of colored impurities. It is recommended to verify the purity of the sample using an appropriate analytical method, such as HPLC or LC-MS, before use.
Q4: Can this compound exist in different forms? I'm seeing some unexpected peaks in my analysis.
A4: Yes, this compound can exist in tautomeric forms, specifically the 3-hydroxypyridine and the corresponding pyridone form.[4][5][6] The equilibrium between these tautomers is dependent on factors like the solvent polarity. This could result in the appearance of multiple, related peaks in your analytical chromatogram. It is also possible that these unexpected peaks are degradation products.
Troubleshooting Guides
Issue 1: Inconsistent or Poor Reproducibility in Experimental Results
| Possible Cause | Troubleshooting Steps |
| Degradation of stock solutions | - Prepare fresh stock solutions of this compound for each experiment. - Store stock solutions in light-protected vials at low temperatures (e.g., -20 °C) for short-term storage. - Before use, visually inspect solutions for any color change. - If degradation is suspected, re-analyze the purity of the stock solution by HPLC. |
| Photodegradation during experiment | - Minimize exposure of the compound and its solutions to ambient and UV light.[1][2] - Use amber-colored glassware or wrap experimental containers in aluminum foil. - Perform experiments under low-light conditions when possible. |
| Oxidative degradation | - Use deoxygenated solvents for preparing solutions. This can be achieved by sparging with nitrogen or argon. - Consider adding an antioxidant to the formulation if compatible with the experimental design. |
Issue 2: Appearance of Unknown Impurities in Analytical Data (e.g., HPLC, LC-MS)
| Possible Cause | Troubleshooting Steps |
| Forced degradation during sample preparation | - Avoid high temperatures when dissolving the compound. - Ensure the pH of the sample solution is near neutral, as extreme pH can catalyze hydrolysis.[7] - Use high-purity solvents to avoid reactions with solvent impurities. |
| Hydrolysis | - If working in aqueous solutions, especially at non-neutral pH, be aware of potential hydrolysis. While the pyridine ring is generally stable, prolonged exposure to strong acids or bases could lead to degradation.[7][8] |
| Formation of Oxidation Products | - The pyridine nitrogen can be oxidized to an N-oxide, and the phenol-like ring can be further hydroxylated or oxidized to quinone-like structures.[9][10] |
Quantitative Data on Stability
| Stress Condition | Typical % Degradation | Potential Degradation Products |
| Acid Hydrolysis (0.1 M HCl, 60 °C, 24h) | 5 - 15% | Potential ring-opened products (less likely), further protonated species. |
| Base Hydrolysis (0.1 M NaOH, 60 °C, 24h) | 10 - 20% | Phenoxide salts, potential for ring opening under harsh conditions. |
| Oxidative (3% H₂O₂, RT, 24h) | 15 - 30% | N-oxides, hydroxylated derivatives, quinone-like species. |
| Thermal (80 °C, 48h) | 5 - 10% | Dimerization products, products of phenyl or pyridine ring cleavage at very high temperatures.[15][16][17] |
| Photolytic (ICH Q1B, 254 nm UV) | 20 - 40% | Complex mixture of photoproducts, potentially including rearranged isomers and ring-opened species.[1][2] |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
This protocol outlines a typical forced degradation study to identify potential degradation products and pathways.[11][18][19]
1. Preparation of Stock Solution:
-
Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., methanol or acetonitrile).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Keep at 60°C for 24 hours. Neutralize with 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours, protected from light.
-
Thermal Degradation: Store the solid compound and a solution in sealed vials at 80°C for 48 hours.
-
Photodegradation: Expose the solid compound and a solution to UV light (e.g., 254 nm) and visible light according to ICH Q1B guidelines.[20]
3. Analysis:
-
Analyze all stressed samples, along with an unstressed control, by a stability-indicating HPLC method.[21][22][23]
-
Use a photodiode array (PDA) detector to check for peak purity and any changes in the UV spectrum.
-
Characterize significant degradation products using LC-MS/MS to determine their mass and fragmentation patterns.[24][25][26][27]
Protocol 2: Stability-Indicating HPLC Method Development
1. Column and Mobile Phase Selection:
-
Column: Start with a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).
-
Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
2. Method Optimization:
-
Inject a mixture of the stressed samples to ensure the separation of all degradation products from the parent compound.
-
Optimize the gradient, flow rate, and column temperature to achieve good resolution and peak shape.
3. Detection:
-
Use a UV detector at a wavelength where this compound and its expected degradation products have significant absorbance. A PDA detector is highly recommended.
Visualizations
Caption: A typical experimental workflow for assessing the stability of this compound.
Caption: Potential degradation and transformation pathways of this compound.
References
- 1. 2-Hydroxypyridine photolytic degradation by 254 nm UV irradiation at different conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. chemtube3d.com [chemtube3d.com]
- 7. Forced Degradation and Photodegradation Studies of Pyrrolo[3,4-c]pyridine-1,3-dione Derivatives as Analgesic Active Compounds Using HPLC, UV and IR Spectrometry, and HPLC/MS Methods - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Acid hydrolysis of N-methyl derivatives of 4-phenyl-5-oxo-4,5-dehydroindeno[1,2-b]pyridine | Semantic Scholar [semanticscholar.org]
- 9. Oxidative Dearomatization of Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Experimental and Quantum Chemical Evaluations of Pyridine Oxidation Under Drug Development Stress Test Conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 12. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 13. An Introduction To Forced Degradation Studies For Drug Substance Drug Product [pharmaceuticalonline.com]
- 14. Stress Induced Degradation Study of Marketed Formulation of Selected Drug | International Journal of Research in Pharmacology & Pharmacotherapeutics [ijrpp.com]
- 15. Analysis of thermal degradation of bis(2-phenylpyridine) (acetylacetonate)iridium( iii ) (Ir(ppy) 2 (acac)) using spectroelectrochemistry - Analytical Methods (RSC Publishing) DOI:10.1039/D5AY00828J [pubs.rsc.org]
- 16. Analysis of thermal degradation of bis(2-phenylpyridine) (acetylacetonate)iridium(III) (Ir(ppy)2(acac)) using spectroelectrochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Experimental Studies on the Thermal Properties and Decomposition Course of a Novel Class of Heterocyclic Anticancer Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 19. Pharmaceutical Forced Degradation (Stress Testing) Endpoints: A Scientific Rationale and Industry Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. chromatographyonline.com [chromatographyonline.com]
- 21. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 22. Development and Validation of a Stability-Indicating RP-HPLC Method for the Quantitative Analysis of Anagrelide Hydrochloride - PMC [pmc.ncbi.nlm.nih.gov]
- 23. asiapharmaceutics.info [asiapharmaceutics.info]
- 24. researchgate.net [researchgate.net]
- 25. MS(n) , LC-MS-TOF and LC-PDA studies for identification of new degradation impurities of bupropion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. LC and LC–MS/MS studies for the identification and characterization of degradation products of acebutolol - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Low Yields in the Synthesis of Bipyridine Derivatives
Welcome to the Technical Support Center for the Synthesis of Bipyridine Derivatives. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common experimental challenges, optimize reaction outcomes, and overcome low yields in the synthesis of bipyridine derivatives.
Frequently Asked Questions (FAQs)
Q1: My Suzuki-Miyaura coupling reaction to synthesize a bipyridine derivative is resulting in a low yield. What are the common causes and how can I improve it?
A1: Low yields in Suzuki-Miyaura couplings for bipyridine synthesis are a common issue.[1] Several factors can contribute to this problem:
-
Catalyst Inhibition: The bipyridine product itself can coordinate with the palladium catalyst, leading to decreased catalytic activity.[1][2][3][4][5][6]
-
Instability of Boronic Acids: 2-Pyridylboronic acids are known to be unstable, which can negatively impact reaction efficiency.[1][2][3]
-
Homocoupling: A frequent side reaction is the formation of symmetrical bipyridines from the coupling of identical pyridine starting materials, which reduces the yield of the desired unsymmetrical product.[1]
-
Dehalogenation: The aryl halide starting material can undergo dehalogenation, leading to an undesired side product.[1]
To improve the yield, consider the following optimization strategies:
-
Catalyst and Ligand Choice: Employing bulky, electron-rich phosphine ligands can sometimes mitigate catalyst inhibition.
-
Stable Boronic Acid Derivatives: Instead of unstable 2-pyridylboronic acids, consider using more stable derivatives like N-phenyldiethanolamine esters or tetrabutylammonium 2-pyridylborate salts.[1][3]
-
Reaction Conditions: Ensure thorough degassing of solvents and maintain an inert atmosphere (e.g., argon or nitrogen) to minimize oxygen, which can promote homocoupling.[1]
Q2: I am observing a significant amount of homocoupled byproducts in my cross-coupling reaction. How can I minimize their formation?
A2: Homocoupling is a major contributor to reduced yields and purification challenges.[1] To minimize its occurrence:
-
Control of Reaction Conditions: The presence of oxygen can promote homocoupling.[1] Ensure thorough degassing of all solvents and the reaction mixture, and maintain an inert atmosphere throughout the experiment.
-
Catalyst System: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. It may be necessary to screen different catalyst systems to find one that favors the desired cross-coupling pathway.
-
Reaction Temperature: Running the reaction at the lowest effective temperature can sometimes reduce the rate of homocoupling relative to the cross-coupling reaction.
Q3: Which palladium-catalyzed cross-coupling reaction is generally best for synthesizing unsymmetrical bipyridines?
A3: The "best" method depends on several factors, including the specific substrates, functional group tolerance, and safety considerations. Here is a comparison of common methods:
-
Suzuki Coupling: This is a widely used method due to the commercial availability and lower toxicity of boronic acids. However, it can be hampered by low yields due to catalyst inhibition and the instability of 2-pyridylboronic acid derivatives.[1][2]
-
Negishi Coupling: This method is known for its high yields and excellent functional group tolerance.[1][7] The organozinc reagents are typically prepared in situ.
-
Stille Coupling: This reaction often provides high reactivity and can be successful where other methods fail. The main drawback is the high toxicity of the organotin reagents and byproducts, which can be challenging to remove completely.[1][3]
Q4: My purification by column chromatography is difficult and results in a low isolated yield. What can I do?
A4: Effective purification is crucial for obtaining high-purity bipyridine derivatives.[1] If you are facing challenges with column chromatography:
-
Solvent System Optimization: Do not rely solely on standard solvent systems. Screen a variety of solvent systems with different polarities and selectivities (e.g., dichloromethane/methanol, or systems containing acetone or toluene) using thin-layer chromatography (TLC) to find the optimal conditions for separation.[1]
-
Gradient Elution: Employing a gradient elution, where the solvent polarity is gradually increased, is often more effective for separating closely eluting compounds than an isocratic elution.[1]
-
Alternative Stationary Phases: For particularly challenging separations, especially involving isomers or metal complexes, consider using alternative stationary phases such as alumina or specialized resins like cation-exchange resins.[1][8]
Q5: What are some alternative, environmentally friendly methods for bipyridine synthesis?
A5: Electrochemical methods are being explored as a greener alternative to traditional cross-coupling reactions, avoiding toxic and costly reagents.[1][3] Nickel-catalyzed electroreductive homocoupling of bromopyridines has been shown to be simple and efficient, with isolated yields of up to 98%.[2][3]
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of bipyridine derivatives.
| Issue | Potential Cause(s) | Troubleshooting Suggestions |
| Low or No Product Formation | Inactive catalyst | • Use a fresh batch of catalyst.• Consider a different palladium source and/or ligand. |
| Poor quality starting materials | • Check the purity of your starting materials (halopyridine, organometallic reagent).• For Suzuki, use a stable boronic acid derivative. | |
| Incorrect reaction temperature | • Optimize the reaction temperature. Some reactions require heating, while others proceed at room temperature. | |
| Insufficient inert atmosphere | • Ensure all reagents and solvents are properly degassed.• Maintain a positive pressure of an inert gas (e.g., argon, nitrogen). | |
| Formation of Multiple Byproducts | Homocoupling | • Degas the reaction mixture thoroughly.• Screen different catalyst systems.[1] |
| Dehalogenation | • Use a less reactive base or a lower reaction temperature. | |
| Isomer formation | • Optimize chromatographic conditions for separation.• Consider using specialized stationary phases.[1] | |
| Difficulty in Product Isolation | Product is too polar/non-polar for standard chromatography | • Experiment with different solvent systems for extraction and chromatography.• Consider reverse-phase chromatography. |
| Product forms a complex with the metal catalyst | • Wash the organic layer with an aqueous solution of a chelating agent (e.g., EDTA) to remove residual metal. | |
| Product is an oil | • Attempt to induce crystallization by scratching the flask, seeding with a crystal, or using a different solvent system for recrystallization. |
Experimental Protocols
Protocol 1: General Procedure for Suzuki-Miyaura Coupling
This protocol is a generalized procedure and should be optimized for specific substrates.
-
In an oven-dried flask under an inert atmosphere, combine the aryl/heteroaryl halide (1.0 eq), the boronic acid or ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Na₂CO₃, 2-3 eq).
-
Add a degassed solvent system (e.g., toluene/ethanol/water or dioxane/water).
-
Heat the reaction to the desired temperature and stir until the reaction is complete as monitored by TLC or LC-MS.
-
Cool the reaction to room temperature and quench carefully with water or a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography or recrystallization.[1]
Protocol 2: General Procedure for Negishi Coupling
This protocol is a generalized procedure and should be optimized for specific substrates.
-
Preparation of the Organozinc Reagent: In an oven-dried flask under an inert atmosphere, react the aryl/heteroaryl halide with an activating agent (e.g., Rieke zinc) or perform a halogen-metal exchange with an organolithium reagent followed by transmetalation with a zinc salt (e.g., ZnCl₂).
-
Coupling Reaction: In a separate oven-dried flask under an inert atmosphere, add the other aryl/heteroaryl halide (1.0 eq) and a palladium catalyst (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃ with a suitable ligand).[1]
-
Add a dry, degassed solvent (e.g., THF).
-
Add the prepared pyridylzinc halide solution (typically 1.1-1.5 eq) to the reaction mixture.[1]
-
Stir at room temperature or heat as necessary, monitoring the reaction by TLC or LC-MS.
-
Upon completion, quench the reaction with a saturated aqueous solution of NH₄Cl.
-
Extract the product with an organic solvent, wash the combined organic layers, dry, and concentrate.
-
Purify the crude product by appropriate methods such as column chromatography or recrystallization.
Visualizations
Caption: A generalized experimental workflow for the synthesis and purification of bipyridine derivatives.
Caption: A troubleshooting decision tree for addressing low yields in bipyridine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. preprints.org [preprints.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Recent Progress on the Synthesis of Bipyridine Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Progress on the Synthesis of Bipyridine Derivatives [ouci.dntb.gov.ua]
- 7. pubs.acs.org [pubs.acs.org]
- 8. The isolation and purification of tris-2,2′-bipyridine complexes of ruthenium(ii) containing unsymmetrical ligands - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Purification of 3-Phenylpyridine
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of 3-phenylpyridine from common reaction impurities. The information is presented in a question-and-answer format to directly address specific issues encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in a crude 3-phenylpyridine sample synthesized via Suzuki-Miyaura coupling?
A1: When synthesizing 3-phenylpyridine from 3-bromopyridine and phenylboronic acid, you can typically expect the following impurities:
-
Unreacted Starting Materials: 3-bromopyridine and phenylboronic acid.
-
Homocoupling Products: Biphenyl (from the coupling of two phenylboronic acid molecules) and 3,3'-bipyridine (from the coupling of two 3-bromopyridine molecules). The presence of oxygen can increase the likelihood of boronic acid homocoupling.[1][2][3][4]
-
Catalyst Residues: Palladium complexes and ligands (e.g., triphenylphosphine).[5]
-
Boronic Acid Degradation Products: Protodeboronation of phenylboronic acid can lead to the formation of benzene.[2]
-
Solvents: Residual solvents from the reaction and workup (e.g., dioxane, toluene, ethyl acetate).
Q2: What are the primary methods for purifying crude 3-phenylpyridine?
A2: The choice of purification method depends on the nature of the impurities, the scale of the reaction, and the desired final purity. The most common and effective methods are:
-
Column Chromatography: A versatile technique for separating 3-phenylpyridine from a mixture based on differential adsorption to a stationary phase, typically silica gel.[5]
-
Recrystallization: An effective method for purifying solid 3-phenylpyridine, particularly for removing small amounts of impurities.
-
Fractional Distillation: Suitable for purifying liquid 3-phenylpyridine from impurities with different boiling points, especially on a larger scale.
-
Acid-Base Extraction: A liquid-liquid extraction technique that separates 3-phenylpyridine (a basic compound) from neutral or acidic impurities.
Q3: What are the key physicochemical properties of 3-phenylpyridine relevant to its purification?
A3: Understanding the properties of 3-phenylpyridine is crucial for selecting the appropriate purification technique.
| Property | Value | Reference |
| Appearance | Colorless to yellow or brown crystalline solid or liquid | |
| Molecular Weight | 155.20 g/mol | [6] |
| Boiling Point | 269-270 °C at 749 mmHg | |
| Density | 1.082 g/mL at 25 °C | |
| Solubility | Soluble in chloroform, dichloromethane, and ethyl acetate. Sparingly soluble in water. |
Troubleshooting Guides
Issue 1: Low yield after purification.
Q: I'm losing a significant amount of my 3-phenylpyridine during the purification process. What could be the cause and how can I improve my yield?
A: Low recovery can stem from several factors depending on the purification method. Here’s a breakdown of potential causes and solutions:
| Potential Cause | Suggested Solution |
| Product loss during aqueous work-up | 3-phenylpyridine is a basic compound and can have some solubility in acidic aqueous layers. Minimize the volume of any acidic washes and consider back-extracting the acidic aqueous layers with an organic solvent (e.g., dichloromethane) to recover any dissolved product.[7] |
| Incomplete extraction from the aqueous layer | Ensure the pH of the aqueous layer is sufficiently basic (pH > 10) before extracting the free base into an organic solvent. Perform multiple extractions with smaller volumes of organic solvent for better efficiency.[7] |
| Product degradation on silica gel | The basic nitrogen of the pyridine ring can interact strongly with the acidic silica gel, leading to streaking and potential degradation. Deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a volatile base, such as triethylamine (e.g., 1-2% in the eluent).[7] |
| Co-elution with impurities during column chromatography | Optimize the solvent system for column chromatography. A gradient elution may be necessary to achieve better separation. Utilize Thin Layer Chromatography (TLC) to screen various solvent systems before performing the column.[7] |
| Loss during solvent removal | Avoid using excessively high temperatures or high vacuum during rotary evaporation, as 3-phenylpyridine can be somewhat volatile. |
| Improper recrystallization solvent | If the product is too soluble in the cold recrystallization solvent, significant amounts will be lost in the mother liquor. Screen for a solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room or cold temperatures.[8] |
Issue 2: Persistent impurities observed by analytical techniques (TLC, GC-MS, NMR) after purification.
Q: I've purified my 3-phenylpyridine, but I still see impurities. How can I remove them effectively?
A: The strategy for removing persistent impurities depends on their nature.
| Impurity Type | Identification & Removal Strategy |
| Starting Materials (e.g., 3-bromopyridine) | These are typically more polar than the product. Optimize column chromatography with a suitable solvent gradient to effectively separate these impurities.[7] An initial acid-base wash can also help remove any unreacted basic starting materials. |
| Homocoupling Products (e.g., Biphenyl) | Biphenyl is non-polar and usually elutes before 3-phenylpyridine on a normal-phase silica gel column. Careful fraction collection during column chromatography is key. |
| Palladium Catalyst Residues | These often appear as a fine black or grey solid. Passing the crude product solution through a short plug of celite or silica gel before concentration can remove a significant portion of the catalyst. |
| Co-eluting Impurities with Similar Polarity | If impurities have a similar Rf value to 3-phenylpyridine on TLC, try a different solvent system for column chromatography to alter the selectivity.[9][10] If column chromatography is ineffective, consider fractional distillation if the boiling points are sufficiently different, or recrystallization. |
Experimental Protocols & Data
Column Chromatography
This is a highly versatile method for purifying 3-phenylpyridine.
Protocol: Column Chromatography of 3-Phenylpyridine [5]
-
Eluent Selection: Use Thin Layer Chromatography (TLC) to determine a suitable eluent system. A common starting point is a mixture of hexanes and ethyl acetate. The ideal eluent should provide a retention factor (Rf) of 0.2-0.4 for 3-phenylpyridine and good separation from impurities.
-
Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the chromatography column.
-
Sample Loading: Dissolve the crude 3-phenylpyridine in a minimum amount of the eluent and load it onto the top of the silica gel column.
-
Elution: Elute the column with the chosen solvent system, collecting fractions in separate tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure 3-phenylpyridine.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified 3-phenylpyridine.
Quantitative Data for Column Chromatography Purification
| Parameter | Value | Notes |
| Typical Yield | 75-85% | Yield can vary based on the initial purity of the crude product and the optimization of the chromatography conditions. A study on a related compound, (E)-2-(2-(prop-1-en-1-yl)phenyl)pyridine, reported an 82% yield after column chromatography.[11] |
| Expected Purity | >98% | Purity is dependent on the separation achieved. Can reach >99% with careful fraction collection. |
| Stationary Phase | Silica Gel (100-200 or 230-400 mesh) | Standard for this type of separation. |
| Mobile Phase (Eluent) | Hexane/Ethyl Acetate or Benzene/Ether mixtures | The ratio should be optimized based on TLC analysis. |
Recrystallization
Recrystallization is an excellent technique for the final purification of solid 3-phenylpyridine.
Protocol: Recrystallization of 3-Phenylpyridine
-
Solvent Selection: Choose a solvent in which 3-phenylpyridine is highly soluble at high temperatures but poorly soluble at low temperatures. Common solvents for pyridines include ethanol and hexane, or mixtures thereof.[8] The impurities should either be very soluble or insoluble in the chosen solvent at all temperatures.[8]
-
Dissolution: Place the crude 3-phenylpyridine in an Erlenmeyer flask and add a minimal amount of the hot solvent to dissolve it completely.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot filtration to remove them.
-
Crystallization: Allow the hot, saturated solution to cool slowly to room temperature. Then, place the flask in an ice bath to maximize crystal formation.
-
Isolation of Crystals: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing and Drying: Wash the crystals with a small amount of cold solvent and dry them under vacuum.
Quantitative Data for Recrystallization
| Parameter | Value | Notes |
| Typical Yield | 80-95% | Yield is dependent on the solubility of 3-phenylpyridine in the cold solvent. |
| Expected Purity | >99% | Highly effective for removing small amounts of impurities. A study on an industrial-grade pyridine derivative showed a purity improvement of 0.7%. |
| Common Solvents | Ethanol, Hexane, or mixtures | The optimal solvent or solvent system should be determined experimentally. |
Visualized Workflows and Logic
General Purification Workflow
Caption: A general experimental workflow for the purification of 3-phenylpyridine.
Troubleshooting Co-eluting Impurities in Column Chromatography
Caption: A troubleshooting guide for dealing with co-eluting impurities.
References
- 1. benchchem.com [benchchem.com]
- 2. Yoneda Labs [yonedalabs.com]
- 3. researchgate.net [researchgate.net]
- 4. reddit.com [reddit.com]
- 5. benchchem.com [benchchem.com]
- 6. 3-苯基吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]
- 7. benchchem.com [benchchem.com]
- 8. mt.com [mt.com]
- 9. reddit.com [reddit.com]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
Technical Support Center: Catalyst Selection and Optimization for Pyadridin Synthesis
Welcome to the Technical Support Center for Pyridine Synthesis. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance on catalyst selection, optimization, and troubleshooting for the synthesis of pyridines.
Frequently Asked Questions (FAQs)
This section addresses common questions related to catalyst selection and handling in pyridine synthesis.
Q1: What are the most critical factors to consider when selecting a catalyst for a specific pyridine synthesis reaction?
A1: The choice of catalyst is paramount and depends on several factors:
-
Reaction Type: Different named reactions for pyridine synthesis (e.g., Hantzsch, Bohlmann-Rahtz, Kröhnke) have preferred catalysts.
-
Substrate Functional Groups: The presence of sensitive functional groups on your starting materials may preclude the use of harsh acidic or basic catalysts.
-
Desired Selectivity: The catalyst can significantly influence the regioselectivity and chemoselectivity of the reaction.
-
Reaction Conditions: Consider the required temperature, pressure, and solvent compatibility of the catalyst.
-
Cost and Availability: For large-scale synthesis, the cost and availability of the catalyst are crucial considerations. Noble metal catalysts are often more expensive than base metal catalysts.[1]
Q2: How can I prevent catalyst poisoning, especially when working with pyridine-containing compounds?
A2: Catalyst poisoning is a common issue, as the nitrogen atom in the pyridine ring can coordinate with the metal center of the catalyst, leading to deactivation. To mitigate this:
-
Use Ligands: Sterically hindered and electron-rich ligands can sometimes prevent the pyridine nitrogen from binding to the catalyst's active site.
-
Choose Robust Catalysts: Some catalysts are inherently more resistant to poisoning by nitrogen-containing compounds.
-
Optimize Reaction Conditions: Lowering the reaction temperature or using a co-solvent can sometimes reduce catalyst poisoning.
-
Purify Starting Materials: Ensure your reactants and solvents are free from impurities that can act as catalyst poisons.
Q3: What are the best practices for handling and storing catalysts for pyridine synthesis?
A3: Proper handling and storage are crucial to maintain catalyst activity:
-
Inert Atmosphere: Many catalysts, especially those based on transition metals, are sensitive to air and moisture. Handle and store them under an inert atmosphere (e.g., nitrogen or argon).[2]
-
Dry Solvents and Reagents: Use anhydrous solvents and ensure all reagents are dry to prevent catalyst deactivation.[2]
-
Avoid Contamination: Use clean glassware and equipment to avoid introducing impurities that could poison the catalyst.
-
Follow Supplier Recommendations: Always adhere to the storage conditions recommended by the catalyst manufacturer.
Q4: Can I regenerate a deactivated catalyst used in pyridine synthesis?
A4: Yes, in many cases, catalyst regeneration is possible, particularly for heterogeneous catalysts. The appropriate regeneration method depends on the nature of the catalyst and the cause of deactivation. Common methods include:
-
Calcination: Heating the catalyst in the presence of air or an inert gas to burn off organic residues (coke).[3]
-
Washing: Washing the catalyst with a suitable solvent to remove adsorbed impurities.
-
Chemical Treatment: Treating the catalyst with an acid, base, or a reducing/oxidizing agent to restore its active sites.
Troubleshooting Guides
This section provides solutions to common problems encountered during pyridine synthesis experiments.
Issue 1: Low or No Product Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | - Ensure the catalyst is fresh and has been stored correctly under an inert atmosphere.[2]- For some catalysts, an activation step (e.g., pre-reduction with H₂) may be necessary.- Test the catalyst with a known reaction to confirm its activity. |
| Suboptimal Reaction Conditions | - Optimize the reaction temperature. Too low may result in an incomplete reaction, while too high can lead to decomposition.[4]- Vary the solvent. The polarity and coordinating ability of the solvent can significantly impact the reaction.[5] |
| Catalyst Poisoning | - Purify all starting materials and solvents to remove potential poisons.- Consider using a ligand to protect the catalyst's active site.- Increase the catalyst loading as a last resort. |
| Incomplete Oxidation (for Hantzsch synthesis) | - The initial product of the Hantzsch synthesis is a dihydropyridine, which requires oxidation.[5]- Ensure the correct stoichiometry of the oxidizing agent (e.g., nitric acid, iodine).[5] |
Issue 2: Poor Selectivity (Formation of Multiple Products)
| Potential Cause | Troubleshooting Steps |
| Incorrect Catalyst Choice | - The catalyst can play a crucial role in directing the regioselectivity of the reaction.- For C-H activation reactions, the choice of ligand is critical for controlling selectivity. |
| Reaction Temperature | - Lowering the reaction temperature can sometimes favor the formation of the thermodynamically more stable product.- Conversely, higher temperatures may favor the kinetically controlled product. |
| Order of Reagent Addition | - In multi-component reactions, the order of addition can influence the reaction pathway and final product distribution.[5] |
| Steric Hindrance | - The steric bulk of the catalyst, ligands, or substituents on the starting materials can direct the reaction to less hindered positions. |
Catalyst Performance Data
The following tables provide a summary of quantitative data for different catalysts in common pyridine synthesis reactions.
Table 1: Catalyst Performance in Hantzsch Pyridine Synthesis
| Catalyst | Aldehyde | β-Ketoester | Nitrogen Source | Solvent | Temp (°C) | Time | Yield (%) |
| p-TSA / Ultrasonic | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Aqueous (SDS, 0.1M) | RT | - | 96 |
| γ-Al₂O₃ nanoparticles | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Solvent-free | 90 | - | 95 |
| Iodine | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Refluxing Methanol | Reflux | - | High |
| Uncatalyzed | Benzaldehyde | Ethyl acetoacetate | Ammonium acetate | Ethanol | Reflux | 24h | Low |
Table 2: Catalyst Performance in Bohlmann-Rahtz Pyridine Synthesis
| Catalyst | Enamine | Alkynone | Solvent | Temp (°C) | Yield (%) |
| Acetic Acid | Various | Various | Toluene | Reflux | Good to Excellent |
| Amberlyst-15 | Acid-sensitive enamines | Various | Toluene | Milder Conditions | Improved |
| Yb(OTf)₃ (20 mol%) | Various | Various | Toluene | Reflux | High |
| ZnBr₂ (15 mol%) | Various | Various | Toluene | Reflux | High |
| None | Various | Various | Ethanol | High Temp | Moderate |
Note: Yields are highly substrate-dependent.
Table 3: Catalyst Performance in Kröhnke Pyridine Synthesis
| Catalyst/Conditions | α-Pyridinium methyl ketone salt | α,β-Unsaturated carbonyl | Nitrogen Source | Solvent | Temp (°C) | Yield (%) |
| Ammonium Acetate | N-phenacylpyridinium bromide | Chalcone | Ammonium acetate | Glacial Acetic Acid | Reflux (~120) | >60 |
| Ammonium Acetate | Various | Various | Ammonium acetate | Methanol/Ethanol | Reflux | Moderate to High |
| Solvent-free | Triaryl substituted precursors | Triaryl substituted precursors | Ammonium acetate | None | 120-140 | >90 |
Note: Yields can be significantly influenced by the specific substrates and purity of reagents.[6]
Experimental Protocols
This section provides detailed methodologies for key experiments related to pyridine synthesis.
Protocol 1: General Procedure for Hantzsch Pyridine Synthesis using a Heterogeneous Catalyst
-
Reaction Setup: In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (2 mmol), ammonium acetate (1.5 mmol), and the heterogeneous catalyst (e.g., γ-Al₂O₃ nanoparticles, 10 mol%).
-
Reaction: Stir the mixture vigorously at the desired temperature (e.g., 90°C) for the required time. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Catalyst Removal: After the reaction is complete, cool the mixture to room temperature. Add a suitable solvent (e.g., ethanol) to dissolve the product and filter the mixture to remove the solid catalyst.
-
Product Isolation: Wash the recovered catalyst with the solvent. Combine the filtrate and washings, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by recrystallization or column chromatography.
-
Oxidation: The resulting dihydropyridine can be oxidized to the corresponding pyridine using a suitable oxidizing agent (e.g., iodine in refluxing methanol).[5]
Protocol 2: General Procedure for Catalyst Regeneration (Calcination of a Zeolite Catalyst)
-
Catalyst Recovery: After the reaction, filter the zeolite catalyst from the reaction mixture and wash it thoroughly with a suitable solvent to remove any adsorbed organic molecules.
-
Drying: Dry the catalyst in an oven at 100-120°C for several hours to remove the solvent.
-
Calcination: Place the dried catalyst in a furnace. Heat the catalyst under a slow flow of air or nitrogen. The calcination temperature and duration will depend on the specific zeolite and the nature of the deposited coke. A typical procedure might involve heating to 500-600°C for 4-6 hours.[3][7]
-
Cooling: After calcination, allow the catalyst to cool down to room temperature under a flow of dry nitrogen.
-
Storage: Store the regenerated catalyst under an inert atmosphere until its next use.
Visualizations
The following diagrams illustrate key workflows and concepts in catalyst selection and optimization for pyridine synthesis.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Towards the sustainable production of pyridines via thermo-catalytic conversion of glycerol with ammonia over zeolite catalysts - Green Chemistry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Solvent Effects on the Regioselectivity of Pyridine Functionalization
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of solvent effects on the regioselectivity of pyridine functionalization.
Troubleshooting Guides and FAQs
Issue 1: Poor Regioselectivity in Nucleophilic Aromatic Substitution (SNAr)
Q1: My nucleophilic aromatic substitution on a substituted halopyridine is yielding a mixture of C2 and C4 isomers. How can I improve the selectivity?
A1: Nucleophilic aromatic substitution on pyridines inherently favors the C2 and C4 positions due to the stabilization of the Meisenheimer intermediate by the electronegative nitrogen atom.[1][2] The choice of solvent plays a critical role in modulating the regioselectivity of this reaction.
Troubleshooting Steps:
-
Evaluate Solvent Polarity and Hydrogen Bonding Capability: The polarity and hydrogen-bonding capacity of the solvent can significantly influence which isomer is favored.[1]
-
Polar Aprotic Solvents (e.g., DMSO, DMF): These solvents can favor the formation of the isomer where the negative charge in the intermediate is more localized on the nitrogen, which can be influenced by other substituents on the ring. For example, in the reaction of 2,6-dichloro-3-(methoxycarbonyl)pyridine with 1-methylpiperazine, switching from dichloromethane (DCM) to dimethyl sulfoxide (DMSO) changed the selectivity from 16:1 for the C2 isomer to 2:1 for the C6 isomer.[1]
-
Nonpolar or Less Polar Solvents (e.g., Toluene, THF): These solvents may favor the kinetic product or be influenced more by steric factors.
-
-
Consider Steric Hindrance: The steric bulk of both the nucleophile and substituents on the pyridine ring can direct the reaction to the less hindered position.[1] If the C2 position is sterically hindered, attack at C4 may be favored. Conversely, a bulky substituent at C4 can direct the nucleophile to C2.[1]
-
Screen a Range of Solvents: It is highly recommended to perform a solvent screen to identify the optimal conditions for your specific substrate and nucleophile.
Data Presentation: Solvent Effects on SNAr of 2,6-dichloro-3-(methoxycarbonyl)pyridine
| Entry | Solvent | C2 Isomer Yield (%) | C6 Isomer Yield (%) | Regioisomeric Ratio (C2:C6) |
| 1 | Dichloromethane (DCM) | 80 | 5 | 16:1 |
| 2 | Dimethyl Sulfoxide (DMSO) | 33 | 67 | 1:2 |
Data adapted from a representative example.[1]
Issue 2: Low Yield and Poor Selectivity in Electrophilic Aromatic Substitution (EAS)
Q2: I am attempting an electrophilic aromatic substitution on pyridine, but the yield is extremely low and I am getting a mixture of products. What can I do?
A2: Electrophilic aromatic substitution on pyridine is inherently difficult due to the electron-deficient nature of the ring caused by the electronegative nitrogen atom.[1] Furthermore, the reaction conditions for EAS are often acidic, which leads to the protonation of the pyridine nitrogen, further deactivating the ring.[1] A common and effective strategy is to first convert the pyridine to its N-oxide.[1][3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low-yield electrophilic aromatic substitution on pyridine.
Experimental Protocol: Formation of Pyridine N-oxide
-
In a well-ventilated fume hood, add 110 g (1.39 moles) of pyridine to a reaction flask equipped with a stirrer.
-
While stirring, add 250 ml (1.50 moles) of 40% peracetic acid at a rate that maintains the reaction temperature at 85°C. This addition typically takes 50-60 minutes.
-
After the addition is complete, continue stirring until the temperature cools to 40°C.
-
To isolate the pyridine N-oxide, evaporate the acetic acid solution under vacuum.
-
Distill the residue at a pressure of 1 mm Hg or less. The product will be collected at 100–105°C/1mm as a colorless solid.[1]
Issue 3: Unexpected Regioselectivity in C-H Functionalization
Q3: My C-H functionalization of pyridine is not giving the expected regioisomer. How can solvent choice influence the outcome?
A3: The regioselectivity of C-H functionalization is highly dependent on the reaction mechanism, which in turn can be strongly influenced by the solvent.
Troubleshooting Steps:
-
Analyze the Reaction Mechanism:
-
Radical Reactions (Minisci-type): The regioselectivity can be tuned by modifying the solvent and pH.[4] The polarity of the solvent can affect the relative contribution of different directing factors.[4]
-
Metal-Catalyzed Reactions: The solvent can influence the stability of catalytic intermediates and the coordination of ligands, thereby altering the regioselectivity. For some palladium-catalyzed reactions, a mixture of solvents like t-BuOH/toluene can be optimal.[5]
-
-
Conduct a Solvent Screen: A systematic screen of solvents with varying polarities and coordinating abilities is crucial for optimizing regioselectivity.
Data Presentation: Solvent and Base Effects on Regioselective Sulfonylation of Pyridine
| Entry | Base | Solvent | C4:C2 Ratio |
| 1 | DABCO | CH2Cl2 | 70:30 |
| 2 | Et3N | CH2Cl2 | 60:40 |
| 3 | DBU | CH2Cl2 | 85:15 |
| 4 | DABCO | THF | 55:45 |
| 5 | DABCO | Toluene | 65:35 |
Data adapted from Friedrich, M., & Manolikakes, G. (2022). Base-Mediated C4-Selective C-H-Sulfonylation of Pyridine.
Experimental Protocols
Directed ortho-Metalation of a Substituted Pyridine
This protocol describes a general procedure for the directed ortho-metalation of a substituted pyridine followed by quenching with an electrophile.
Materials:
-
Substituted pyridine with a directing metalation group (e.g., -CONEt₂, -OMe)
-
Strong lithium amide base (e.g., Lithium diisopropylamide (LDA) or Lithium 2,2,6,6-tetramethylpiperidide (LiTMP))
-
Anhydrous tetrahydrofuran (THF)
-
Electrophile (e.g., I₂, Me₃SiCl)
Procedure:
-
In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the substituted pyridine in anhydrous THF.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add a solution of the lithium amide base (typically 1.1 equivalents) to the cooled pyridine solution.
-
Stir the reaction mixture at -78 °C for the appropriate time (this can range from 30 minutes to several hours, depending on the substrate).
-
Add the electrophile to the reaction mixture at -78 °C.
-
Allow the reaction to slowly warm to room temperature.
-
Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl).
-
Extract the product with an organic solvent, dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purify the product by column chromatography or crystallization.[1]
Logical Relationship for Solvent Choice in Pyridine Functionalization
Caption: Logical relationship between reaction type, solvent properties, and desired experimental outcome in pyridine functionalization.
References
Technical Support Center: Industrial Scale-Up of 6-Phenylpyridin-3-ol Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals managing the industrial scale-up of 6-phenylpyridin-3-ol synthesis, a key intermediate in pharmaceutical manufacturing. The guidance primarily focuses on the Suzuki-Miyaura cross-coupling reaction, a prevalent method for constructing the biaryl scaffold of this molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most common industrial synthesis route for this compound?
A1: The Suzuki-Miyaura cross-coupling reaction is a widely used and versatile method for the synthesis of this compound on an industrial scale.[1] This reaction typically involves the palladium-catalyzed coupling of a pyridine derivative, such as 6-bromo-3-hydroxypyridine or a protected version, with phenylboronic acid or one of its esters.[2][3]
Q2: What are the critical parameters to monitor during the scale-up of the Suzuki-Miyaura reaction for this compound?
A2: Key parameters to monitor during scale-up include reaction temperature, mixing efficiency, reagent and solvent purity, and catalyst activity.[4] Inadequate control of these parameters can lead to inconsistent reaction kinetics, formation of impurities, and lower yields.[4] At high altitudes, the boiling point of the solvent system may be lower, necessitating the use of a pressure vessel to maintain the optimal reaction temperature.[4]
Q3: How can I minimize the formation of common side products in this reaction?
A3: Common side reactions in Suzuki-Miyaura coupling include protodeboronation (replacement of the boronic acid group with a hydrogen) and homocoupling of the boronic acid.[5][6] To minimize these, consider the following:
-
Protodeboronation: Use a less harsh base, lower the reaction temperature, or use a more stable boronic ester derivative (e.g., pinacol ester).[7][8]
-
Homocoupling: Ensure a thoroughly deoxygenated reaction mixture, as oxygen can promote this side reaction.[5][7] Precise stoichiometric control of the boronic acid (typically 1.1-1.2 equivalents) can also help.[3]
Q4: What are the best practices for removing the palladium catalyst from the final product?
A4: Residual palladium in the final active pharmaceutical ingredient (API) is strictly regulated and must be removed.[9] Common methods for palladium removal include:
-
Filtration through celite or activated carbon.[10]
-
Treatment with scavenger resins or reagents like L-cysteine.[4][11]
-
Crystallization of the product, which can be optimized to leave palladium impurities in the mother liquor.[12]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the scale-up of this compound synthesis.
Issue 1: Low or Inconsistent Reaction Yield
| Potential Cause | Troubleshooting Action |
| Poor Reagent Quality | Ensure starting materials (6-bromo-3-hydroxypyridine, phenylboronic acid) are of high purity. Boronic acids can degrade over time; use fresh batches or re-qualify older stock.[13] |
| Catalyst Deactivation | Use fresh, high-quality palladium catalyst and phosphine ligands. Ensure they are stored under an inert atmosphere to prevent oxidation.[13] Consider using more robust pre-catalysts.[7] |
| Inefficient Mixing | On a large scale, inadequate stirring can lead to localized concentration gradients and poor reaction kinetics.[7] Ensure the reactor's agitation is sufficient to maintain a homogenous slurry. |
| Suboptimal Temperature | Reaction temperature is often a critical process parameter.[4] A temperature too low may result in an incomplete reaction, while a temperature too high can lead to degradation and side product formation. |
| Presence of Oxygen | Oxygen can deactivate the Pd(0) catalyst.[13] Ensure all solvents are thoroughly degassed and the reaction is run under a strict inert atmosphere (Nitrogen or Argon).[13] |
Issue 2: High Levels of Impurities
| Potential Cause | Troubleshooting Action |
| Protodeboronation | This is common with electron-deficient boronic acids.[13] Use a milder base (e.g., K₂CO₃ instead of K₃PO₄), lower the reaction temperature, or switch to a more stable boronic ester.[7][8] |
| Homocoupling of Boronic Acid | This is often caused by the presence of oxygen.[7] Improve the degassing procedure for solvents and the inerting of the reactor. |
| Formation of Phosphine Oxides | Phosphine ligands can be oxidized. This can sometimes indicate issues with the inert atmosphere.[4] |
| Hydrolysis of Product or Starting Material | The basic conditions can sometimes lead to unwanted hydrolysis if other sensitive functional groups are present.[1] |
Issue 3: Difficulty in Product Isolation and Purification
| Potential Cause | Troubleshooting Action |
| Poor Crystallization | An uncontrolled precipitation can trap impurities.[12] Develop a robust crystallization procedure with controlled cooling rates and solvent ratios. |
| Emulsion Formation During Workup | Lengthy and numerous phase separations can be problematic at scale.[12] Optimize the workup procedure to minimize the number of extractions and washes. |
| High Residual Palladium | Standard purification may not be sufficient. Implement a specific palladium scavenging step using adsorbents or chemical scavengers.[9][14] |
Experimental Protocols
The following is a generalized experimental protocol for a Suzuki-Miyaura coupling reaction for the synthesis of this compound, intended as a starting point for process development.
Materials:
-
6-bromo-3-hydroxypyridine (or a suitably protected derivative) (1.0 equiv)
-
Phenylboronic acid (1.2 equiv)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 0.02-1 mol%)[8]
-
Base (e.g., K₂CO₃, 2.0 equiv)[4]
-
Solvent (e.g., 1,4-Dioxane/Water 4:1, or 2-BuOH/Water 7:3)[4][15]
Procedure:
-
Reactor Setup: Charge a suitably sized and cleaned reactor with 6-bromo-3-hydroxypyridine and phenylboronic acid.
-
Inerting: Seal the reactor and purge thoroughly with nitrogen or argon to remove all oxygen.
-
Solvent and Base Addition: Add the degassed solvent mixture and the base under a positive inert gas pressure.
-
Catalyst Addition: Add the palladium catalyst.
-
Reaction: Heat the mixture to the target temperature (e.g., 80-100 °C) with vigorous stirring.[4]
-
Monitoring: Monitor the reaction progress by a suitable analytical method (e.g., HPLC, TLC) until the starting material is consumed.
-
Workup: Cool the reaction mixture. If using an organic solvent, it may be diluted with a suitable solvent like ethyl acetate and washed with water and brine.
-
Palladium Removal: The crude product stream can be treated with a palladium scavenger.
-
Isolation and Purification: The product is isolated, typically by crystallization from a suitable solvent system to achieve the desired purity.[16]
Data Presentation
The following tables summarize the effect of various parameters on the Suzuki-Miyaura coupling reaction, based on literature for similar biaryl syntheses.
Table 1: Effect of Solvent and Base on Yield
| Solvent System | Base | Temperature (°C) | Yield (%) | Reference |
| 1,4-Dioxane/H₂O | K₃PO₄ | 70-80 | Good | [8] |
| Toluene | K₂CO₃ | Reflux | 92-94 | [17] |
| 2-BuOH/H₂O (7/3) | K₂CO₃ | 89-90 | Optimized for scale-up | [4] |
| Aqueous Ethanol | K₃PO₄ | 70 | Optimized via HTE | [12] |
Table 2: Catalyst Loading and Palladium Residue
| Catalyst | Catalyst Loading (mol%) | Pd in Isolated Solid (ppm) | Reference |
| Na₂PdCl₄ | 0.4 | 204 | [12] |
| Pd(AmPhos)₂Cl₂ | 0.15 | Not specified | [12] |
| Pd(PPh₃)₂Cl₂ | 1 | Not specified | [4] |
Visualizations
Caption: Troubleshooting workflow for addressing low yield issues.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
References
- 1. books.rsc.org [books.rsc.org]
- 2. rose-hulman.edu [rose-hulman.edu]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Yoneda Labs [yonedalabs.com]
- 6. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 7. reddit.com [reddit.com]
- 8. mdpi.com [mdpi.com]
- 9. arborassays.com [arborassays.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. benchchem.com [benchchem.com]
- 14. researchgate.net [researchgate.net]
- 15. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 16. home.sandiego.edu [home.sandiego.edu]
- 17. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Potency of Novel Pyrazole Derivatives: A Comparative Guide to Their Biological Activity
For researchers, scientists, and professionals in drug development, the quest for novel therapeutic agents is a continuous endeavor. Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, exhibiting a wide spectrum of biological activities. This guide provides an objective comparison of the anticancer, antimicrobial, and anti-inflammatory properties of several novel pyrazole derivatives, supported by experimental data and detailed methodologies.
Anticancer Activity: A Targeted Approach to Inhibit Tumor Growth
A significant body of research highlights the potential of pyrazole derivatives as potent anticancer agents. These compounds have been shown to target various cancer cell lines, often through the inhibition of critical signaling pathways involved in cell proliferation and survival.
Comparative Anticancer Activity of Pyrazole Derivatives (IC50 µM)
| Compound/Derivative | MCF-7 (Breast) | A549 (Lung) | HCT116 (Colon) | HepG2 (Liver) | A2780 (Ovarian) | Reference |
| Compound 43 (PI3K Inhibitor) | 0.25 | - | - | - | - | [1] |
| Compounds 33 & 34 (CDK2 Inhibitors) | < 23.7 | < 23.7 | < 23.7 | < 23.7 | - | [1] |
| Compound C5 (EGFR Inhibitor) | 0.08 | - | - | - | - | [2] |
| Compound 12d (Tubulin Polymerization Inhibitor) | - | - | - | - | - | [3] |
| Compound 5e (Xanthine Oxidase Inhibitor) | 3.6-24.6 | - | 3.6-24.6 | 3.6-24.6 | - | |
| Doxorubicin (Standard) | 0.95 | - | - | - | - | [1] |
| Erlotinib (Standard) | - | - | - | 10.6 | - |
Note: '-' indicates data not available in the cited sources.
The data clearly indicates that certain pyrazole derivatives exhibit superior or comparable cytotoxicity against various cancer cell lines when compared to standard chemotherapeutic agents. For instance, Compound 43 shows a significantly lower IC50 value against MCF-7 breast cancer cells than the standard drug Doxorubicin, suggesting its high potency as a PI3K inhibitor.[1] Similarly, compounds 33 and 34 demonstrate broad-spectrum activity, while compound C5 is a potent EGFR inhibitor.[1][2]
Key Signaling Pathways Targeted by Anticancer Pyrazole Derivatives
Several signaling pathways crucial for cancer cell proliferation and survival are effectively targeted by pyrazole derivatives. Understanding these mechanisms is vital for rational drug design and development.
Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by a novel pyrazole derivative.
Caption: Dual inhibition of EGFR and VEGFR-2 signaling by a pyrazole derivative.
Antimicrobial Activity: Combating Bacterial and Fungal Pathogens
Certain pyrazole derivatives have demonstrated significant antimicrobial activity against a range of pathogenic bacteria and fungi. Their efficacy is often compared to standard antibiotics and antifungal agents.
Comparative Antimicrobial Activity of Pyrazole Derivatives (MIC µg/mL)
| Compound/Derivative | E. coli (Gram-) | S. aureus (Gram+) | S. epidermidis (Gram+) | A. niger (Fungus) | Reference |
| Compound 3 | 0.25 | - | - | - | [4] |
| Compound 4 | - | - | 0.25 | - | [4] |
| Compound 2 | - | - | - | 1 | [4] |
| Ciprofloxacin (Standard) | 0.5 | - | 4 | - | [4] |
| Clotrimazole (Standard) | - | - | - | 2 | [4] |
Note: '-' indicates data not available in the cited sources.
The results show that Compound 3 is more potent against E. coli than the standard antibiotic Ciprofloxacin.[4] Similarly, Compound 4 exhibits strong activity against S. epidermidis.[4] In the antifungal assessment, Compound 2 demonstrates a lower MIC value against A. niger compared to Clotrimazole.[4]
Anti-inflammatory Activity: Modulating the Inflammatory Response
Pyrazole derivatives have also been investigated for their anti-inflammatory properties, with some compounds showing potent activity in preclinical models. A well-known example of a pyrazole-containing anti-inflammatory drug is Celecoxib, a selective COX-2 inhibitor.
Experimental Workflow for Biological Activity Validation
The validation of the biological activity of novel pyrazole derivatives typically follows a structured workflow, from initial screening to more detailed mechanistic studies.
Caption: General experimental workflow for the validation of pyrazole derivatives.
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the validation of biological activity.
MTT Assay for Anticancer Activity
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10⁴ cells/well and incubated for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the pyrazole derivatives and incubated for an additional 48-72 hours.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plate is incubated for another 4 hours.
-
Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 490 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.
Agar Well Diffusion Method for Antimicrobial Susceptibility Testing
This method is used to assess the antimicrobial activity of the synthesized compounds.
-
Preparation of Inoculum: Bacterial or fungal strains are cultured in a suitable broth medium to achieve a turbidity equivalent to the 0.5 McFarland standard.
-
Agar Plate Preparation: Molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri dishes and allowed to solidify.
-
Inoculation: The surface of the agar is uniformly inoculated with the microbial suspension using a sterile cotton swab.
-
Well Preparation and Compound Addition: Wells of a specific diameter (e.g., 6 mm) are created in the agar using a sterile borer. A defined volume (e.g., 100 µL) of the pyrazole derivative solution at a specific concentration is added to each well.
-
Incubation: The plates are incubated at 37°C for 24 hours for bacteria and at 28°C for 48-72 hours for fungi.
-
Measurement of Inhibition Zone: The diameter of the zone of inhibition around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.
Conclusion
The presented data underscores the significant potential of novel pyrazole derivatives as a versatile scaffold for the development of new therapeutic agents. Their potent and often selective activity against cancer cells, pathogenic microbes, and inflammatory processes warrants further investigation. The detailed experimental protocols and an understanding of the targeted signaling pathways provide a solid foundation for future research aimed at optimizing the efficacy and safety of these promising compounds. Continued exploration in this area is crucial for translating these findings into clinically effective treatments.
References
- 1. drughunter.com [drughunter.com]
- 2. Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and biological evaluation of novel pyrazole derivatives with anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anti-inflammatory and antimicrobial activities of novel pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to 6-Phenylpyridin-3-ol: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient synthesis of novel chemical entities is a cornerstone of innovation. 6-Phenylpyridin-3-ol, a key heterocyclic scaffold, has garnered significant interest due to its potential applications in medicinal chemistry and materials science. This guide provides a comparative analysis of various synthetic routes to this valuable compound, offering a comprehensive overview of methodologies, experimental data, and detailed protocols to inform strategic synthetic planning.
This analysis focuses on four primary synthetic strategies: the hetero-Diels-Alder reaction, furan rearrangement, "anti-Wacker" type cyclization, and synthesis from chalcone precursors. Each route presents distinct advantages and challenges in terms of yield, atom economy, and accessibility of starting materials.
Comparison of Synthetic Routes
| Synthetic Route | Key Features | Reported Yield | Reaction Conditions | Starting Material Accessibility |
| Hetero-Diels-Alder Reaction | Single-step access to polysubstituted 3-hydroxypyridines. | Not specified for target | Room temperature, Nd(OTf)₃ catalyst. | Requires synthesis of 5-ethoxyoxazoles. |
| Furan Rearrangement | Transformation of readily available furans into the pyridine core. | Up to 87% for derivatives.[1] | Elevated temperature and pressure in aqueous or alcoholic ammonia. | 2-Acylfurans are often commercially available or readily synthesized. |
| "Anti-Wacker" Type Cyclization | A modern de novo synthesis of polysubstituted 3-hydroxypyridines. | Not specified for target | Not specified for target | Requires multi-step synthesis of precursors. |
| From Chalcones | Convergent approach building the pyridine ring from acyclic precursors. | Not specified for target | Typically involves condensation followed by cyclization. | Chalcones are readily prepared via Claisen-Schmidt condensation. |
Visualizing the Synthetic Pathways
To better understand the flow of each synthetic strategy, the following diagrams illustrate the key transformations.
References
Unlocking Cognitive Enhancement: A Comparative Guide to 6-Phenylpyrimidin-4-one Analogs as M1 Muscarinic Receptor Modulators
For researchers and drug development professionals, the selective activation of the M1 muscarinic acetylcholine receptor (M1 mAChR) represents a promising therapeutic strategy for treating cognitive deficits associated with Alzheimer's disease and schizophrenia. This guide provides a detailed comparison of 6-phenylpyrimidin-4-one analogs, a novel class of positive allosteric modulators (PAMs) that enhance the activity of the M1 mAChR. We present a comprehensive analysis of their structure-activity relationships (SAR), supported by quantitative data, experimental protocols, and visual diagrams to facilitate the understanding of their therapeutic potential.
The M1 mAChR, a G protein-coupled receptor, plays a crucial role in learning, memory, and cognitive function.[1] Unlike orthosteric agonists that directly activate the receptor, PAMs bind to a distinct allosteric site, potentiating the effect of the endogenous neurotransmitter, acetylcholine.[2] This approach offers the potential for a more nuanced and safer therapeutic profile, avoiding the side effects associated with non-selective muscarinic activation. The 6-phenylpyrimidin-4-one scaffold has emerged as a key pharmacophore in the development of selective M1 PAMs.[2][3]
Comparative Analysis of 6-Phenylpyrimidin-4-one Analogs
The following tables summarize the structure-activity relationships of key 6-phenylpyrimidin-4-one and the closely related 4-phenylpyridin-2-one analogs. The data highlights how modifications to different parts of the molecule influence their potency, efficacy, and allosteric properties at the M1 mAChR.
Table 1: SAR of the Pendant Motif in 4-Phenylpyridin-2-one Analogs
| Compound | R Group | M1 PAM EC50 (nM) | M1 Agonist EC50 (nM) |
| 1a | Phenyl | 1,200 | > 10,000 |
| 1b | 4-Fluorophenyl | 830 | > 10,000 |
| 1c | 4-Chlorophenyl | 750 | > 10,000 |
| 1d | 4-Methylphenyl | 1,100 | > 10,000 |
| 1e | 4-Methoxyphenyl | 980 | > 10,000 |
| 1f | 1-Methyl-1H-pyrazol-4-yl | 180 | 2,300 |
Data synthesized from multiple sources for illustrative comparison.
Table 2: SAR of the Core and Pendant Motif in 6-Phenylpyrimidin-4-one Analogs
| Compound | Core Modification | Pendant Motif | M1 PAM EC50 (nM) | Allosteric Affinity (pKB) | Cooperativity (αβ) |
| 2a | None | 4-(1-Methylpyrazol-4-yl)benzyl | 130 | 4.88 | >100 |
| 2b | N-Methyl | 4-(1-Methylpyrazol-4-yl)benzyl | 250 | 4.60 | >100 |
| 2c | None | 4-(Pyrimidin-5-yl)benzyl | 450 | 4.35 | ~50 |
| 2d | None | 4-(Thiophen-3-yl)benzyl | 600 | 4.22 | ~30 |
Data synthesized from multiple sources for illustrative comparison.[2]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the evaluation of 6-phenylpyrimidin-4-one analogs.
Inositol Monophosphate (IP1) Accumulation Assay
This functional assay is a classic method for quantifying the activation of Gq/11-coupled receptors like the M1 mAChR.[4]
-
Cell Culture: CHO cells stably expressing the human M1 mAChR are plated in 96-well plates and grown to confluency.
-
Assay Buffer Preparation: Prepare an assay buffer containing HBSS, 20 mM HEPES, and 50 mM LiCl.
-
Compound Preparation: Prepare serial dilutions of the test compounds (PAMs) and the endogenous agonist acetylcholine (ACh) in the assay buffer.
-
Assay Procedure:
-
Wash the cells with the assay buffer.
-
Add the test compounds to the cells and incubate for a specified period (e.g., 30 minutes) at 37°C.
-
Add ACh to the wells and incubate for a further period (e.g., 60 minutes) at 37°C.
-
Lyse the cells and measure the accumulation of IP1 using a commercially available HTRF (Homogeneous Time-Resolved Fluorescence) kit according to the manufacturer's instructions.
-
-
Data Analysis: The data is analyzed using a non-linear regression model to determine the EC50 values for PAM activity and agonist activity.
Radioligand Binding Assay
This assay is used to determine the allosteric affinity (pKB) and cooperativity (α) of the PAMs.
-
Membrane Preparation: Prepare cell membranes from CHO cells expressing the M1 mAChR.
-
Binding Buffer: Prepare a binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Assay Setup: In a 96-well plate, add the cell membranes, the radioligand (e.g., [3H]N-methylscopolamine, a muscarinic antagonist), and varying concentrations of the test compound.
-
Incubation: Incubate the plates at room temperature for a specified time to allow binding to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.
-
Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Analyze the data to determine the ability of the test compound to modulate the binding of the radioligand, from which the pKB and cooperativity values can be derived.
Visualizing the Science: Diagrams and Workflows
To further clarify the concepts discussed, the following diagrams illustrate the M1 mAChR signaling pathway and a typical SAR workflow.
Figure 1: A generalized workflow for Structure-Activity Relationship (SAR) studies in drug discovery.
Figure 2: The M1 muscarinic acetylcholine receptor signaling pathway, activated by acetylcholine and potentiated by a PAM.
References
- 1. Muscarinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 2. 6-Phenylpyrimidin-4-ones as Positive Allosteric Modulators at the M1 mAChR: The Determinants of Allosteric Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of Novel 4-Arylpyridin-2-one and 6-Arylpyrimidin-4-one Positive Allosteric Modulators of the M1 Muscarinic Acetylcholine Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Assessment of the Molecular Mechanisms of Action of Novel 4-Phenylpyridine-2-One and 6-Phenylpyrimidin-4-One Allosteric Modulators at the M1 Muscarinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Efficacy Analysis of Phenylpyridine Scaffolds for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
The phenylpyridine structural motif is a cornerstone in medicinal chemistry, featured in a multitude of compounds exhibiting a wide range of biological activities. This guide provides a comparative analysis of the efficacy of various phenylpyridine derivatives, with a focus on their potential as anticancer agents. While specific experimental data for 6-phenylpyridin-3-ol is not extensively available in publicly accessible literature, this guide will draw upon data from structurally related compounds to provide a valuable comparative framework. This approach allows for an informed perspective on the potential efficacy of the broader phenylpyridine class and highlights key structure-activity relationships that can guide future drug discovery efforts.
In Vitro Anticancer Efficacy: A Comparative Overview
The following tables summarize the in vitro cytotoxic activity of several phenylpyridine and related heterocyclic derivatives against various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency, with lower values indicating higher efficacy.
Table 1: Cytotoxicity of Phenylpyridine and Related Derivatives Against Various Cancer Cell Lines
| Compound/Derivative Class | Cancer Cell Line | IC50 (µM) | Reference |
| Thienopyridine Indole Derivative | MGC-803 (Gastric) | 0.00161 | [1] |
| Thienopyridine Indole Derivative | HGC-27 (Gastric) | 0.00182 | [1] |
| Pyridine Derivative 8 | PC-3 (Prostate) | 1.55 | [2] |
| Pyridine Derivative 9 | MDA-MB-231 (Breast) | 9.13 | [2] |
| Pyridine Derivative 9 | HeLa (Cervical) | 11.77 | [2] |
| Pyridine Derivative 10f | HeLa (Cervical) | 6.12 | [3] |
| Imidazole Pyrimidine Derivative | HeLa (Cervical) | 6.54 | [3] |
| Piperazine Substituted Pyridine | HeLa (Cervical) | 3.5 | [3] |
| Furo[2,3-b]pyridine derivative 7 | Neuro-2a (Neuroblastoma) | 5.8 | [4] |
| Furo[2,3-b]pyridine derivative 12a | Neuro-2a (Neuroblastoma) | 3.6 | [4] |
Table 2: Comparative Cytotoxicity of Doxorubicin (Standard Chemotherapeutic)
| Compound/Drug | Cancer Cell Line | IC50 (µM) | Reference |
| Doxorubicin | MCF-7 (Breast) | ~2.35 - 4.57 | [4] |
| Doxorubicin | HCT-116 (Colon) | ~2.11 | [4] |
| Doxorubicin | HeLa (Cervical) | ~2.35 | [4] |
Potential Mechanisms of Action and Signaling Pathways
The anticancer activity of phenylpyridine derivatives is often attributed to their ability to interfere with critical cellular processes and signaling pathways essential for cancer cell proliferation and survival.
Inhibition of Tubulin Polymerization
Several pyridine-containing compounds exert their anticancer effects by disrupting microtubule dynamics through the inhibition of tubulin polymerization.[5][6] This leads to cell cycle arrest, typically at the G2/M phase, and subsequent induction of apoptosis. The thienopyridine indole derivative mentioned in Table 1, for instance, was found to inhibit tubulin polymerization with an IC50 of 2.505 µM by binding to the colchicine site on β-tubulin.[1]
Caption: Phenylpyridine compounds can inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis.
Kinase Inhibition
Protein kinases are crucial regulators of cell signaling and are frequently dysregulated in cancer. Many small molecule inhibitors targeting kinases have been developed, and the pyridine scaffold is a common feature in these drugs.[2] While specific kinase inhibition data for this compound is unavailable, the general structure suggests potential interaction with the ATP-binding pocket of various kinases.
Caption: Phenylpyridine derivatives can act as kinase inhibitors by competing with ATP for the active site.
Experimental Protocols
Detailed methodologies are essential for the accurate evaluation and comparison of compound efficacy. Below are standard protocols for key in vitro assays.
Cell Viability (MTT) Assay
This colorimetric assay is widely used to assess the cytotoxic effects of a compound on cancer cells.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well plates
-
Test compound (e.g., this compound) and control drug (e.g., Doxorubicin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and control drug. Include a vehicle control (e.g., DMSO).
-
Incubate the plates for 48-72 hours.
-
Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.
-
Carefully remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
Caption: Workflow for a standard MTT cell viability assay.
In Vitro Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the polymerization of tubulin into microtubules.
Materials:
-
Purified tubulin (>99% pure)
-
General Tubulin Buffer (e.g., 80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9)
-
GTP solution (10 mM)
-
Glycerol
-
Test compound and control (e.g., Paclitaxel as a polymerization promoter, Colchicine as an inhibitor)
-
Temperature-controlled spectrophotometer with a 96-well plate reader
Procedure:
-
Prepare a tubulin solution (e.g., 3 mg/mL) in General Tubulin Buffer containing glycerol.
-
Pre-incubate the tubulin solution with various concentrations of the test compound or control on ice.
-
Initiate polymerization by adding GTP and transferring the plate to a spectrophotometer pre-warmed to 37°C.
-
Monitor the change in absorbance at 340 nm over time (e.g., every minute for 60 minutes).
-
An increase in absorbance indicates tubulin polymerization. Compare the polymerization curves of the compound-treated samples with the control to determine the extent of inhibition or promotion.
In Vitro Kinase Inhibition Assay
This assay determines the ability of a compound to inhibit the activity of a specific protein kinase.
Materials:
-
Purified kinase enzyme
-
Specific kinase substrate (peptide or protein)
-
ATP
-
Kinase reaction buffer
-
Test compound and a known kinase inhibitor (e.g., Staurosporine)
-
Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)
-
96-well or 384-well plates
-
Plate reader capable of luminescence detection
Procedure:
-
In a multi-well plate, add the kinase enzyme, the specific substrate, and various concentrations of the test compound in the kinase reaction buffer.
-
Initiate the kinase reaction by adding ATP.
-
Incubate the plate at a specific temperature (e.g., 30°C) for a set period (e.g., 60 minutes).
-
Stop the reaction and detect the kinase activity using a suitable detection reagent that measures either the amount of phosphorylated substrate or the amount of ADP produced.
-
Measure the signal (e.g., luminescence) using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to controls and determine the IC50 value.
Conclusion and Future Directions
The phenylpyridine scaffold is a versatile and promising platform for the development of novel therapeutic agents, particularly in the field of oncology. While direct experimental data on the efficacy of this compound is currently limited, the analysis of structurally related compounds provides valuable insights into its potential biological activities. The data suggests that phenylpyridine derivatives can exhibit potent anticancer effects through mechanisms such as tubulin polymerization inhibition and kinase modulation.
Future research should focus on the synthesis and comprehensive biological evaluation of this compound and its analogues. Systematic screening against a broad panel of cancer cell lines and a diverse set of kinases will be crucial to elucidate its specific mechanism of action and to identify its most promising therapeutic applications. The detailed experimental protocols provided in this guide offer a robust framework for conducting such investigations, ensuring the generation of high-quality, reproducible data that can effectively drive the drug discovery process forward.
References
- 1. In vitro Screening of Antileishmanial Activity of Natural Product Compounds: Determination of IC50, CC50 and SI Values - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Anti-Cancer Activity of Phenyl and Pyrid-2-yl 1,3-Substituted Benzo[1,2,4]triazin-7-ones and Stable Free Radical Precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and in Vitro Screening of Phenylbipyridinylpyrazole Derivatives as Potential Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis for the Structural Confirmation of 6-Phenylpyridin-3-ol: A Comparative Guide
This guide provides a comparative analysis of the spectroscopic data expected for 6-phenylpyridin-3-ol, a versatile scaffold in medicinal chemistry and materials science.[1] The structural confirmation of this compound relies on a comprehensive evaluation of its spectroscopic profile, including ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Due to the limited availability of a complete, published dataset for this compound, this guide presents a combination of theoretical values, data from closely related analogues, and general experimental protocols to aid researchers in its characterization.
The molecular formula for this compound is C₁₁H₉NO, with a molecular weight of 171.19 g/mol and a monoisotopic mass of 171.068413911 Da.[2]
Proton Nuclear Magnetic Resonance (¹H NMR) Spectroscopy
¹H NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing information about the chemical environment of hydrogen atoms. The expected ¹H NMR spectrum of this compound would show distinct signals for the aromatic protons on both the pyridine and phenyl rings, as well as a characteristic signal for the hydroxyl proton.
Table 1: Comparison of ¹H NMR Data for this compound and Related Compounds
| Compound | Aromatic Protons (ppm) | Hydroxyl Proton (ppm) | Solvent |
| Expected for this compound | 7.0 - 8.5 | Broad singlet, 9.0 - 10.0 | DMSO-d₆ |
| 3-Phenylpyridine[3] | 7.30 - 8.84 | - | CDCl₃ |
| Phenol[4] | 6.78 - 7.19 | 4.35 | CDCl₃ |
| 2-Phenylpyridine[5] | 7.21 - 8.70 | - | CDCl₃ |
The protons on the pyridine ring are expected to appear at a lower field (higher ppm) compared to those on the phenyl ring due to the electron-withdrawing effect of the nitrogen atom. The hydroxyl proton signal is typically broad and its chemical shift can be highly dependent on the solvent and concentration.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Spectroscopy
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. The spectrum for this compound is expected to show 11 distinct signals corresponding to the 11 carbon atoms in the molecule, assuming no accidental overlap.
Table 2: Comparison of ¹³C NMR Data for this compound and Related Compounds
| Compound | Aromatic Carbons (ppm) | Carbon Bearing OH (ppm) | Solvent |
| Expected for this compound | 115 - 160 | ~155 | DMSO-d₆ |
| 2-Phenylpyridine[5] | 120.3 - 156.1 | - | CDCl₃ |
| Phenol | 115.4 - 155.5 | 155.5 | CDCl₃ |
| Pyridine | 123.9 - 150.1 | - | H₂O |
The carbon atom attached to the hydroxyl group (C-3 of the pyridine ring) is expected to be significantly deshielded and appear at a lower field. The carbons of the phenyl ring will have chemical shifts in the typical aromatic region.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak (M⁺) is expected at an m/z value corresponding to its molecular weight.
Table 3: Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₁₁H₉NO |
| Molecular Weight | 171.19 g/mol [2] |
| Monoisotopic Mass | 171.068 Da[2] |
| Expected Molecular Ion Peak (M⁺) | m/z 171 |
| Potential Major Fragments | m/z 142 ([M-CHO]⁺), 77 ([C₆H₅]⁺) |
High-resolution mass spectrometry (HRMS) would be able to confirm the elemental composition of the molecular ion, matching the calculated exact mass.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the hydroxyl group, aromatic rings, and the C-N bond of the pyridine ring.
Table 4: Comparison of IR Absorption Bands for this compound and Related Functional Groups
| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H stretch (hydroxyl) | 3200 - 3600 | Broad, Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=C and C=N stretch (aromatic rings) | 1450 - 1650 | Medium to Strong |
| C-O stretch (phenol) | 1200 - 1260 | Strong |
The broadness of the O-H stretching band is due to hydrogen bonding.
Experimental Protocols
The following are general protocols for the spectroscopic analysis of organic compounds like this compound.
¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrument: A standard NMR spectrometer (e.g., Bruker, Jeol) operating at a frequency of 400 MHz or higher for ¹H NMR is recommended.
-
Data Acquisition: Record the spectra at room temperature. For ¹H NMR, typical parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans. For ¹³C NMR, a larger number of scans (e.g., 1024 or more) is usually required due to the lower natural abundance of the ¹³C isotope.[6]
-
Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).
Mass Spectrometry (Electron Ionization - EI)
-
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, either directly via a solid probe or through a gas chromatograph (GC-MS).
-
Ionization: Bombard the sample with a beam of high-energy electrons (typically 70 eV) to cause ionization and fragmentation.
-
Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: Detect the ions and generate a mass spectrum, which is a plot of ion intensity versus m/z.
Infrared (IR) Spectroscopy (Attenuated Total Reflectance - ATR)
-
Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.
-
Data Acquisition: Press the sample against the crystal with a pressure arm to ensure good contact. Record the IR spectrum, typically in the range of 4000 to 400 cm⁻¹.
-
Data Processing: The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (cm⁻¹).
Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the structural confirmation of this compound using the discussed spectroscopic techniques.
Caption: Workflow for the structural elucidation of this compound.
References
A Comparative Guide to In Vitro and In Vivo Studies of Pyridine Derivatives
This guide provides a comparative analysis of in vitro and in vivo methodologies for evaluating pyridine derivatives, a class of heterocyclic compounds with significant therapeutic potential. We will explore the experimental data and protocols associated with a representative pyridine derivative, focusing on its evaluation as a potential anti-cancer agent. This guide is intended for researchers, scientists, and drug development professionals seeking to understand the transition from benchtop assays to preclinical animal models.
Introduction to Pyridine Derivatives Evaluation
Pyridine and its derivatives are fundamental scaffolds in medicinal chemistry, found in numerous FDA-approved drugs. Their evaluation follows a standard drug discovery pipeline that begins with in vitro testing to determine biological activity at a cellular level, followed by in vivo studies to assess efficacy, safety, and pharmacokinetics in a whole-organism context. Understanding the correlation and potential discrepancies between these two stages is critical for successful drug development.
This guide focuses on a hypothetical pyridine derivative, "Pyr-A," designed as an inhibitor of the MEK1/2 kinases in the MAPK/ERK signaling pathway, a common target in oncology.
In Vitro Evaluation of Pyr-A
In vitro studies are the first step in characterizing the biological activity of a new compound. They are typically high-throughput and cost-effective, providing initial data on potency and mechanism of action. Key experiments include enzymatic assays and cell-based assays.
Table 1: In Vitro Activity of Pyr-A
| Assay Type | Target/Cell Line | Parameter | Value |
| Enzymatic Assay | Recombinant MEK1 | IC₅₀ | 15 nM |
| Cell Viability Assay | A375 (Melanoma) | IC₅₀ | 150 nM |
| Target Engagement Assay | A375 (Melanoma) | p-ERK EC₅₀ | 75 nM |
Experimental Protocol: Cell Viability (MTT) Assay
-
Cell Seeding: A375 human melanoma cells are seeded into 96-well plates at a density of 5,000 cells per well in DMEM supplemented with 10% FBS and incubated for 24 hours at 37°C and 5% CO₂.
-
Compound Treatment: A serial dilution of Pyr-A (ranging from 0.1 nM to 10 µM) is prepared in DMEM. The cell culture medium is replaced with the medium containing various concentrations of Pyr-A. A vehicle control (0.1% DMSO) is also included.
-
Incubation: The plates are incubated for 72 hours at 37°C and 5% CO₂.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.
-
Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Data Acquisition: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The IC₅₀ value is calculated by fitting the dose-response curve using non-linear regression analysis.
In Vivo Evaluation of Pyr-A
Following promising in vitro results, in vivo studies are conducted to evaluate the compound's efficacy and safety in a living organism. These studies are essential for understanding how a drug is absorbed, distributed, metabolized, and excreted (ADME), and for observing its therapeutic effect in the context of a complex biological system.
Table 2: In Vivo Efficacy of Pyr-A in A375 Xenograft Model
| Compound | Dose (mg/kg, p.o., QD) | Tumor Growth Inhibition (TGI) | Body Weight Change |
| Vehicle | - | 0% | +2% |
| Pyr-A | 25 | 65% | -3% |
Experimental Protocol: Murine Xenograft Model
-
Cell Implantation: Six-week-old female athymic nude mice are subcutaneously inoculated in the right flank with 5 x 10⁶ A375 cells suspended in Matrigel.
-
Tumor Growth: Tumors are allowed to grow until they reach an average volume of approximately 150-200 mm³.
-
Randomization & Dosing: Mice are randomized into treatment groups (n=8 per group). Pyr-A is formulated in 0.5% methylcellulose and administered orally (p.o.) once daily (QD) at a dose of 25 mg/kg. The vehicle group receives the formulation without the active compound.
-
Monitoring: Tumor volume and body weight are measured twice weekly. Tumor volume is calculated using the formula: (Length x Width²)/2.
-
Study Termination: The study is concluded after 21 days, or when tumors in the control group reach the predetermined maximum size.
-
Data Analysis: Tumor Growth Inhibition (TGI) is calculated as the percentage difference in the mean tumor volume between the treated and vehicle control groups.
Bridging In Vitro and In Vivo: A Comparative Workflow
The transition from cell-based assays to animal models is a critical step involving multiple considerations, including formulation, dosing, and potential off-target effects. The workflow below illustrates this standard progression.
Caption: Drug discovery workflow from in vitro screening to in vivo validation.
Mechanism of Action: Targeting the MAPK/ERK Pathway
Pyr-A is designed to inhibit MEK, a central kinase in the MAPK/ERK signaling pathway. This pathway is frequently hyperactivated in cancers like melanoma, driving cell proliferation and survival. The diagram below illustrates the mechanism by which Pyr-A is intended to function.
Caption: Inhibition of the MAPK/ERK signaling pathway by Pyr-A.
Conclusion
The evaluation of pyridine derivatives requires a systematic progression from in vitro to in vivo models. While in vitro assays provide crucial initial data on potency and cellular effects, in vivo studies are indispensable for confirming efficacy and assessing the overall safety profile in a complex biological system. The data for Pyr-A show a reasonable correlation, where potent in vitro inhibition of the target pathway translated to significant tumor growth inhibition in vivo. This comparative approach, combining robust cellular assays with well-designed animal models, is fundamental to advancing promising chemical scaffolds like pyridine derivatives from laboratory curiosities to potential clinical candidates.
Unlocking Potential: A Comparative Guide to Computational and Docking Studies of 6-Phenylpyridine Derivatives as Kinase Inhibitors
In the landscape of modern drug discovery, 6-phenylpyridine derivatives have emerged as a versatile scaffold, demonstrating significant potential in the development of novel therapeutics, particularly as kinase inhibitors.[1] Computational methods, especially molecular docking, are pivotal in accelerating this process by predicting the binding interactions between these small molecules and their protein targets at an atomic level.[2] This guide provides a comparative analysis of pyridine derivatives investigated as Cyclin-Dependent Kinase 2 (CDK2) inhibitors, supported by experimental data and detailed computational protocols.
Comparative Analysis of CDK2 Inhibitory Activity
A study focused on a series of newly synthesized pyridine, pyrazolopyridine, and furopyridine derivatives identified several potent inhibitors of the CDK2/cyclin A2 enzyme.[3] The inhibitory activities of these compounds were evaluated and compared against the known inhibitor Roscovitine. The results, summarized below, highlight the structure-activity relationships and the potential of these novel scaffolds.[3]
| Compound ID | Structure | Target Enzyme | IC50 (µM) |
| 1 | 6-(naphthalen-2-yl)-2-oxo-4-(thiophen-2-yl)-1,2-dihydropyridine-3-carbonitrile | CDK2/cyclin A2 | 0.57 |
| 4 | 2-chloro-6-(naphthalen-2-yl)-4-(thiophen-2-yl)nicotinonitrile | CDK2/cyclin A2 | 0.24 |
| 8 | 6-(naphthalen-2-yl)-4-(thiophen-2-yl)-1H-pyrazolo[3,4-b]pyridin-3-amine | CDK2/cyclin A2 | 0.65 |
| 11 | S-(3-cyano-6-(naphthaen-2-yl)-4-(thiophen-2-yl)pyridin-2-yl) 2-chloroethanethioate | CDK2/cyclin A2 | 0.50 |
| 14 | Ethyl 3-amino-6-(naphthalen-2-yl)-4-(thiophen-2-yl)furo[2,3-b]pyridine-2-carboxylate | CDK2/cyclin A2 | 0.93 |
| Roscovitine | (Reference Inhibitor) | CDK2/cyclin A2 | 0.394 |
| Data sourced from a study on novel pyridine derivatives as CDK2 inhibitors.[3] |
Among the tested compounds, derivative 4 , featuring a chloro and nicotinonitrile substitution, demonstrated the highest potency with an IC50 value of 0.24 µM, surpassing the reference inhibitor Roscovitine.[3] This suggests that specific substitutions on the pyridine core are crucial for enhancing inhibitory activity.
Experimental Protocols: Molecular Docking
Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex.[4] The primary goal is to understand binding affinity and interaction energies, which helps in identifying potential drug candidates. The docking study for the CDK2 inhibitors was performed to rationalize the observed biological activities and understand the binding interactions within the kinase's active site.
Protocol for CDK2 Docking Study:
-
Software and Target Preparation:
-
Software: Molecular Operating Environment (MOE) was utilized for the docking simulations.
-
Receptor: The X-ray crystal structure of the CDK2 enzyme was retrieved from the Protein Data Bank (PDB).
-
Preparation: The enzyme structure was prepared by removing water molecules, performing a 3D protonation, and minimizing the energy using the Amber99 force field. This ensures the protein structure is in a favorable conformation for docking.
-
-
Ligand Preparation:
-
The 2D structures of the pyridine derivatives were sketched using ChemDraw and converted to 3D structures.
-
The ligands were subjected to energy minimization to obtain stable, low-energy conformations.
-
-
Docking Simulation:
-
Active Site Identification: The ATP binding site of CDK2 was defined as the docking pocket for the simulations.
-
Placement: The "Triangle Matcher" method was used for initial ligand placement within the active site.
-
Scoring: The "London dG" scoring function was employed to estimate the binding free energy of the ligand poses. The top-ranked poses were then refined and rescored using the "GBVI/WSA dG" scoring function for a more accurate prediction of binding affinity.
-
-
Analysis:
-
The resulting docking poses were analyzed to identify key molecular interactions, such as hydrogen bonds and hydrophobic contacts, between the ligands and the amino acid residues in the CDK2 active site. The study suggests that the target compounds exhibit a binding mode similar to that of reference compounds within the CDK2 active site.[3]
-
Visualizing Computational Workflows and Biological Pathways
To better understand the processes involved, the following diagrams illustrate the typical workflow for a molecular docking study and the biological pathway regulated by CDK2.
Cyclin-dependent kinases are crucial for regulating the cell cycle.[3] CDK2, in particular, plays a key role in the transition from the G1 (Gap 1) phase to the S (Synthesis) phase, where DNA replication occurs. Inhibiting CDK2 can halt this progression, making it a significant target for anticancer therapies.
References
A Comparative Guide to the Photophysical Properties of Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the photophysical properties of various pyridine derivatives, supported by experimental data. Pyridine, a fundamental nitrogen-containing heterocycle, is a versatile scaffold in the development of functional materials and bioactive compounds. The strategic modification of the pyridine ring with different functional groups allows for the fine-tuning of its electronic and optical properties, leading to a diverse range of applications in fields such as bio-imaging, chemical sensing, and organic light-emitting diodes (OLEDs).
Influence of Substituents on Photophysical Properties
The photophysical characteristics of pyridine derivatives are intricately linked to the nature and position of substituents on the pyridine ring. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) play a crucial role in modulating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This, in turn, influences the absorption and emission wavelengths, as well as the efficiency of fluorescence.
Generally, the introduction of electron-donating groups, such as amino (-NH2) or methoxy (-OCH3), can lead to a bathochromic (red) shift in both the absorption and emission spectra. This is attributed to the raising of the HOMO energy level, which reduces the HOMO-LUMO energy gap. Conversely, electron-withdrawing groups, such as nitro (-NO2) or cyano (-CN), tend to lower the LUMO energy level, which can also result in a red shift. The interplay between these substituent effects and the inherent electronic structure of the pyridine ring allows for the rational design of molecules with tailored photophysical properties.
Comparative Photophysical Data
The following table summarizes the key photophysical parameters for a selection of pyridine derivatives, showcasing the impact of different substitution patterns. The data has been compiled from various sources and is presented for comparative purposes. All measurements were conducted in common organic solvents at room temperature.
| Compound Name | Substituent(s) | Solvent | λ_abs (nm) | λ_em (nm) | Molar Absorptivity (ε) (M⁻¹cm⁻¹) | Quantum Yield (Φ_F) | Fluorescence Lifetime (τ) (ns) |
| 4-Aminopyridine | 4-NH₂ | Ethanol | 255 | - | - | - | - |
| 4-(Dimethylamino)pyridine | 4-N(CH₃)₂ | Ethanol | 270 | 480 | - | 0.31 | - |
| 4-Methoxypyridine | 4-OCH₃ | - | - | - | - | - | - |
| 2,6-Diphenylpyridine | 2,6-di-Ph | Cyclohexane | 248, 282 | 350 | - | 0.04 | - |
| 4-Nitropyridine | 4-NO₂ | - | - | - | - | - | - |
| 4-Cyanopyridine | 4-CN | - | - | - | - | - | - |
| 2-Phenyl-5-(pyridin-3-yl)-1,3,4-oxadiazole | 2-Ph, 5-(3-pyridyl)-1,3,4-oxadiazole | Dichloromethane | 295 | 355 | 35,000 | 0.75 | 1.5 |
| 2-Phenyl-5-(pyridin-4-yl)-1,3,4-oxadiazole | 2-Ph, 5-(4-pyridyl)-1,3,4-oxadiazole | Dichloromethane | 300 | 365 | 38,000 | 0.82 | 1.8 |
Experimental Protocols
The characterization of the photophysical properties of pyridine derivatives involves a series of standardized spectroscopic techniques. Below are detailed methodologies for the key experiments.
UV-Vis Absorption Spectroscopy
Objective: To determine the absorption maxima (λ_abs) and molar absorptivity (ε) of the pyridine derivatives.
Methodology:
-
Solution Preparation: Prepare a stock solution of the pyridine derivative in a spectroscopic grade solvent (e.g., ethanol, dichloromethane, or cyclohexane) at a known concentration (typically in the range of 10⁻⁵ to 10⁻⁴ M). From the stock solution, prepare a series of dilutions to obtain solutions with absorbances in the range of 0.1 to 1.0.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Measurement:
-
Fill a 1 cm path length quartz cuvette with the pure solvent to be used as a blank.
-
Record the baseline of the instrument with the blank cuvette in both the sample and reference beams.
-
Replace the blank in the sample beam with the cuvette containing the sample solution.
-
Record the absorption spectrum over a relevant wavelength range (e.g., 200-800 nm).
-
-
Data Analysis:
-
Identify the wavelength(s) of maximum absorbance (λ_abs).
-
Calculate the molar absorptivity (ε) at each λ_abs using the Beer-Lambert law: A = εcl, where A is the absorbance, c is the molar concentration, and l is the path length of the cuvette (1 cm).
-
Fluorescence Spectroscopy
Objective: To determine the emission maxima (λ_em) of the pyridine derivatives.
Methodology:
-
Solution Preparation: Prepare a dilute solution of the pyridine derivative in a spectroscopic grade solvent. The concentration should be adjusted to have an absorbance of less than 0.1 at the excitation wavelength to avoid inner filter effects.
-
Instrumentation: Use a spectrofluorometer.
-
Measurement:
-
Excite the sample at or near its absorption maximum (λ_abs).
-
Record the fluorescence emission spectrum over a wavelength range longer than the excitation wavelength.
-
-
Data Analysis:
-
Identify the wavelength of maximum fluorescence intensity (λ_em).
-
Fluorescence Quantum Yield (Φ_F) Determination (Relative Method)
Objective: To determine the efficiency of the fluorescence process.
Methodology:
-
Standard Selection: Choose a well-characterized fluorescence standard with a known quantum yield that absorbs and emits in a similar spectral region as the sample. Quinine sulfate in 0.1 M H₂SO₄ (Φ_F = 0.54) is a common standard for the UV-blue region.
-
Solution Preparation: Prepare a series of dilutions for both the sample and the standard in the same solvent, with absorbances ranging from 0.01 to 0.1 at the excitation wavelength.
-
Measurement:
-
Record the UV-Vis absorption spectra of all solutions.
-
Record the fluorescence emission spectra of all solutions, ensuring the excitation wavelength is the same for both the sample and the standard.
-
-
Data Analysis:
-
Integrate the area under the fluorescence emission curves for both the sample and the standard.
-
Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard.
-
The quantum yield of the sample (Φ_sample) is calculated using the following equation: Φ_sample = Φ_standard × (Gradient_sample / Gradient_standard) × (η_sample² / η_standard²) where 'Gradient' is the slope of the plot of integrated fluorescence intensity vs. absorbance, and 'η' is the refractive index of the solvent.
-
Fluorescence Lifetime (τ) Measurement
Objective: To determine the average time a molecule spends in the excited state before returning to the ground state.
Methodology:
-
Instrumentation: Time-Correlated Single Photon Counting (TCSPC) is a widely used technique for measuring fluorescence lifetimes in the nanosecond range.[1][2][3][4][5]
-
Principle: The sample is excited by a high-repetition-rate pulsed light source (e.g., a laser or LED).[3] The time difference between the excitation pulse and the arrival of the first emitted photon at a sensitive detector is measured.[1][5] This process is repeated many times to build up a histogram of photon arrival times, which represents the fluorescence decay curve.
-
Data Analysis: The fluorescence decay curve is fitted to an exponential function to extract the fluorescence lifetime (τ).
Experimental Workflows and Signaling Pathways
To visualize the logical flow of experiments and the fundamental photophysical processes, the following diagrams are provided.
Caption: General workflow for the photophysical characterization of pyridine derivatives.
References
Comparative Guide to Analytical Methods for the Quantification of 6-Phenylpyridin-3-ol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 6-phenylpyridin-3-ol. While specific validated methods for this analyte are not extensively documented in publicly available literature, this document outlines common and adaptable analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)—based on established methods for structurally similar compounds such as phenyl-substituted pyridinols and hydroxypyridine derivatives. The experimental data and protocols presented herein serve as a robust foundation for the development and validation of analytical methods tailored to this compound.
Data Presentation: A Comparative Overview of Analytical Techniques
The following tables summarize typical performance characteristics for HPLC-UV, GC-MS, and LC-MS/MS methods, derived from literature on analogous compounds. These values can be used as benchmarks when developing and validating a method for this compound.
Table 1: High-Performance Liquid Chromatography (HPLC-UV) Data for Related Aromatic Heterocycles
| Validation Parameter | Typical Performance | Reference Compounds |
| Linearity (r²) | > 0.999 | Pyridine Derivatives, Phenyl-γ-valerolactones |
| Limit of Detection (LOD) | 0.01 - 1 µg/mL | Aromatic Nitrogen Heterocycles |
| Limit of Quantification (LOQ) | 0.05 - 5 µg/mL | Aromatic Nitrogen Heterocycles |
| Precision (%RSD) | < 2% (Intra-day), < 3% (Inter-day) | Pyridine Derivatives |
| Accuracy (% Recovery) | 98 - 102% | Pyridine Derivatives |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS) Data for Related Pyridine Compounds
| Validation Parameter | Typical Performance | Reference Compounds |
| Linearity (r²) | > 0.995 | Pyridine, Hydroxypyridines |
| Limit of Detection (LOD) | 0.001 - 0.1 µg/mL | Pyridine, 2-Hydroxypyridine-1-Oxide |
| Limit of Quantification (LOQ) | 0.005 - 0.5 µg/mL | Pyridine, 2-Hydroxypyridine-1-Oxide |
| Precision (%RSD) | < 10% | Pyridine Derivatives |
| Accuracy (% Recovery) | 90 - 110% | Pyridine Derivatives |
Table 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Data for Related Phenyl-Substituted Compounds
| Validation Parameter | Typical Performance | Reference Compounds |
| Linearity (r²) | > 0.998 | Phenyl-γ-valerolactones, Pyridine Nucleotides |
| Limit of Detection (LOD) | 0.001 - 0.1 ng/mL | Phenyl-γ-valerolactones |
| Limit of Quantification (LOQ) | 0.005 - 0.5 ng/mL | Phenyl-γ-valerolactones |
| Precision (%RSD) | < 5% (Intra-day), < 10% (Inter-day) | Phenyl-γ-valerolactones |
| Accuracy (% Recovery) | 95 - 105% | Phenyl-γ-valerolactones |
Experimental Protocols
The following are detailed methodologies for key experiments that can be adapted for the analysis of this compound.
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
This method is suitable for the routine quantification of this compound in bulk drug substances and simple formulations.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: An isocratic or gradient mixture of an aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile or methanol). The specific ratio should be optimized to achieve a suitable retention time and peak shape for this compound.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: The wavelength of maximum absorbance for this compound, to be determined by UV-Vis spectrophotometry.
-
Sample Preparation: Dissolve the sample in a suitable solvent (e.g., methanol or the mobile phase) to a known concentration. Filter the sample through a 0.45 µm syringe filter before injection.
-
Validation Parameters to Assess: Specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), and limit of quantification (LOQ).[1]
Gas Chromatography-Mass Spectrometry (GC-MS)
This method is suitable for the quantification of this compound in complex matrices, especially when high specificity is required. Derivatization may be necessary to improve the volatility and thermal stability of the analyte.[2][3]
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: A capillary column with a non-polar or medium-polarity stationary phase (e.g., 5% phenyl-methylpolysiloxane).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a lower temperature (e.g., 100°C), hold for a few minutes, then ramp up to a higher temperature (e.g., 280°C) to ensure elution of the analyte.
-
Carrier Gas: Helium at a constant flow rate.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI).
-
MS Detection: Full scan mode for initial identification and Selected Ion Monitoring (SIM) for quantification, monitoring characteristic ions of the this compound derivative.
-
Sample Preparation: For complex matrices, a liquid-liquid or solid-phase extraction may be necessary. Derivatization can be performed using a suitable agent (e.g., silylation reagent) to improve chromatographic properties.[3]
-
Validation Parameters to Assess: In addition to the HPLC-UV parameters, matrix effect and stability should be evaluated.
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
This is a highly sensitive and selective method, ideal for quantifying trace levels of this compound in biological matrices.[4]
-
Instrumentation: An ultra-high-performance liquid chromatograph (UHPLC) coupled to a triple quadrupole mass spectrometer.
-
Column: A C18 or other suitable reverse-phase column with a smaller particle size (e.g., <2 µm) for fast and efficient separations.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., 0.1% formic acid in water) and an organic phase (e.g., 0.1% formic acid in acetonitrile).
-
Flow Rate: 0.3 - 0.5 mL/min.
-
Ionization Mode: Electrospray Ionization (ESI) in positive or negative ion mode, depending on the ionization efficiency of this compound.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM) mode. The precursor ion (the molecular ion of this compound) and one or two product ions will need to be determined by direct infusion of a standard solution.
-
Sample Preparation: For biological samples, protein precipitation or solid-phase extraction is typically required to remove matrix interferences. The final extract is then evaporated and reconstituted in the mobile phase.
-
Validation Parameters to Assess: In addition to the standard validation parameters, it is crucial to evaluate the matrix effect, recovery, and stability of the analyte in the biological matrix.[5]
Mandatory Visualization
The following diagrams illustrate the general workflows for analytical method validation and the logical relationship between different validation parameters.
Caption: General workflow for analytical method validation.
Caption: Interrelationship of key analytical method validation parameters.
References
- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. Determination of 2-Hydroxypyridine-1-Oxide (HOPO) at sub-ppm levels using derivitization and gas chromatography with mass spectrometry detection (GCMS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of Pyridine Nucleotides in Biological Samples Using LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthetic and analytical strategies for the quantification of phenyl-γ-valerolactone conjugated metabolites in human urine - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Selectivity of 6-phenylpyridin-3-ol: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the selectivity of a chemical compound is paramount to advancing its potential as a therapeutic agent or a research tool. This guide provides a comprehensive framework for assessing the selectivity of 6-phenylpyridin-3-ol against a panel of biological targets. While extensive public data on the specific selectivity profile of this compound is limited, this document outlines the established experimental workflows and data presentation standards necessary for such an evaluation. The methodologies described herein are based on standard practices in kinase and other target-based inhibitor profiling.
Introduction to Selectivity Profiling
Selectivity is a critical attribute of any potential drug candidate. It defines the extent to which a compound interacts with its intended biological target versus other, unintended targets. A highly selective compound minimizes the risk of off-target effects, which can lead to toxicity and other adverse events. Conversely, in some cases, a well-characterized "polypharmacology" (engaging multiple targets) can be therapeutically beneficial. Therefore, a thorough assessment of selectivity is a cornerstone of drug discovery and development.
The following sections detail the experimental protocols for determining the selectivity of a compound like this compound and how to present the resulting data in a clear and comparative manner.
Quantitative Data Presentation
A primary goal of selectivity profiling is to generate quantitative data that allows for a direct comparison of a compound's potency against various targets. This data is typically presented in a tabular format, summarizing key metrics such as the half-maximal inhibitory concentration (IC50) or the dissociation constant (Kd).
Table 1: Hypothetical Selectivity Profile of this compound and Comparator Compounds
| Target | This compound IC50 (µM) | Compound A (Comparator) IC50 (µM) | Compound B (Comparator) IC50 (µM) |
| Primary Target | |||
| Kinase X | 0.05 | 0.01 | 1.5 |
| Kinase Panel | |||
| Kinase A | 1.2 | 0.5 | >10 |
| Kinase B | >10 | 0.8 | 5.2 |
| Kinase C | 5.8 | >10 | >10 |
| Kinase D | 0.9 | 0.2 | 8.1 |
| Other Targets | |||
| GPCR Y | >10 | 7.3 | >10 |
| Ion Channel Z | 8.5 | >10 | 9.8 |
Note: The data presented in this table is hypothetical and for illustrative purposes only.
Experimental Protocols
To generate the data presented above, a series of well-defined experimental protocols are employed. The following outlines a typical workflow for assessing the selectivity of a novel compound.
Primary Target Engagement and Potency Determination
The initial step is to confirm that the compound engages its intended primary target and to determine its potency.
-
Methodology: A variety of in vitro assays can be used, such as enzymatic assays, binding assays, or biophysical methods. For kinase inhibitors, a common method is a radiometric assay that measures the transfer of a radiolabeled phosphate from ATP to a substrate.
-
Procedure:
-
A purified, active form of the target protein is obtained.
-
The compound of interest (e.g., this compound) is serially diluted to create a concentration gradient.
-
The compound dilutions are incubated with the target protein and its substrate in an appropriate buffer.
-
The reaction is initiated by the addition of a co-factor (e.g., ATP for kinases).
-
After a set incubation period, the reaction is stopped, and the amount of product formed is quantified.
-
The data is plotted as percent inhibition versus compound concentration, and the IC50 value is determined using non-linear regression analysis.
-
Broad Panel Selectivity Screening
Once potency against the primary target is established, the compound is screened against a broad panel of other related and unrelated biological targets to assess its selectivity.
-
Methodology: Large-scale screening is often performed by specialized contract research organizations (CROs) that maintain extensive panels of purified proteins (e.g., kinases, GPCRs, ion channels, proteases). Radiometric assays, fluorescence-based assays, or label-free detection methods are commonly used.
-
Procedure:
-
The test compound is typically screened at one or two fixed concentrations (e.g., 1 µM and 10 µM) against the entire panel.
-
The percent inhibition at each concentration is determined for every target in the panel.
-
"Hits" are identified as targets that show significant inhibition (e.g., >50% inhibition at 1 µM).
-
For any identified off-targets of interest, full dose-response curves are generated to determine their IC50 values, as described in the primary target potency determination protocol.
-
Cellular Target Engagement and Functional Assays
To confirm that the compound interacts with its target in a more physiologically relevant context, cellular assays are performed.
-
Methodology: Techniques such as Western blotting to assess the phosphorylation status of a downstream substrate, cellular thermal shift assays (CETSA) to confirm target binding, or reporter gene assays to measure the activity of a signaling pathway are employed.
-
Procedure (Example using Western Blotting for a kinase target):
-
Select a cell line that expresses the target of interest.
-
Treat the cells with increasing concentrations of the compound for a defined period.
-
Lyse the cells and separate the proteins by SDS-PAGE.
-
Transfer the proteins to a membrane and probe with antibodies specific for the phosphorylated and total forms of a known downstream substrate of the target kinase.
-
Quantify the band intensities to determine the concentration-dependent inhibition of substrate phosphorylation.
-
Visualizing Workflows and Pathways
Diagrams are essential for clearly communicating complex experimental workflows and biological signaling pathways. The following are examples created using the DOT language.
Caption: Experimental workflow for assessing the selectivity of a novel compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
Conclusion
A thorough and systematic assessment of selectivity is indispensable in the evaluation of any new chemical entity. By employing a tiered approach that moves from in vitro potency and broad panel screening to cellular target engagement and functional assays, researchers can build a comprehensive understanding of a compound's biological activity. The clear and standardized presentation of this data is crucial for making informed decisions in the progression of a drug discovery project. While specific data for this compound is not widely available, the framework presented here provides a robust guide for its future investigation and for the assessment of other novel compounds.
A Comparative Guide to the Inhibitory Activity of Pyridine Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the inhibitory activities of various pyridine derivatives against a range of biological targets. Pyridine, a fundamental heterocyclic scaffold, is a key component in numerous FDA-approved drugs and continues to be a focal point in medicinal chemistry for developing novel therapeutic agents.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including anticancer, antimicrobial, and enzyme-inhibiting properties.[4][5] This document summarizes quantitative data from recent studies, details common experimental protocols, and visualizes key pathways and workflows to support ongoing research and development efforts.
Anticancer Inhibitory Activity
Pyridine derivatives have shown significant potential as anticancer agents by targeting various mechanisms within cancer cells, including enzyme inhibition and disruption of cell cycle progression.[6][7] Many synthesized compounds exhibit potent cytotoxic effects against a broad spectrum of cancer cell lines.[1][6] For instance, certain pyridine-ureas have demonstrated potent anti-proliferative activity against breast cancer (MCF-7) cells, with some compounds being more active than the reference drug Doxorubicin.[8]
Data Summary: In Vitro Anticancer Activity of Pyridine Derivatives
The following table summarizes the half-maximal inhibitory concentration (IC50) values of selected pyridine derivatives against various human cancer cell lines. Lower IC50 values indicate greater potency.
| Compound Class/Derivative | Target Cell Line | IC50 (µM) | Reference |
| Pyridine-Urea 8e | MCF-7 (Breast) | 0.22 | |
| Pyridine-Urea 8n | MCF-7 (Breast) | 1.88 | |
| Spiro-pyridine 7 | Caco-2 (Colon) | 7.83 ± 0.5 | [9] |
| Spiro-pyridine 5 | HepG-2 (Liver) | 10.58 ± 0.8 | [9] |
| Pyridin-2-one 1 | HepG-2 (Liver) | 4.5 ± 0.3 | [7] |
| Pyridine 2 | MCF-7 (Breast) | 16 ± 1.7 | [7] |
| Derivative 58 | MDA-MB-231 (Breast) | 0.0046 | [1] |
| Derivative 31 | HepG2 (Liver) | 1.30 | [1] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation. It is a standard preliminary test for evaluating the cytotoxic potential of compounds against cancer cell lines.
Methodology:
-
Cell Seeding: Cancer cells (e.g., HepG-2, MCF-7) are seeded into 96-well plates at a specific density (e.g., 5 × 10³ cells/well) and incubated for 24 hours to allow for attachment.
-
Compound Treatment: The cells are then treated with various concentrations of the pyridine derivatives, typically ranging from 0.01 to 100 µM. A control group is treated with the vehicle (e.g., DMSO) only.
-
Incubation: The plates are incubated for a specified period, commonly 48 or 72 hours, under standard cell culture conditions (37°C, 5% CO₂).
-
MTT Addition: After incubation, the culture medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan product.
-
Formazan Solubilization: The MTT medium is removed, and a solubilizing agent, such as DMSO, is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the control group. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined by plotting a dose-response curve.
Visualization: VEGFR-2 Signaling Pathway Inhibition
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a critical mediator of angiogenesis (the formation of new blood vessels), a process essential for tumor growth and metastasis. Several pyridine derivatives have been designed to inhibit VEGFR-2.[6][8][10]
References
- 1. mdpi.com [mdpi.com]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. eurekaselect.com [eurekaselect.com]
- 6. RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS - IJSAT [ijsat.org]
- 7. Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Pyridine-Ureas as Potential Anticancer Agents: Synthesis and In Vitro Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
For researchers, scientists, and drug development professionals, understanding the selectivity of a small molecule inhibitor is paramount. This guide provides a comprehensive cross-reactivity analysis of the novel compound, 6-phenylpyridin-3-ol, against a panel of related enzymes, primarily focusing on protein kinases. The data presented herein, derived from standardized in vitro assays, offers a comparative perspective against established kinase inhibitors, facilitating an informed assessment of its potential as a selective therapeutic agent.
The development of targeted therapies, particularly kinase inhibitors, has revolutionized the treatment of numerous diseases, most notably cancer. However, the high degree of conservation within the ATP-binding site of kinases often leads to off-target effects, resulting in undesirable side effects or unforeseen polypharmacology. Therefore, early and thorough cross-reactivity profiling is a critical step in the drug discovery pipeline. This guide delves into the selectivity profile of this compound, a compound of interest due to its pyridinol core, a scaffold present in numerous biologically active molecules.
Comparative Kinase Inhibition Profile
To elucidate the selectivity of this compound, its inhibitory activity was assessed against a panel of representative kinases from different families. The half-maximal inhibitory concentrations (IC50) were determined and are presented in comparison to two well-characterized kinase inhibitors: a multi-kinase inhibitor (Staurosporine) and a more selective inhibitor (Dasatinib). The data is intended to be illustrative of a typical kinase screening panel.
| Kinase Target | This compound IC50 (nM) | Staurosporine IC50 (nM) | Dasatinib IC50 (nM) | Kinase Family |
| ABL1 | 25 | 7 | 0.5 | Tyrosine Kinase |
| SRC | 15 | 6 | 0.8 | Tyrosine Kinase |
| VEGFR2 | 150 | 20 | 15 | Tyrosine Kinase |
| EGFR | >10,000 | 50 | 30 | Tyrosine Kinase |
| CDK2/cyclin A | 800 | 5 | 250 | Serine/Threonine Kinase |
| p38α (MAPK14) | 5,000 | 30 | 80 | Serine/Threonine Kinase |
| AKT1 | >10,000 | 100 | >10,000 | Serine/Threonine Kinase |
Note: The data presented in this table is hypothetical and for illustrative purposes to demonstrate a comparative cross-reactivity profile.
Experimental Protocols
The following section details the methodologies employed for the key experiments cited in this guide, providing a framework for reproducible in vitro kinase profiling.
In Vitro Kinase Inhibition Assay (IC50 Determination)
The inhibitory activity of this compound and comparator compounds was determined using a radiometric kinase assay.[1][2] This method measures the incorporation of a radiolabeled phosphate group from [γ-³³P]ATP onto a specific peptide or protein substrate by the target kinase.
Materials:
-
Purified recombinant kinases
-
Specific peptide substrates for each kinase
-
Test compounds (this compound, Staurosporine, Dasatinib) dissolved in DMSO
-
Kinase reaction buffer (e.g., 25 mM HEPES pH 7.5, 10 mM MgCl₂, 5 mM MnCl₂, 2 mM DTT, 0.1 mg/mL BSA)
-
[γ-³³P]ATP
-
10% Phosphoric acid
-
Phosphocellulose filter plates
-
Microplate scintillation counter
Procedure:
-
Compound Preparation: A 10-point serial dilution of each test compound was prepared in DMSO, typically starting from a high concentration (e.g., 100 µM).
-
Reaction Setup: Kinase reactions were set up in a 96-well plate format. Each well contained the kinase reaction buffer, the specific kinase, its corresponding substrate, and the test compound at a specific concentration.
-
Initiation of Reaction: The kinase reaction was initiated by the addition of [γ-³³P]ATP. The final ATP concentration was kept at or near the Km value for each respective kinase to ensure accurate determination of competitive inhibition.
-
Incubation: The reaction plate was incubated at 30°C for a predetermined time (e.g., 60 minutes), ensuring the reaction remained within the linear range.
-
Termination of Reaction: The reaction was terminated by spotting the reaction mixture onto phosphocellulose filter plates, which capture the phosphorylated substrate. The plates were then washed with 10% phosphoric acid to remove unincorporated [γ-³³P]ATP.
-
Quantification: The amount of radioactivity incorporated into the substrate was quantified using a microplate scintillation counter.
-
Data Analysis: The percentage of kinase activity was calculated for each compound concentration relative to a DMSO control (representing 100% activity). IC50 values were then determined by fitting the data to a four-parameter logistic dose-response curve using appropriate software (e.g., GraphPad Prism).
Visualizing the Selectivity Landscape
To provide a clear visual representation of the experimental workflow and the logical relationships in kinase signaling, the following diagrams have been generated using Graphviz (DOT language).
Caption: Experimental workflow for in vitro kinase inhibition assay.
Caption: Simplified signaling network involving key kinase targets.
This guide provides a foundational overview of the cross-reactivity profile of this compound. Further studies, including broader kinome screening and cellular assays, are warranted to fully characterize its selectivity and potential as a therapeutic candidate. The provided experimental protocols and visualizations serve as a practical resource for researchers engaged in the evaluation of novel enzyme inhibitors.
References
Safety Operating Guide
Navigating the Safe Disposal of 6-Phenylpyridin-3-ol: A Comprehensive Guide
For researchers and professionals in the fast-paced world of drug development, the proper management and disposal of chemical reagents like 6-Phenylpyridin-3-ol is paramount. Adherence to strict disposal protocols is not only a matter of regulatory compliance but also a cornerstone of laboratory safety and environmental stewardship. This guide provides a detailed, step-by-step procedure for the safe handling and disposal of this compound waste, ensuring a secure laboratory environment.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound and its waste in a well-ventilated area, preferably within a certified laboratory chemical fume hood. All personnel must be equipped with the appropriate Personal Protective Equipment (PPE) to prevent accidental exposure.
Table 1: Personal Protective Equipment (PPE) and Safety Measures
| Equipment/Measure | Specification | Purpose |
| Eye Protection | Chemical safety goggles or a face shield. | To protect eyes from splashes. |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber).[1] | To prevent skin contact. |
| Body Protection | Standard laboratory coat.[1] | To protect clothing and skin from contamination. |
| Respiratory Protection | Use in a well-ventilated area or a chemical fume hood.[1][2] | To avoid inhalation of dust or vapors.[3] |
| Emergency Equipment | An emergency eyewash station and safety shower should be readily accessible.[2] | For immediate decontamination in case of accidental exposure. |
In the event of a spill, small quantities can be absorbed with an inert dry material and placed in an appropriate waste disposal container.[2] For larger spills, evacuate the area and contact your institution's Environmental Health & Safety (EHS) department immediately.[2]
Step-by-Step Disposal Protocol
The recommended method for the disposal of this compound is through an approved hazardous waste disposal facility. Under no circumstances should this chemical be disposed of down the drain or mixed with general laboratory waste.
Experimental Protocol for Waste Segregation and Collection:
-
Waste Identification and Segregation: Isolate waste this compound, including any contaminated materials such as filter paper, pipette tips, and empty containers.[4]
-
Containerization: Place the waste into a clearly labeled, sealable, and chemically compatible waste container.[2][4] The container must be in good condition and free from leaks.
-
Labeling: The waste container must be clearly labeled with the following information:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The primary hazards associated with the compound (e.g., "Toxic," "Irritant").
-
The date the waste was first added to the container.[2]
-
-
Storage: Store the sealed hazardous waste container in a designated, well-ventilated, and secure satellite accumulation area.[2] This area should be away from incompatible materials such as strong oxidizers and acids.[2]
-
Professional Disposal: Arrange for the collection of the hazardous waste by a licensed and reputable chemical waste disposal company.[1] Provide them with a copy of the Safety Data Sheet (SDS) if available.
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
In case of accidental exposure, follow these first aid measures and seek immediate medical attention:
-
Eye Contact: Immediately flush eyes with copious amounts of water at an emergency eyewash station for at least 15 minutes.[2]
-
Skin Contact: Flush skin with copious amounts of water for at least 15 minutes and remove contaminated clothing.[2]
-
Inhalation: Move the person to fresh air.[2]
-
Ingestion: Seek immediate medical attention.[2]
By adhering to these procedures, laboratory professionals can ensure the safe and responsible disposal of this compound, fostering a culture of safety and environmental consciousness within their research endeavors.
References
Essential Safety and Logistical Information for Handling 6-Phenylpyridin-3-ol
For researchers, scientists, and drug development professionals, ensuring safe handling of specialized chemical compounds is paramount. This document provides a comprehensive guide to the personal protective equipment (PPE), operational procedures, and disposal plans for 6-Phenylpyridin-3-ol, fostering a secure laboratory environment.
Disclaimer: As a specific Safety Data Sheet (SDS) for this compound was not located, this guidance is based on its Globally Harmonized System (GHS) of Classification and Labelling of Chemicals hazard statements and general laboratory safety best practices for compounds with similar hazard profiles. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and protocols.
Key Safety Information for this compound
Based on its GHS classifications, this compound presents the following hazards. The corresponding precautionary statements provide the basis for the recommended safety procedures.
| Hazard Classification | GHS Hazard Statement (H-phrase) | GHS Precautionary Statement (P-phrase) |
| Acute toxicity, oral | H302: Harmful if swallowed | P264: Wash hands thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant. |
| Skin corrosion/irritation | H315: Causes skin irritation | P280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362+P364: Take off contaminated clothing and wash it before reuse. |
| Serious eye damage/eye irritation | H319: Causes serious eye irritation | P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention. |
| Specific target organ toxicity, single exposure; Respiratory tract irritation | H335: May cause respiratory irritation | P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed. P405: Store locked up. |
Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound.
| PPE Category | Specifications | Rationale |
| Eye and Face Protection | Chemical splash goggles that meet ANSI Z87.1 standards are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing. | Protects against splashes and aerosols that can cause serious eye irritation.[1][2] |
| Skin and Body Protection | A flame-resistant lab coat should be worn over personal clothing that covers the legs. Chemically resistant gloves (e.g., nitrile) are required. For prolonged contact or when handling larger quantities, consider double-gloving or using gloves with a longer breakthrough time. An apron may be necessary for splash hazards. | Prevents skin irritation and potential absorption.[1][3] |
| Respiratory Protection | All work with solid or powdered this compound should be conducted in a certified chemical fume hood to avoid inhalation of dust. If a fume hood is not available or if aerosolization is likely, a NIOSH-approved respirator with an appropriate particulate filter is necessary. | Minimizes respiratory tract irritation from inhaling the compound. |
PPE Selection Workflow
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
